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(R)-2-Methyl-1-hexanol

Cat. No.: B15315669
M. Wt: 116.20 g/mol
InChI Key: LCFKURIJYIJNRU-SSDOTTSWSA-N
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Description

(R)-2-Methyl-1-hexanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B15315669 (R)-2-Methyl-1-hexanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O

Molecular Weight

116.20 g/mol

IUPAC Name

(2R)-2-methylhexan-1-ol

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

LCFKURIJYIJNRU-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H](C)CO

Canonical SMILES

CCCCC(C)CO

Origin of Product

United States

Foundational & Exploratory

(R)-2-Methyl-1-hexanol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of (R)-2-Methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral alcohol with potential applications in various scientific fields, including drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and presents this information in a structured format for ease of reference.

Core Chemical Properties

This compound is a chiral primary alcohol. As an enantiomer, its physical properties are largely identical to its (S)-counterpart and the racemic mixture. However, its biological activity and interactions with other chiral molecules can be significantly different.

Table 1: Physical and Chemical Properties of 2-Methyl-1-hexanol

PropertyValueSource
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [2]
CAS Number 624-22-6 (racemic), 17027-61-3 ((R)-isomer)[2][3]
Appearance Colorless liquid[1]
Odor Fragrant[1]
Boiling Point 168-169 °C (at 754 Torr)[1][4]
Melting Point -43 °C (estimate)[1]
Density ~0.818 g/cm³[1]
Solubility Soluble in water and many organic solvents like ethanol and ether.[1]
Flash Point 61.8 °C[4]
Refractive Index 1.429 (at 20 °C)[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for the preparation and characterization of chiral alcohols, the following methodologies are proposed.

Enantioselective Synthesis

The synthesis of this compound can be achieved through the asymmetric reduction of the corresponding aldehyde, 2-methylhexanal.

Methodology: Asymmetric Aldehyde Reduction

  • Reaction Setup: A solution of 2-methylhexanal in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Chiral Catalyst: A chiral catalyst, such as a ruthenium-based complex, is added to the solution. These catalysts are known to facilitate the enantioselective transfer hydrogenation of aldehydes.[5]

  • Hydrogen Source: A hydrogen donor, such as isopropanol, is introduced to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the enantiomerically enriched this compound.

Chiral Resolution

Alternatively, the racemic mixture of 2-methyl-1-hexanol can be separated into its individual enantiomers using enzymatic resolution.

Methodology: Lipase-Catalyzed Kinetic Resolution

  • Enzyme Selection: A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), is chosen for its ability to selectively acylate one enantiomer of the alcohol.[6]

  • Reaction Mixture: The racemic 2-methyl-1-hexanol is dissolved in a suitable organic solvent, and an acyl donor (e.g., vinyl acetate) is added.[7][8]

  • Enzymatic Reaction: The lipase is added to the mixture, and the reaction is incubated at a specific temperature. The enzyme will preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[7]

  • Monitoring and Termination: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess of the remaining alcohol. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Separation: The unreacted this compound is separated from the acylated (S)-enantiomer by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the proximity to the hydroxyl group. The protons on the carbon bearing the hydroxyl group (C1) will appear as a doublet due to coupling with the adjacent methine proton. The methyl group at the chiral center (C2) will also appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[9]

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.[9]

  • Strong peaks in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the alkyl chain.[10]

  • A peak around 1050 cm⁻¹ for the C-O stretching vibration.

Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, it is well-established that the enantiomers of a chiral compound can have different pharmacological and toxicological effects.[11][12] Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[13][14] The specific stereochemistry of this compound could be crucial for its interaction with biological targets such as enzymes and receptors. Therefore, the availability of the pure (R)-enantiomer is of significant interest for research in drug discovery and development.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for obtaining and characterizing this compound.

experimental_workflow cluster_synthesis Synthesis/Resolution cluster_analysis Analysis Racemic 2-Methyl-1-hexanol Racemic 2-Methyl-1-hexanol Chiral Resolution (Enzymatic) Chiral Resolution (Enzymatic) Racemic 2-Methyl-1-hexanol->Chiral Resolution (Enzymatic) This compound This compound Chiral Resolution (Enzymatic)->this compound 2-Methylhexanal 2-Methylhexanal Asymmetric Reduction Asymmetric Reduction 2-Methylhexanal->Asymmetric Reduction Asymmetric Reduction->this compound NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Chiral GC Chiral GC This compound->Chiral GC Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Enantiomeric Purity Enantiomeric Purity Chiral GC->Enantiomeric Purity logical_relationship Chiral Molecule Chiral Molecule Enantiomers Enantiomers Chiral Molecule->Enantiomers Identical Physical Properties Identical Physical Properties Enantiomers->Identical Physical Properties Different Biological Activity Different Biological Activity Enantiomers->Different Biological Activity

References

A Comprehensive Technical Guide to the Physical Properties of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the core physical properties of (R)-2-Methyl-1-hexanol, an organic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data to offer a thorough understanding of the compound's physical characteristics.

Core Physical and Chemical Properties

This compound is a chiral alcohol. While much of the publicly available data pertains to the racemic mixture (2-Methyl-1-hexanol, CAS No. 624-22-6), the fundamental physical properties such as molecular weight, density, and boiling point are expected to be identical for both the (R) and (S) enantiomers.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of 2-Methyl-1-hexanol. It is important to note that while the data is presented for the general compound, it serves as a reliable reference for the (R)-enantiomer for non-chiral dependent properties.

PropertyValueUnits
Molecular Formula C₇H₁₆O-
Molecular Weight 116.20 g/mol
Appearance Colorless clear liquid-
Odor Fruity, fragrant-
Density ~0.818 - 0.823g/cm³ at 20°C
Boiling Point ~161 - 169°C at 760 mmHg
Melting Point ~ -43 to -30.45°C (estimate)
Flash Point ~61.8°C
Refractive Index ~1.421 - 1.429at 20°C
Solubility Soluble in alcohol and many organic solvents.[1][2] Limited solubility in water (4089 mg/L at 25 °C, est.).[3]-
Vapor Pressure 0.792mmHg at 25°C (est.)[1][3]
LogP (Octanol/Water Partition Coefficient) 1.805 - 2.211(est.)[3][4][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain for this specific compound. However, standard methodologies for determining these properties are well-established in the field of chemistry.

Determination of Physical Properties: A Generalized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid compound like this compound.

G Generalized Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis A Obtain High-Purity This compound B Density Measurement (e.g., Pycnometer) A->B C Boiling Point Determination (e.g., Distillation) A->C D Melting Point Determination (e.g., Differential Scanning Calorimetry) A->D E Refractive Index Measurement (e.g., Refractometer) A->E F Solubility Assessment (e.g., Shake-flask method) A->F G Record and Analyze Data B->G C->G D->G E->G F->G H Compare with Literature Values G->H

Caption: Generalized workflow for determining physical properties.

Chemical Synthesis and Reactivity

This compound can be synthesized through various organic chemistry routes, often involving asymmetric synthesis to achieve the desired stereochemistry. It is a primary alcohol and thus exhibits typical reactions of this functional group, such as oxidation to aldehydes and carboxylic acids, and esterification with carboxylic acids.

A Simplified Preparation Route

One general method for the preparation of 2-methyl-1-hexanol involves the reaction of 1-bromohexane with a methyl magnesium halide (a Grignard reagent), followed by hydrolysis.[1] To obtain the specific (R)-enantiomer, a chiral auxiliary or a stereoselective reduction of a corresponding ketone would be necessary.

G Simplified Grignard Synthesis of 2-Methyl-1-hexanol A 1-Bromohexane C Intermediate Complex A->C B Methyl Magnesium Bromide (Grignard Reagent) B->C E 2-Methyl-1-hexanol C->E D Water (Hydrolysis) D->E

Caption: Simplified Grignard synthesis of 2-methyl-1-hexanol.

This guide provides a foundational understanding of the physical properties of this compound based on available data. For researchers and drug development professionals, these properties are critical for predicting the behavior of the molecule in various experimental and physiological conditions. Further experimental validation, particularly for the specific (R)-enantiomer, is recommended for any critical applications.

References

Synthesis of (R)-2-Methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary methodologies for the stereoselective synthesis of (R)-2-Methyl-1-hexanol, a chiral alcohol with applications in the development of novel therapeutic agents and as a building block in fine chemical synthesis. The focus of this document is to provide a detailed overview of key synthetic strategies, including asymmetric reduction, Grignard reactions with chiral auxiliaries, and biocatalytic approaches. Quantitative data from analogous transformations are presented for comparative purposes, and detailed experimental protocols are provided to serve as a foundation for laboratory implementation.

Core Synthesis Strategies

The enantioselective synthesis of this compound can be approached through several distinct pathways. The choice of method will depend on factors such as desired enantiomeric purity, scalability, cost of reagents and catalysts, and available laboratory equipment. The three principal strategies discussed herein are:

  • Asymmetric Reduction of 2-Methylhexanal: This method involves the enantioselective reduction of the prochiral aldehyde, 2-methylhexanal, using a chiral reducing agent or a catalyst.

  • Grignard Reaction with a Chiral Auxiliary: This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the addition of a Grignard reagent to formaldehyde.

  • Biocatalytic Reduction of 2-Methylhexanal: This strategy employs enzymes, typically alcohol dehydrogenases, to catalyze the highly enantioselective reduction of 2-methylhexanal.

Quantitative Data Overview

The following table summarizes typical quantitative data for the synthesis of chiral alcohols analogous to this compound using the described methods. It is important to note that these values are representative and may require optimization for the specific synthesis of this compound.

Synthesis MethodSubstrateReagent/CatalystTypical Yield (%)Typical Enantiomeric Excess (ee %)Reference
Asymmetric Reduction2-Methylhexanal(R)-CBS-oxazaborolidine, Borane-dimethyl sulfide85-95>95Based on analogous reductions of aliphatic aldehydes.
Grignard Reaction w/ Chiral AuxiliaryFormaldehyden-Butylmagnesium bromide, (R)-2-amino-1,1-diphenyl-propanol70-85>98Based on the use of amino alcohol chiral auxiliaries in Grignard additions.
Biocatalytic Reduction2-MethylhexanalAlcohol Dehydrogenase (ADH), NADH>90>99Based on the biocatalytic reduction of similar aliphatic aldehydes.[1][2]

Experimental Protocols

Asymmetric Reduction of 2-Methylhexanal

This protocol describes the asymmetric reduction of 2-methylhexanal using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • 2-Methylhexanal

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.1 eq) to the flask while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add a solution of 2-methylhexanal (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Grignard Reaction with a Chiral Auxiliary

This protocol outlines the synthesis of (R)-2-Methyl-1-hexanal via the addition of a Grignard reagent to formaldehyde in the presence of a chiral amino alcohol auxiliary.

Materials:

  • n-Butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • (R)-2-amino-1,1-diphenyl-propanol

  • Paraformaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under argon, prepare n-butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether.

  • In a separate flame-dried, three-necked flask under argon, dissolve (R)-2-amino-1,1-diphenyl-propanol (1.1 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add the prepared n-butylmagnesium bromide solution (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add freshly dried paraformaldehyde (1.5 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight.

  • Cool the reaction to 0 °C and quench with saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The chiral auxiliary can be recovered from the acidic aqueous layer.

  • Purify the crude product by flash chromatography to yield this compound.

Biocatalytic Reduction of 2-Methylhexanal

This protocol describes the enzymatic reduction of 2-methylhexanal using an alcohol dehydrogenase (ADH) with in situ cofactor regeneration.

Materials:

  • 2-Methylhexanal

  • Alcohol dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)[2]

  • Nicotinamide adenine dinucleotide (NADH) or a system for its regeneration (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Isopropanol (for cofactor regeneration)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the alcohol dehydrogenase and the NADH cofactor (or the regeneration system components).

  • Add isopropanol (as a cosubstrate for cofactor regeneration).

  • Add 2-methylhexanal to the reaction mixture. The concentration should be optimized to avoid enzyme inhibition.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Further purification, if necessary, can be achieved by flash chromatography.

Visualizations of Synthetic Workflows

Asymmetric_Reduction 2-Methylhexanal 2-Methylhexanal Reaction Asymmetric Reduction 2-Methylhexanal->Reaction CBS_Catalyst (R)-CBS-oxazaborolidine CBS_Catalyst->Reaction BMS Borane-dimethyl sulfide BMS->Reaction Product This compound Reaction->Product

Caption: Asymmetric reduction of 2-methylhexanal.

Grignard_Reaction nBuMgBr n-Butylmagnesium bromide Complex Chiral Complex nBuMgBr->Complex Chiral_Auxiliary (R)-Amino Alcohol Auxiliary Chiral_Auxiliary->Complex Addition Nucleophilic Addition Complex->Addition Formaldehyde Formaldehyde Formaldehyde->Addition Hydrolysis Hydrolysis & Auxiliary Removal Addition->Hydrolysis Product This compound Hydrolysis->Product

Caption: Grignard reaction with a chiral auxiliary.

Biocatalytic_Reduction 2-Methylhexanal 2-Methylhexanal Reduction Enzymatic Reduction 2-Methylhexanal->Reduction ADH Alcohol Dehydrogenase ADH->Reduction NADH NADH NADH->Reduction NAD NAD+ Regen Cofactor Regeneration NAD->Regen Regen->NADH Acetone Acetone Regen->Acetone Isopropanol Isopropanol Isopropanol->Regen Reduction->NAD Product This compound Reduction->Product

References

Spectroscopic Analysis of (R)-2-Methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-1-hexanol. Due to the limited availability of experimental data for the specific (R)-enantiomer, this document focuses on the spectroscopic properties of the achiral 2-methyl-1-hexanol. This information serves as a crucial reference for substance identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-methyl-1-hexanol.

¹H NMR Data

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Doublet of Doublets2H-CH₂OH
~1.6Multiplet1H-CH(CH₃)-
~1.2-1.4Multiplet6H-CH₂-CH₂-CH₂-
~0.9Triplet3H-CH₂-CH₃
~0.85Doublet3H-CH(CH₃)-
¹³C NMR Data

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~39-CH(CH₃)-
~30-CH₂-
~29-CH₂-
~23-CH₂-
~17-CH(CH₃)-
~14-CH₂-CH₃
IR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-1-hexanol

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H Stretch
~2950StrongC-H Stretch (sp³)
~2870StrongC-H Stretch (sp³)
~1460MediumC-H Bend
~1040StrongC-O Stretch
Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-1-hexanol

m/zRelative Intensity (%)Assignment
116< 1[M]⁺ (Molecular Ion)
98~10[M-H₂O]⁺
85~20[M-CH₂OH]⁺
70~15
57~100[C₄H₉]⁺
43~95[C₃H⇂]⁺

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques for liquid organic compounds. The following sections outline the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of 2-methyl-1-hexanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 2-methyl-1-hexanol is a liquid, the spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. For GC-MS, a small volume of a dilute solution of the analyte is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral alcohol like (R)-2-Methyl-1-hexanol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

(R)-2-Methyl-1-hexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and spectral characterization of (R)-2-Methyl-1-hexanol. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this chiral alcohol.

Molecular Structure and Properties

This compound is a chiral primary alcohol with the chemical formula C₇H₁₆O. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at position 2, bonded to a methyl group, a butyl group, a hydroxymethyl group, and a hydrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties for 2-methyl-1-hexanol is presented in Table 1. It is important to note that many reported values do not distinguish between the enantiomers and refer to the racemic mixture.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 166-167 °C[3]
Melting Point -43 °C[1]
Density ~0.818 g/cm³[1]
Solubility Soluble in water and many organic solvents[1]

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

Stereochemistry and Optical Activity

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in stereospecific chemical synthesis and drug development. While several methods exist for the synthesis of racemic 2-methyl-1-hexanol, such as the Grignard reaction between a butylmagnesium halide and propionaldehyde followed by reduction, achieving high enantiopurity requires specific asymmetric synthesis strategies.

Experimental Protocol: Asymmetric Reduction of 2-Methyl-1-hexanal

One potential route for the synthesis of this compound is the asymmetric reduction of 2-methyl-1-hexanal. This can be achieved using a chiral reducing agent or a catalyst. A general experimental protocol is outlined below.

Materials:

  • 2-Methyl-1-hexanal

  • Chiral reducing agent (e.g., a borane reagent with a chiral ligand like (R)-CBS-oxazaborolidine)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Quenching solution (e.g., methanol, dilute hydrochloric acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, inert-atmosphere flask, dissolve the chiral catalyst in the anhydrous solvent and cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).

  • Slowly add the borane reducing agent to the catalyst solution and stir for the specified time to allow for complex formation.

  • Add a solution of 2-methyl-1-hexanal in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers over the drying agent, and filter.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation or column chromatography.

  • Characterize the product and determine the enantiomeric excess using chiral GC or HPLC.

Logical Relationship of a General Asymmetric Reduction Workflow

start Start dissolve_catalyst Dissolve Chiral Catalyst start->dissolve_catalyst add_reducing_agent Add Borane Reducing Agent dissolve_catalyst->add_reducing_agent add_aldehyde Add 2-Methyl-1-hexanal add_reducing_agent->add_aldehyde monitor_reaction Monitor Reaction add_aldehyde->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction workup Aqueous Work-up quench_reaction->workup purification Purification workup->purification characterization Characterization purification->characterization end End characterization->end

Caption: General workflow for the asymmetric reduction of an aldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts and coupling constants will be influenced by the chiral center.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the chiral carbon (C2) is a key indicator of the molecular structure.

Predicted ¹³C NMR Chemical Shifts: While experimental data for the pure (R)-enantiomer is not readily available, predicted chemical shifts can provide a useful reference.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂OH)~68
C2 (-CH(CH₃)-)~35
C3 (-CH₂-)~30
C4 (-CH₂-)~29
C5 (-CH₂-)~23
C6 (-CH₃)~14
C2-CH₃~16

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom.

Applications in Drug Development

Chiral alcohols are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a drug is often highly dependent on its stereochemistry.[4] this compound can serve as a chiral precursor for the synthesis of more complex molecules with specific stereochemical requirements. Its potential applications include its use as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The chirality of this molecule is of significant interest as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5]

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in specific signaling pathways or its detailed biological activity. Chiral alcohols, in general, can interact with biological systems in a stereospecific manner. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.

Signaling Pathway Investigation Workflow

start Start compound_synthesis This compound Synthesis & Purification start->compound_synthesis in_vitro_screening In vitro Screening (e.g., Receptor Binding Assays) compound_synthesis->in_vitro_screening cell_based_assays Cell-based Assays (e.g., Reporter Gene Assays) in_vitro_screening->cell_based_assays pathway_analysis Signaling Pathway Analysis cell_based_assays->pathway_analysis in_vivo_studies In vivo Studies pathway_analysis->in_vivo_studies end End in_vivo_studies->end

Caption: A typical workflow for investigating the biological activity of a compound.

References

An In-Depth Technical Guide on the Solubility of (R)-2-Methyl-1-hexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Methyl-1-hexanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the physicochemical properties influencing solubility, and detailed experimental protocols for determining solubility.

Physicochemical Properties of 2-Methyl-1-hexanol

Understanding the physical and chemical properties of 2-Methyl-1-hexanol is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C7H16O[1]
Molecular Weight 116.20 g/mol [1]
Boiling Point 168-169 °C (at 754 Torr)[2]
Density 0.818 ± 0.06 g/cm³ (at 20 °C)[2]
LogP (Octanol/Water Partition Coefficient) 2.3[1]
Water Solubility 4089 mg/L @ 25 °C (estimated)[3]

The LogP value of 2.3 indicates that 2-Methyl-1-hexanol is significantly more soluble in octanol (a nonpolar solvent) than in water, suggesting a lipophilic or "fat-loving" nature. This property is a strong indicator of its solubility in organic solvents.

Qualitative Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound, a relatively nonpolar alcohol, is expected to be soluble in a wide range of organic solvents. While specific quantitative data is scarce, qualitative assessments indicate its miscibility with many common organic solvents.

Organic SolventPolarityExpected Solubility
Hexane NonpolarSoluble/Miscible
Toluene NonpolarSoluble/Miscible
Diethyl Ether Polar AproticSoluble/Miscible
Acetone Polar AproticSoluble/Miscible
Ethanol Polar ProticSoluble/Miscible
Methanol Polar ProticSoluble/Miscible

The long alkyl chain of this compound dominates its molecular structure, making it readily soluble in nonpolar solvents like hexane and toluene. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which contributes to its solubility in polar aprotic solvents like diethyl ether and acetone, as well as polar protic solvents like ethanol and methanol.[4]

Experimental Protocols for Determining Solubility

For researchers requiring precise solubility measurements, the following experimental protocols provide a framework for determining the quantitative solubility of this compound in a chosen organic solvent.

Method 1: Gravimetric Determination of Solubility of a Liquid in a Liquid

This method is suitable for determining the miscibility or saturation limit of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected Organic Solvent

  • Calibrated positive displacement pipettes or microsyringes

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled water bath or incubator

  • Vortex mixer

Procedure:

  • Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of vials.

  • Temperature Equilibration: Place the vials in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate.

  • Incremental Addition of Solute: Add a small, precisely measured volume (e.g., 10 µL) of this compound to the first vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.

  • Observation: Visually inspect the solution for any signs of immiscibility, such as cloudiness, phase separation, or the formation of a separate layer.

  • Titration: If the this compound completely dissolves, continue adding small, precise increments to the same vial, vortexing and observing after each addition.

  • Endpoint Determination: The point at which the solution becomes saturated and a second phase persists after vigorous mixing is the endpoint. Record the total volume of this compound added.

  • Calculation: Calculate the solubility in terms of volume/volume percentage (v/v %) or, by using the densities of the solute and solvent, convert to a mass/volume (g/mL) or molar concentration (mol/L).

  • Replicates: Perform the experiment in triplicate to ensure accuracy and calculate the mean and standard deviation.

Method 2: Preparation of a Saturated Solution and Quantification

This method involves creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

  • This compound

  • Selected Organic Solvent

  • Flask with a stopper

  • Temperature-controlled shaker or magnetic stirrer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Creation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a flask. "Excess" means adding enough so that a separate, undissolved phase of this compound is clearly visible.

  • Equilibration: Stopper the flask and place it in a temperature-controlled shaker or on a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed at the same temperature until the undissolved this compound has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microdroplets of the undissolved solute.

  • Quantification:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analysis: Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as GC-FID.

    • Calibration Curve: Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.

    • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility at that temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound like this compound in an organic solvent.

Solubility_Workflow start Start: Define Solute, Solvent, and Temperature prep_materials Prepare Materials: This compound, Solvent, Glassware start->prep_materials method_choice Choose Method prep_materials->method_choice gravimetric Method 1: Gravimetric/Titration method_choice->gravimetric Simple saturated Method 2: Saturated Solution method_choice->saturated Precise add_solute Incrementally Add Solute to Known Volume of Solvent gravimetric->add_solute create_sat Create Saturated Solution (Excess Solute) saturated->create_sat mix_observe Mix and Observe for Immiscibility add_solute->mix_observe endpoint Endpoint Reached? mix_observe->endpoint endpoint->add_solute No calc_sol Calculate Solubility endpoint->calc_sol Yes report Report Solubility Data calc_sol->report equilibrate Equilibrate at Constant Temperature create_sat->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter quantify Quantify Concentration (e.g., GC-FID) sample_filter->quantify quantify->calc_sol end End report->end

References

A Technical Guide to the Physicochemical Properties of (R)-2-Methyl-1-hexanol: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the boiling and melting points of (R)-2-Methyl-1-hexanol. It includes tabulated physical property data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow, designed for researchers, scientists, and professionals in drug development.

Physicochemical Data of 2-Methyl-1-hexanol

The boiling and melting points of 2-Methyl-1-hexanol have been reported across various sources. It is important to note that minor variations in these values can be attributed to differences in experimental conditions, such as atmospheric pressure, and the purity of the sample. The data presented below is for 2-Methyl-1-hexanol, as the stereochemistry at the C2 position is not expected to significantly alter these bulk physical properties.

ParameterValueSource
Boiling Point156 °C
161.0 to 162.0 °C (at 760 mmHg)[1]
161.3 °C (at 760 mmHg)[2]
164 °C[3]
168 to 169 °C (at 754 Torr)[4]
Melting Point-43 °C
-30.45 °C (estimate)[2][4]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. The following are standard methodologies for these measurements.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[5] For pure compounds, this is a sharp, characteristic temperature.[6]

Apparatus:

  • Thiele tube or a melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., mineral oil, silicone oil, or water for substances with boiling points below 100°C)[5]

  • Stand and clamp

Procedure:

  • Sample Preparation: Add a few drops of this compound into the fusion tube.

  • Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[7][8]

  • Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath (e.g., Thiele tube or aluminum block). The heating liquid should be heated slowly and steadily.[5][9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which the continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube. Record this temperature.

  • Repeat for Accuracy: It is advisable to perform the experiment at least twice and calculate the mean value to ensure accuracy.[5]

2.2. Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this occurs over a narrow range.[6][10] Impurities tend to lower and broaden the melting point range.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup

  • Thermometer

  • Capillary tubes, sealed at one end

  • Heating bath (if using Thiele tube)

Procedure:

  • Sample Preparation: Ensure the this compound sample is in a solid state. If it is a liquid at room temperature, it will need to be cooled to solidification before its melting point can be determined. Finely powder the solid sample.

  • Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 1-2 mm.[6][9]

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer for use in a Thiele tube.

  • Heating: Heat the sample. Initially, the heating can be rapid, but as the temperature approaches the expected melting point, the rate of heating should be slowed to about 1-2°C per minute to ensure an accurate reading.[10]

  • Observation and Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has completely melted (T2). This range (T1-T2) is the melting point range.[6][10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the boiling and melting points of this compound.

G cluster_boiling Boiling Point Determination cluster_melting Melting Point Determination bp_start Start: Obtain this compound Sample bp_prep Prepare Sample: - Add liquid to fusion tube - Insert inverted capillary tube bp_start->bp_prep bp_setup Assemble Apparatus: - Attach fusion tube to thermometer - Place in heating bath bp_prep->bp_setup bp_heat Heat Slowly bp_setup->bp_heat bp_observe Observe for a continuous stream of bubbles from capillary bp_heat->bp_observe bp_record Record Temperature when bubbling stops and liquid enters capillary bp_observe->bp_record bp_end End: Boiling Point Determined bp_record->bp_end mp_start Start: Obtain Solid this compound Sample mp_prep Prepare Sample: - Powder the solid - Pack into capillary tube mp_start->mp_prep mp_setup Assemble Apparatus: - Place capillary in melting point apparatus mp_prep->mp_setup mp_heat Heat slowly near expected melting point mp_setup->mp_heat mp_observe Observe for the start and completion of melting mp_heat->mp_observe mp_record Record Temperature Range (T1 to T2) mp_observe->mp_record mp_end End: Melting Point Range Determined mp_record->mp_end

Caption: Workflow for Boiling and Melting Point Determination.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism in 2-Methyl-1-hexanol

2-Methyl-1-hexanol is a chiral molecule possessing a single stereocenter at the C2 position. This chirality gives rise to two stereoisomers: (R)-2-methyl-1-hexanol and (S)-2-methyl-1-hexanol. These isomers are enantiomers, meaning they are non-superimposable mirror images of each other. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to potentially different interactions with other chiral molecules, a critical consideration in pharmacology and drug development.

The physical and chemical properties of enantiomers are identical in an achiral environment. However, their interaction with plane-polarized light and with other chiral entities, such as biological receptors, can differ significantly. The separation and characterization of individual enantiomers are therefore crucial for understanding their specific biological activities.

Physicochemical Properties of 2-Methyl-1-hexanol Stereoisomers

The general physicochemical properties of 2-methyl-1-hexanol are summarized in the table below. It is important to note that for most physical properties, such as boiling point, melting point, and density, the values for the individual enantiomers are identical to those of the racemic mixture. The key distinguishing feature is their optical activity.

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

PropertyValueReference
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.20 g/mol [1]
Boiling Point161.3 °C at 760 mmHg[1]
Melting Point-30.45 °C (estimate)[1]
Density0.818 g/cm³
Refractive Index1.420[1]
Specific Rotation, [α]D
This compoundNot available in cited literature
(S)-2-methyl-1-hexanolNot available in cited literature

Note: Despite extensive literature searches, specific experimentally determined values for the optical rotation of the enantiomers of 2-methyl-1-hexanol could not be located in the publicly available scientific literature. The determination of these values would require experimental measurement using a polarimeter.

Synthesis and Resolution of 2-Methyl-1-hexanol Stereoisomers

The preparation of enantiomerically enriched or pure stereoisomers of 2-methyl-1-hexanol can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While specific, high-yield enantioselective routes for 2-methyl-1-hexanol are not extensively documented in readily available literature, general approaches for the synthesis of chiral alcohols can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Resolution of Racemic 2-Methyl-1-hexanol

A more common approach is the resolution of a racemic mixture of 2-methyl-1-hexanol. This involves separating the two enantiomers. General methods for the resolution of racemic alcohols are well-established and can be adapted for 2-methyl-1-hexanol.[2]

This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.[3]

Materials:

  • Racemic 2-methyl-1-hexanol

  • Enantiomerically pure resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Acid and Base for esterification and hydrolysis (e.g., p-toluenesulfonic acid, sodium hydroxide)

  • Standard laboratory glassware and equipment for synthesis, crystallization, and purification.

Procedure:

  • Esterification: React racemic 2-methyl-1-hexanol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid) in the presence of an acid catalyst to form a mixture of diastereomeric esters.

  • Fractional Crystallization: The resulting diastereomeric esters will have different solubilities. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated from the solution. This process may need to be repeated several times to achieve high diastereomeric purity.

  • Hydrolysis: The separated diastereomeric ester is then hydrolyzed (e.g., using a base like sodium hydroxide) to cleave the ester bond, yielding the enantiomerically enriched 2-methyl-1-hexanol and the chiral resolving agent.

  • Purification: The desired enantiomer of 2-methyl-1-hexanol can then be purified from the reaction mixture using standard techniques such as distillation or column chromatography.

The other enantiomer can be recovered from the mother liquor of the crystallization step by a similar hydrolysis process.

Analytical Methods for Stereoisomer Characterization

Chiral Gas Chromatography (Chiral GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 2-methyl-1-hexanol. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral GC Analysis

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., based on cyclodextrin derivatives). The choice of the specific chiral stationary phase is critical and may require screening to achieve optimal separation.

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp to a final temperature of around 150-180 °C. The exact program should be optimized for the specific column and instrument.

  • Sample Preparation: Dilute the sample of 2-methyl-1-hexanol in a suitable solvent (e.g., hexane or dichloromethane) before injection.

The retention times of the two enantiomers will be different, allowing for their separation and the determination of the enantiomeric excess (ee) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a fundamental tool for structural elucidation. To distinguish between enantiomers by NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.[4][5][6][7]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • React the enantiomerically enriched or racemic 2-methyl-1-hexanol with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters.

  • Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • The signals for the protons or fluorine atoms near the stereocenter will appear at different chemical shifts for each diastereomer.

  • By integrating the signals corresponding to each diastereomer, the diastereomeric excess (and thus the enantiomeric excess of the original alcohol) can be calculated.

Applications in Drug Development

While specific applications of the individual stereoisomers of 2-methyl-1-hexanol in drug development are not widely reported, the principles of stereochemistry are of paramount importance in the pharmaceutical industry. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).

Therefore, the ability to synthesize and analyze the stereoisomers of chiral building blocks like 2-methyl-1-hexanol is a critical capability in the discovery and development of new chiral drugs. An enantiomerically pure building block can be used to introduce a specific stereocenter into a larger drug molecule, ensuring the final product is a single, well-defined stereoisomer.

Visualizations

Stereoisomers of 2-methyl-1-hexanol

stereoisomers cluster_R This compound cluster_S (S)-2-methyl-1-hexanol R_img R_img mirror R_img->mirror S_img S_img mirror->S_img

Caption: The (R) and (S) enantiomers of 2-methyl-1-hexanol are mirror images.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

resolution_workflow racemate Racemic 2-methyl-1-hexanol ((R)- and (S)-isomers) esterification Esterification racemate->esterification resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->esterification diastereomers Mixture of Diastereomeric Esters ((R,R) and (S,R)) esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (R,R)-ester) crystallization->less_soluble Precipitate mother_liquor Mother Liquor (Enriched in (S,R)-ester) crystallization->mother_liquor Solution hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis mother_liquor->hydrolysis2 enantiomer1 Enantiomerically Pure This compound hydrolysis1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-2-methyl-1-hexanol hydrolysis2->enantiomer2

Caption: General workflow for the resolution of racemic 2-methyl-1-hexanol.

Analytical Workflow for Enantiomeric Excess Determination

ee_determination_workflow sample Sample of 2-methyl-1-hexanol chiral_gc Chiral GC Analysis sample->chiral_gc nmr_analysis NMR Analysis with Chiral Derivatizing Agent sample->nmr_analysis gc_result Separated Enantiomer Peaks chiral_gc->gc_result nmr_result Distinct Diastereomer Signals nmr_analysis->nmr_result ee_calculation Enantiomeric Excess (ee) Calculation gc_result->ee_calculation nmr_result->ee_calculation final_result Quantitative Measure of Enantiomeric Purity ee_calculation->final_result

Caption: Analytical workflow for determining the enantiomeric excess of 2-methyl-1-hexanol.

References

An In-depth Technical Guide to the Safety and Handling of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of (R)-2-Methyl-1-hexanol is fundamental to its safe handling. These properties influence its behavior under various conditions and are critical for risk assessment and the design of appropriate safety protocols.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
CAS Number 624-22-6 (for 2-Methyl-1-hexanol)
Appearance Colorless liquid
Odor Characteristic alcohol odor
Boiling Point 168-169 °C at 754 Torr
Melting Point -30.45 °C (estimate)
Flash Point 61.8 ± 6.5 °C (Closed Cup)
Density 0.818 ± 0.06 g/cm³ at 20 °C
Solubility in Water 4089 mg/L at 25 °C (estimate)
Vapor Pressure 0.792 mmHg at 25 °C (estimate)

Hazard Identification and GHS Classification

This compound is a flammable liquid and can cause irritation upon contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Hazard ClassGHS Category
Flammable Liquids Category 3
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Irritation Category 2A
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)

Hazard Statements (H-phrases):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Protocol for Safe Handling of this compound in a Laboratory Setting

This protocol outlines the standard operating procedure (SOP) for handling flammable liquids like this compound to minimize the risk of fire, exposure, and other incidents.

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
  • Ensure that an ANSI-approved eyewash station and safety shower are readily accessible within a 10-second travel distance.[1]
  • Use of intrinsically safe or explosion-proof equipment is recommended, especially when heating or distilling.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield must be worn.[1][4]
  • Hand Protection: Wear nitrile or butyl rubber gloves. For prolonged contact or handling larger quantities, heavier-duty gloves are recommended.[1][4] Always consult the glove manufacturer's resistance chart.
  • Skin and Body Protection: A flame-resistant lab coat should be worn over clothing that covers the legs and arms.[1][4] Closed-toe shoes are mandatory.
  • Respiratory Protection: If working outside of a fume hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

3. Handling Procedures:

  • Minimize the quantities of this compound used and stored in the work area.[2][5]
  • Keep containers tightly closed when not in use.[4][5]
  • Ground and bond metal containers when transferring large volumes to prevent static discharge.[2][5]
  • Avoid contact with skin and eyes.[4]
  • Do not heat with an open flame. Use heating mantles, water baths, or other controlled heating sources.[3]

Protocol for Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity (LD50) of a substance like this compound. This type of study should only be conducted in a facility with the appropriate ethical approvals and infrastructure.

1. Principle:

  • The "Up-and-Down Procedure" is a sequential dosing method that uses a minimal number of animals to estimate the LD50.[6] Animals are dosed one at a time, and the outcome of the previous animal determines the dose for the next.[7]

2. Animal Model:

  • Healthy, young adult rats of a single sex (preferably females) are typically used.[8]

3. Procedure:

  • Dose Selection: A starting dose is selected based on existing data or a sighting study. For a substance with unknown toxicity, a default starting dose of 175 mg/kg body weight can be used.[7] The dose progression factor is typically 3.2.[7]
  • Administration: The test substance is administered orally via gavage in a constant volume.
  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]
  • Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.
  • LD50 Estimation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Visualizations

Handling_Flammable_Liquids cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Assess Risks B Gather Necessary PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Smallest Required Volume C->D Begin work E Keep Container Closed When Not in Use D->E F Perform Experiment E->F G Properly Dispose of Waste F->G Experiment complete H Clean Work Area G->H I Return to Flammable Storage Cabinet H->I

Caption: Workflow for Handling Flammable Liquids.

PPE_Selection Start Start: Handling this compound Splash_Risk Potential for Splash? Start->Splash_Risk Goggles Wear Safety Goggles Splash_Risk->Goggles No Face_Shield Wear Face Shield and Goggles Splash_Risk->Face_Shield Yes Large_Volume Volume > 1L? Standard_Coat Wear Standard Lab Coat Large_Volume->Standard_Coat No FR_Coat Wear Flame-Resistant Lab Coat Large_Volume->FR_Coat Yes Outside_Hood Working Outside Fume Hood? No_Respirator No Respirator Required Outside_Hood->No_Respirator No Respirator Wear NIOSH-Approved Respirator Outside_Hood->Respirator Yes Goggles->Large_Volume Face_Shield->Large_Volume Standard_Coat->Outside_Hood FR_Coat->Outside_Hood Gloves Wear Nitrile/Butyl Gloves No_Respirator->Gloves Respirator->Gloves End Proceed with Work Gloves->End

Caption: PPE Selection Decision Flowchart.

Spill_Response Spill Chemical Spill Occurs Notify Notify Personnel in Immediate Area Spill->Notify Assess Assess Spill Size and Hazard Notify->Assess Minor_Spill Minor Spill (Controllable) Assess->Minor_Spill Minor Major_Spill Major Spill (Uncontrollable) Assess->Major_Spill Major Contain Contain Spill with Absorbent Material Minor_Spill->Contain Evacuate Evacuate Area Major_Spill->Evacuate Call_Emergency Call Emergency Services Evacuate->Call_Emergency Report Report Incident Call_Emergency->Report Cleanup Clean Up Spill Following SDS Contain->Cleanup Dispose Dispose of Waste as Hazardous Cleanup->Dispose Dispose->Report

Caption: Chemical Spill Response Procedure.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[12][13] Water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE as outlined in Section 3.1.[16]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[16][17] For large spills, dike the area to contain the spill and follow institutional emergency procedures.[18]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] Store in a designated flammable liquids storage cabinet.

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] Waste must be handled as hazardous waste.

References

(R)-2-Methyl-1-hexanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (R)-2-Methyl-1-hexanol is a chiral alcohol that holds potential as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its specific stereochemistry can be crucial for the biological activity and selectivity of a final drug compound. This technical guide provides an overview of the commercially available information, synthesis, and known biological relevance of this compound to support its application in research and development.

Physicochemical Properties

This compound is the (R)-enantiomer of 2-methyl-1-hexanol. While specific data for the pure (R)-isomer is limited in publicly available databases, the properties of the racemic mixture provide a useful reference.

Table 1: Physicochemical Data for 2-Methyl-1-hexanol (Racemic)

PropertyValueSource
CAS Number 624-22-6[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Boiling Point 161-162 °C @ 760 mmHg[2]
Flash Point 143 °F (61.7 °C)[2]
Solubility Soluble in alcohol. Water solubility: 4089 mg/L @ 25 °C (estimated).[2]

Note: The CAS number for the specific (R)-enantiomer is 66050-98-4.[3]

Commercial Availability

Synthesis Protocols

One common method for the synthesis of the racemic compound involves the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of n-butylmagnesium bromide with propionaldehyde, followed by acidic workup, would yield 2-methyl-1-hexanol.

A published procedure in Organic Syntheses describes the synthesis of 2-methyl-1-hexanol from 2-propen-1-ol and n-butyllithium.[4] This method, however, produces the racemic mixture. To obtain the (R)-enantiomer, a chiral catalyst or a chiral auxiliary would need to be incorporated into the synthesis strategy. Asymmetric hydrogenation of a suitable unsaturated precursor or enzymatic resolution of the racemic alcohol are potential avenues for achieving the desired enantiopurity.

Below is a logical workflow for a potential enantioselective synthesis.

G cluster_start Starting Materials cluster_synthesis Synthesis Step cluster_reagents Key Reagents cluster_product Product 2-Methyl-1-hexene 2-Methyl-1-hexene Asymmetric Hydroboration-Oxidation Asymmetric Hydroboration-Oxidation 2-Methyl-1-hexene->Asymmetric Hydroboration-Oxidation Substrate This compound This compound Asymmetric Hydroboration-Oxidation->this compound Yields Chiral Borane Reagent (e.g., (-)-Ipc₂BH) Chiral Borane Reagent (e.g., (-)-Ipc₂BH) Chiral Borane Reagent (e.g., (-)-Ipc₂BH)->Asymmetric Hydroboration-Oxidation Chiral Reagent H₂O₂, NaOH H₂O₂, NaOH H₂O₂, NaOH->Asymmetric Hydroboration-Oxidation Oxidation

Caption: Potential enantioselective synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound or its direct application in drug development. While the racemic 2-methyl-1-hexanol is used as a fragrance ingredient and in the synthesis of other chemicals, its pharmacological properties are not well-documented.[5]

The importance of stereochemistry in pharmacology is well-established, where different enantiomers of a chiral drug can exhibit vastly different efficacy and safety profiles. Therefore, the potential utility of this compound would lie in its role as a chiral building block for the synthesis of new chemical entities. Its incorporation into a larger molecule could impart specific stereochemical properties that are essential for its interaction with biological targets such as enzymes and receptors.

The workflow for investigating the potential of a chiral building block like this compound in a drug discovery program is outlined below.

G Start Hypothesized Target Molecule Synthesis Enantioselective Synthesis of this compound Start->Synthesis Incorporate Incorporate into Lead Compound Synthesis->Incorporate Biological_Screening In vitro & In vivo Biological Screening Incorporate->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Op Lead Optimization SAR->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical End Candidate Drug Preclinical->End

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a chiral building block with potential for use in the synthesis of complex, stereochemically defined molecules. While its commercial availability as a pure enantiomer is not widespread and its specific biological activities are largely uncharacterized, the principles of medicinal chemistry suggest that it could serve as a valuable synthon in drug discovery programs. Further research into the enantioselective synthesis and biological evaluation of compounds incorporating this moiety is warranted to fully explore its potential in the development of novel therapeutics. Researchers interested in this compound are encouraged to engage with custom synthesis providers to obtain research quantities and to conduct their own investigations into its biological properties.

References

Literature Review of (R)-2-Methyl-1-hexanol Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methyl-1-hexanol is a chiral alcohol with potential applications in various fields, including as a chiral building block in asymmetric synthesis and potentially in the development of new chemical entities for pharmaceutical and other industries. This technical guide provides a comprehensive review of the available research on this compound. Due to the limited specific research on this particular enantiomer, this review also includes relevant methodologies for the synthesis and resolution of analogous chiral alcohols, providing a foundational understanding for future research and development. This guide summarizes key physical properties, outlines potential synthetic and resolution strategies with detailed experimental considerations, and discusses the current landscape of its known applications.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a compound can exhibit vastly different biological activities. This compound, a specific stereoisomer of 2-methyl-1-hexanol, represents a chiral building block that can be utilized in the synthesis of more complex molecules. While research specifically focused on this compound is sparse, the methodologies for the preparation and characterization of chiral alcohols are well-established. This guide aims to consolidate the available information and provide a framework for researchers interested in this compound.

Physicochemical Properties

PropertyValueUnits
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
AppearanceColorless liquid
Boiling Point161.3°C at 760 mmHg
Melting Point-30.45 (estimate)°C
Flash Point61.8°C
Density0.818g/cm³
Refractive Index1.42

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture of 2-methyl-1-hexanol.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high selectivity. Potential routes for the synthesis of this compound include the enantioselective reduction of the corresponding aldehyde, 2-methylhexanal, or the use of chiral catalysts in reactions that establish the stereocenter.

The reduction of 2-methylhexanal to 2-methyl-1-hexanol can be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Experimental Protocol (General):

  • Catalyst Preparation: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is prepared or obtained commercially.

  • Reaction Setup: The prochiral ketone, 2-methylhexanal, is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon, nitrogen).

  • Reduction: The chiral catalyst is added, followed by a reducing agent such as catecholborane. The reaction is typically carried out at a controlled temperature (e.g., -78 °C to room temperature) and monitored for completion by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is then performed using column chromatography to isolate the enantioenriched this compound. The enantiomeric excess (e.e.) is determined using chiral GC or HPLC.

Logical Workflow for Enantioselective Reduction:

G cluster_protocol Enantioselective Reduction Protocol Prochiral Ketone Prochiral Ketone Reaction Reaction Prochiral Ketone->Reaction Substrate Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Catalyst Reducing Agent Reducing Agent Reducing Agent->Reaction Reagent Purification Purification Reaction->Purification Crude Product Enantioenriched Alcohol Enantioenriched Alcohol Purification->Enantioenriched Alcohol Purified Product

Caption: General workflow for the enantioselective reduction of a prochiral ketone.

Chiral Resolution of Racemic 2-Methyl-1-hexanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This can be achieved using enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer.

Lipases can selectively acylate one enantiomer of an alcohol in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol (Based on resolution of analogous alcohols):

  • Enzyme and Substrate Preparation: Racemic 2-methyl-1-hexanol is dissolved in an organic solvent (e.g., hexane, toluene). An acyl donor (e.g., vinyl acetate, acetic anhydride) is added.

  • Enzymatic Reaction: A lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is added to the mixture. The reaction is stirred at a controlled temperature (e.g., room temperature, 30-40 °C) and monitored for conversion (ideally to ~50%).

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography.

  • Hydrolysis (optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.

  • Analysis: The enantiomeric excess of both the unreacted alcohol and the alcohol obtained from hydrolysis is determined by chiral GC or HPLC.

Workflow for Lipase-Catalyzed Kinetic Resolution:

G cluster_resolution Lipase-Catalyzed Kinetic Resolution Racemic Alcohol Racemic Alcohol Enzymatic Acylation Enzymatic Acylation Racemic Alcohol->Enzymatic Acylation Lipase Lipase Lipase->Enzymatic Acylation Acyl Donor Acyl Donor Acyl Donor->Enzymatic Acylation Separation Separation Enzymatic Acylation->Separation Mixture Unreacted (R)-Alcohol Unreacted (R)-Alcohol Separation->Unreacted (R)-Alcohol (S)-Ester (S)-Ester Separation->(S)-Ester Hydrolysis Hydrolysis (S)-Ester->Hydrolysis (S)-Alcohol (S)-Alcohol Hydrolysis->(S)-Alcohol

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Biological Activity and Applications

Currently, there is a significant lack of published research on the specific biological activity or pharmacological effects of this compound. Its structural similarity to other biologically active alcohols suggests potential for investigation in areas such as:

  • Pheromones: Some chiral alcohols are components of insect pheromones.

  • Flavor and Fragrance: The chirality of a molecule can significantly impact its organoleptic properties.

  • Pharmaceutical Intermediates: As a chiral building block, it could be used in the synthesis of more complex, biologically active molecules.

Further research is required to explore these potential applications.

Conclusion and Future Directions

The research landscape for this compound is currently underdeveloped. While the physical properties of its racemic mixture are known, specific data for the (R)-enantiomer is lacking. The primary challenge and opportunity for researchers lie in the development of efficient and scalable methods for its enantioselective synthesis or resolution. The detailed experimental frameworks provided in this guide, based on established methodologies for similar chiral alcohols, offer a starting point for such investigations.

Future research should focus on:

  • Developing and optimizing enantioselective synthetic routes to this compound.

  • Exploring and quantifying its specific biological activities and pharmacological properties.

  • Investigating its potential as a chiral building block in the synthesis of novel compounds for the pharmaceutical and other industries.

The generation of this fundamental data will be crucial for unlocking the potential of this compound and establishing its role in scientific and industrial applications.

(R)-2-Methyl-1-hexanol as a Chiral Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are therefore essential for the construction of stereochemically defined complex molecules.[] (R)-2-Methyl-1-hexanol is a valuable chiral alcohol that serves as a versatile precursor in asymmetric synthesis, enabling the introduction of a specific stereocenter into a target molecule. This guide provides a comprehensive overview of the properties, enantioselective synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Optical Properties

PropertyValueSource
Molecular Formula C₇H₁₆O[3]
Molecular Weight 116.20 g/mol [3]
Boiling Point 168-169 °C (754 Torr)Racemic
Density ~0.818 g/cm³ (20 °C)Racemic
Refractive Index ~1.429 (20 °C)Racemic
Specific Optical Rotation ([α]D) Positive (+)Inferred

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The most effective and widely used method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of its racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), often in its immobilized form as Novozym® 435, have demonstrated excellent efficiency and enantioselectivity in this process.[4][5] The principle of kinetic resolution lies in the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer.[4]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Methyl-1-hexanol

This protocol describes a typical procedure for the kinetic resolution of racemic 2-methyl-1-hexanol using Novozym® 435.

Materials:

  • Racemic 2-methyl-1-hexanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral gas chromatography)

Procedure:

  • Reaction Setup: To a solution of racemic 2-methyl-1-hexanol (1 equivalent) in an anhydrous organic solvent (e.g., hexane), add the acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents).

  • Enzyme Addition: Add Novozym® 435 (typically 10-20% by weight of the substrate).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral GC.

  • Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-alcohol and the acylated (S)-ester.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent and excess acyl donor under reduced pressure. .

    • Separate the unreacted this compound from the (S)-ester by column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up and Purification cluster_products Products racemic_alcohol Racemic 2-Methyl-1-hexanol reaction_vessel Reaction Vessel with Stirring and Temperature Control racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filtration to Recover Enzyme reaction_vessel->filtration novozym Novozym® 435 (CALB) novozym->reaction_vessel evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography r_alcohol This compound chromatography->r_alcohol s_ester (S)-2-Methyl-1-hexyl acetate chromatography->s_ester G cluster_start Chiral Building Block cluster_activation Functional Group Transformation cluster_coupling Carbon-Carbon Bond Formation cluster_modification Further Modification cluster_final Target Molecule start This compound activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation coupling Nucleophilic Substitution with an Organometallic Reagent activation->coupling modification Introduction of Pharmacophore coupling->modification final Complex Chiral Molecule (e.g., API Precursor) modification->final

References

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-Methyl-1-hexanol is a chiral alcohol that holds potential as a versatile building block and reagent in asymmetric synthesis. Its stereogenic center and functional group make it a candidate for applications as a chiral auxiliary, a starting material in chiral pool synthesis, and as a resolving agent for racemic mixtures. These application notes provide an overview of its potential uses and theoretical protocols for its application in research and drug development.

Application as a Chiral Auxiliary in Alkylation Reactions

This compound can be employed as a chiral auxiliary to control the stereochemistry of alkylation reactions of enolates. The chiral alcohol is first converted to a chiral ester enolate. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Experimental Protocol: Diastereoselective Alkylation
  • Preparation of the Chiral Ester: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add propionyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir the mixture at room temperature for 4 hours. After completion, quench the reaction with saturated aqueous NH4Cl and extract with DCM. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to afford the propionyl ester.

  • Enolate Formation and Alkylation: Dissolve the ester (1.0 eq) in tetrahydrofuran (THF, 0.2 M) and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and stir the reaction mixture at -78 °C for 6 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3 and allow it to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product. Purify by column chromatography on silica gel.

  • Removal of the Auxiliary: The purified ester is hydrolyzed using lithium hydroxide (LiOH, 2.0 eq) in a mixture of THF and water (3:1) to yield the chiral carboxylic acid. The this compound auxiliary can be recovered and recycled.

Expected Outcome and Data
ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>90:10~85
Methyl iodide>85:15~90
Ethyl iodide>88:12~87

Chiral Pool Synthesis: A Starting Material for Natural Product Synthesis

The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of more complex chiral molecules, such as natural products. The existing stereocenter is carried through the synthetic sequence, reducing the need for asymmetric induction steps.

Workflow for Chiral Pool Synthesis

G A This compound B Oxidation to Aldehyde A->B C Wittig Reaction B->C D Asymmetric Epoxidation C->D E Ring Opening D->E F Target Chiral Molecule E->F

Caption: Synthetic workflow starting from this compound.

Use as a Chiral Resolving Agent

This compound can be used to resolve racemic mixtures of chiral carboxylic acids. The alcohol reacts with the racemic acid to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography.

Protocol for Resolution of Racemic Ibuprofen
  • Esterification: A mixture of racemic ibuprofen (1.0 eq), this compound (1.1 eq), and a catalytic amount of sulfuric acid in toluene is heated under reflux with a Dean-Stark trap for 12 hours.

  • Separation of Diastereomers: After cooling, the solvent is removed, and the crude mixture of diastereomeric esters is subjected to fractional crystallization from hexane. The less soluble diastereomer crystallizes out first.

  • Hydrolysis: The separated diastereomeric ester is hydrolyzed with aqueous NaOH to give the enantiomerically pure ibuprofen and recover the this compound.

Logical Relationship for Chiral Resolution

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Mixture cluster_3 Separation cluster_4 Enantiomerically Pure Products Racemic_Acid Racemic Carboxylic Acid Diastereomers Diastereomeric Esters Racemic_Acid->Diastereomers Chiral_Alcohol This compound Chiral_Alcohol->Diastereomers Separation Crystallization or Chromatography Diastereomers->Separation Pure_Acid Enantiopure Acid Separation->Pure_Acid Recovered_Alcohol Recovered this compound Separation->Recovered_Alcohol

Caption: Process of chiral resolution using this compound.

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (R)-2-Methyl-1-hexanol as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive review of available scientific literature, there is no documented evidence of This compound being utilized as a chiral auxiliary in asymmetric synthesis. While it is a chiral alcohol, its application in inducing stereoselectivity in reactions such as alkylations, aldol reactions, or Diels-Alder reactions has not been reported.

Therefore, this document will provide a broader overview of the principles and applications of chiral auxiliaries, using well-established examples to illustrate the concepts and protocols requested. This will serve as a guide for researchers interested in the application of chiral auxiliaries in general.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a powerful tool in asymmetric synthesis for the preparation of enantiomerically enriched molecules, which is crucial in the development of pharmaceuticals and other biologically active compounds.[2]

The general workflow for the use of a chiral auxiliary involves three key steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and removal of the auxiliary.

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction 2. Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product_Aux Chiral Product with Auxiliary Attached Diastereoselective_Reaction->Chiral_Product_Aux Cleavage 3. Cleavage Chiral_Product_Aux->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Common Classes of Chiral Auxiliaries

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. These are often derived from readily available chiral molecules such as amino acids or terpenes.[2]

  • Evans Oxazolidinones: These are among the most successful and widely used chiral auxiliaries, particularly for stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[3]

  • Pseudoephedrine Amides: Derived from the naturally occurring alkaloid pseudoephedrine, these auxiliaries are effective for the asymmetric alkylation of enolates.

  • Camphorsultams: Based on the camphor skeleton, these are particularly useful in controlling the stereochemistry of Diels-Alder reactions and other cycloadditions.

Application Notes for Established Chiral Auxiliaries

While no data exists for this compound, the following sections provide illustrative examples of how data for a successful chiral auxiliary would be presented.

Asymmetric Alkylation using Evans Oxazolidinone Auxiliary

Evans oxazolidinones can be acylated and then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone directs the approach of an electrophile, leading to a highly diastereoselective alkylation.

Illustrative Quantitative Data for Asymmetric Alkylation:

EntryElectrophile (R-X)BaseDiastereomeric Excess (de)Yield (%)
1Benzyl bromideLDA>99%95
2Allyl iodideNaHMDS98%92
3Methyl iodideKHMDS95%88

Note: This data is illustrative and based on typical results for Evans auxiliaries.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Alkylation: The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The diastereomeric excess is determined by 1H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

  • Cleavage of the Auxiliary: The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq) are added at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the addition of aqueous Na2SO3. The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

G cluster_alkylation Asymmetric Alkylation Workflow Acylation Acylation of Oxazolidinone Deprotonation Deprotonation (LDA, -78°C) Acylation->Deprotonation Alkylation Alkylation with Electrophile (R-X) Deprotonation->Alkylation Cleavage Hydrolytic Cleavage (LiOH/H₂O₂) Alkylation->Cleavage Final_Product Enantiomerically Enriched Acid Cleavage->Final_Product

Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Asymmetric Aldol Reaction using a Chiral Auxiliary

Chiral auxiliaries can also be employed to control the stereochemistry of aldol reactions. The formation of a boron enolate from an N-acyloxazolidinone, for example, leads to a rigid transition state upon reaction with an aldehyde, resulting in high diastereoselectivity.

Illustrative Quantitative Data for Asymmetric Aldol Reaction:

EntryAldehydeDiastereomeric Excess (de)Yield (%)
1Benzaldehyde>98% (syn)90
2Isobutyraldehyde>99% (syn)85
3Acetaldehyde97% (syn)88

Note: This data is illustrative and based on typical results for Evans-type aldol reactions.

Experimental Protocol: Asymmetric Aldol Reaction

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes.

  • The solution is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer. The product is extracted with CH2Cl2, and the combined organic layers are dried over MgSO4, filtered, and concentrated. The diastereomeric excess is determined by 1H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

  • The auxiliary can be cleaved under similar conditions as described for the alkylation product to yield the chiral β-hydroxy acid.

G cluster_aldol Asymmetric Aldol Reaction Signaling Pathway N_Acyl N-Acyl Oxazolidinone Boron_Enolate Boron Enolate Formation (Bu₂BOTf, Et₃N) N_Acyl->Boron_Enolate Transition_State Zimmerman-Traxler Transition State Boron_Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct

Caption: Key steps in a diastereoselective aldol reaction.

Conclusion

While this compound does not have established applications as a chiral auxiliary, the principles of asymmetric synthesis using such reagents are well-developed. The selection of an appropriate chiral auxiliary is dependent on the specific reaction and substrate. The examples provided for Evans oxazolidinones illustrate the high levels of stereocontrol that can be achieved with established auxiliaries. Researchers seeking to develop new chiral auxiliaries would need to systematically evaluate their performance in terms of attachment, diastereoselectivity in key transformations, and ease of cleavage.

References

Application Notes and Protocols: Derivatization of (R)-2-Methyl-1-hexanol for Chiral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical, agrochemical, and fragrance industries. (R)-2-Methyl-1-hexanol is a chiral alcohol whose enantiomeric composition can significantly impact its biological activity and sensory properties. Direct analysis of enantiomers can be challenging, often requiring specialized and expensive chiral stationary phases for chromatography. An effective and widely adopted alternative is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit different physicochemical properties and can be separated and quantified using standard achiral chromatography techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound for the purpose of determining its enantiomeric purity. The primary method described utilizes (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride, a well-established CDA.

Principle of Chiral Derivatization

The core principle involves the reaction of the chiral alcohol, in this case, a mixture of (R)- and (S)-2-Methyl-1-hexanol, with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

  • This compound + (R)-Mosher's acid chloride → (R,R)-diastereomeric ester

  • (S)-2-Methyl-1-hexanol + (R)-Mosher's acid chloride → (S,R)-diastereomeric ester

These resulting diastereomers have distinct physical properties, including different boiling points, melting points, and chromatographic retention times, allowing for their separation and quantification using standard analytical techniques.

Experimental Protocols

Protocol 1: Derivatization of this compound with (R)-Mosher's Acid Chloride

This protocol details the esterification of 2-Methyl-1-hexanol with (R)-Mosher's acid chloride to form diastereomeric Mosher's esters.

Materials:

  • This compound (or a mixture of enantiomers)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, magnetic stirrer, syringes, separatory funnel

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add anhydrous pyridine (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Derivatizing Agent: Slowly add (R)-Mosher's acid chloride (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric esters.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary, although for many analytical applications, the crude mixture can be directly analyzed.

Analytical Methods

GC-MS Analysis of Diastereomeric Esters

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A standard non-chiral capillary column (e.g., HP-5MS, DB-5, or equivalent).

GC Conditions (Typical):

ParameterValue
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

MS Conditions (Typical):

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 50-500

Expected Results:

The two diastereomeric esters will exhibit different retention times on the GC column. The relative peak areas can be used to determine the enantiomeric excess (e.e.) of the original alcohol sample. Mass spectrometry will confirm the identity of the diastereomeric esters by their characteristic fragmentation patterns.

DiastereomerExpected Retention Time (min)Key Mass Fragments (m/z)
(R,R)-Mosher's ester of 2-Methyl-1-hexanolt₁Illustrative values: 219, 189, 105, 85
(S,R)-Mosher's ester of 2-Methyl-1-hexanolt₂ (t₁ ≠ t₂)Illustrative values: 219, 189, 105, 85
Note: Actual retention times and mass fragments will depend on the specific instrument and conditions used. The key is the separation of the two diastereomers.
HPLC Analysis of Diastereomeric Esters

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Column: A standard achiral normal phase (e.g., silica) or reverse phase (e.g., C18) column.

Normal Phase HPLC Conditions (Typical):

ParameterValue
Mobile Phase Hexane:Ethyl Acetate (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 10 µL

Expected Results:

Similar to GC-MS, the two diastereomers will be separated based on their differential interaction with the stationary phase, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the integrated peak areas.

DiastereomerExpected Retention Time (min)
(R,R)-Mosher's ester of 2-Methyl-1-hexanolt₃
(S,R)-Mosher's ester of 2-Methyl-1-hexanolt₄ (t₃ ≠ t₄)
Note: The elution order of the diastereomers will depend on the specific stationary and mobile phases used.

Visualizations

Derivatization_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start (R/S)-2-Methyl-1-hexanol reagents Add (R)-Mosher's Acid Chloride & Pyridine in DCM start->reagents reaction Esterification (Room Temperature, 2-4h) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup analysis GC-MS or HPLC Analysis workup->analysis quantification Quantification of Diastereomers (Determination of e.e.) analysis->quantification

Caption: Experimental workflow for the derivatization and analysis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_separation Chromatographic Separation R_alcohol This compound RR_ester (R,R)-Diastereomeric Ester R_alcohol->RR_ester + CDA S_alcohol (S)-2-Methyl-1-hexanol SR_ester (S,R)-Diastereomeric Ester S_alcohol->SR_ester + CDA CDA (R)-Mosher's Acid Chloride Separation Separable by GC or HPLC RR_ester->Separation SR_ester->Separation

Caption: Logical relationship of the chiral derivatization process.

Application Notes and Protocols: (R)-2-Methyl-1-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methyl-1-hexanol is a chiral alcohol that, while not prominently featured in commercial fragrance catalogs, holds potential interest for researchers in organic synthesis and the study of structure-odor relationships. Its branched structure and chirality are features often associated with unique olfactory properties. These notes provide an overview of its known properties, a detailed protocol for its synthesis, and a discussion of its potential, albeit undocumented, role in fragrance chemistry.

While direct applications in commercial fragrance synthesis are not documented, the study of chiral molecules like this compound is crucial for advancing our understanding of how molecular structure influences scent perception. The protocols and data presented here serve as a foundational resource for researchers interested in exploring the synthesis and potential properties of this and similar chiral alcohols.

Physicochemical and Olfactory Properties

Quantitative data for 2-Methyl-1-hexanol is summarized below. It is important to note that specific olfactory data for the (R)-enantiomer is not widely available in perfumery literature. The odor of the racemic mixture is generally described as having a "fragrant odor."

PropertyValueReference
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Boiling Point168-169 °C (at 754 Torr)[1]
Density0.818 ± 0.06 g/cm³ (at 20 °C)[1]
Flash Point61.8 ± 6.5 °C[1]
Refractive Index1.429 (at 20 °C)[1]
Melting Point-30.45 °C (estimate)[1]

Synthesis of 2-Methyl-1-hexanol

The following is a general protocol for the synthesis of 2-methyl-1-hexanol via a Grignard reaction. To obtain the specific (R)-enantiomer, a chiral starting material or a chiral resolution step would be necessary. This protocol is adapted from a similar synthesis.

Materials and Reagents
  • 1-Bromohexane

  • Magnesium turnings

  • Methylmagnesium bromide solution (or prepared in situ from methyl iodide and magnesium)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Heating mantle

  • Magnetic stirrer

Experimental Protocol
  • Preparation of Grignard Reagent (if not using a commercial solution):

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a change in color. If the reaction does not start, gentle heating may be required.

    • Once the reaction is initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Bromohexane:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the diethyl ether solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 2-methyl-1-hexanol.

Characterization

The final product should be characterized by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

  • Chiral Gas Chromatography: To determine the enantiomeric excess if a chiral synthesis or resolution was performed.

Diagrams

Synthesis_Workflow Synthesis Workflow for 2-Methyl-1-hexanol cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide in Ether MeI->Grignard Reaction Initiation Bromohexane 1-Bromohexane in Ether Grignard->Bromohexane ReactionMix Reaction Mixture Bromohexane->ReactionMix Quench Quenching (NH4Cl) Bromohexane->Quench Wash Washing (HCl, NaHCO3, Brine) Quench->Wash Dry Drying (MgSO4) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for 2-Methyl-1-hexanol.

Discussion on Fragrance Applications

Despite its "fragrant odor" description, this compound is not a commonly listed fragrance ingredient. Several factors could contribute to this:

  • Odor Profile: The specific character of its scent may not be unique or desirable enough to warrant its inclusion in fragrance formulations. The fragrance industry has a vast palette of well-established ingredients, and a new molecule must offer a distinct advantage in terms of scent, performance, or cost.

  • Performance and Stability: The stability of the alcohol in various fragrance bases (e.g., alcoholic solutions, emulsions, powders) is a critical factor. Issues such as discoloration, degradation, or reaction with other ingredients could preclude its use.

  • Regulatory Status and Safety: All fragrance ingredients must undergo rigorous safety testing. The cost and time required for these assessments can be a significant barrier for new, unproven molecules.

  • Cost of Synthesis: The synthesis of a specific enantiomer, such as this compound, is often more expensive than producing a racemic mixture. This cost may not be justified if the olfactory benefit of the pure enantiomer is not substantial.

The study of structure-odor relationships in chiral alcohols suggests that enantiomers can have distinct scents. For researchers, the synthesis and olfactory evaluation of this compound and its (S)-enantiomer could provide valuable data for understanding how chirality influences the perception of smell.

Conclusion

This compound presents an interesting target for synthetic chemists and researchers studying olfaction. While its direct application in commercial fragrance synthesis is not established, the protocols and information provided here offer a starting point for further investigation into its properties and potential uses. The synthesis is achievable through standard organic chemistry techniques, and a thorough characterization of its olfactory properties could contribute to the broader field of fragrance chemistry.

References

Application of (R)-2-Methyl-1-hexanol in Pheromone Synthesis: A Chiral Building Block for Methyl-Branched Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Methyl-1-hexanol is a valuable chiral building block in the asymmetric synthesis of insect pheromones and other semiochemicals. Its stereodefined 2-methyl branch makes it an ideal starting material for the construction of various long-chain, methyl-branched hydrocarbons, esters, and alcohols that are commonly found in the pheromone blends of numerous insect species, particularly within the orders Lepidoptera and Coleoptera.

While direct incorporation of this compound into a specifically named commercial pheromone is not widely documented in publicly available literature, its utility lies in its potential as a precursor for creating the characteristic methyl-branching patterns crucial for the biological activity of many pheromones. The stereochemistry of these branches is often critical for species-specific recognition and mating behavior.

This application note provides a comprehensive overview of the potential use of this compound in pheromone synthesis. It includes a detailed protocol for the enantioselective synthesis of the chiral alcohol itself via a biocatalytic method and a representative protocol for its conversion into a long-chain methyl-branched hydrocarbon, a common class of insect pheromones.

Data Presentation

Table 1: Enantioselective Synthesis of this compound via Biocatalytic Reduction

ParameterValueReference
Substrate2-MethylhexanalAdapted from biocatalytic reduction principles
BiocatalystAlcohol Dehydrogenase (ADH)[1]
Co-factorNADH[1]
Co-factor RegenerationGlucose Dehydrogenase/Glucose[2]
Enantiomeric Excess (e.e.)>99% for (R)-enantiomer[2]
YieldTypically >90%[2]

Table 2: Synthesis of a Model Pheromone ((R)-2-Methyldocosane) via Negishi Coupling

ParameterValueReference
Electrophile(R)-1-iodo-2-methylhexaneHypothetical, based on standard procedures
NucleophileHexadecylzinc chloride[3]
CatalystPd(dppf)Cl2[3]
SolventTetrahydrofuran (THF)[3]
Yield80-90% (estimated based on similar couplings)[4][5]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Biocatalytic Reduction

This protocol describes the asymmetric reduction of 2-methylhexanal to this compound using an alcohol dehydrogenase (ADH) with a cofactor regeneration system.

Materials:

  • 2-Methylhexanal

  • Alcohol Dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus brevis)

  • Nicotinamide adenine dinucleotide (NADH)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).

  • To the buffer, add D-glucose (1.5 equivalents relative to the substrate).

  • Add NADH (0.01 eq.), ADH, and GDH.

  • Initiate the reaction by adding 2-methylhexanal (1 eq.).

  • Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by GC or TLC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess by chiral GC analysis.

Protocol 2: Synthesis of a Model Pheromone, (R)-2-Methyldocosane, via Negishi Coupling

This protocol outlines a hypothetical synthesis of a long-chain methyl-branched alkane, a common pheromone structure, using this compound as the chiral precursor.

Part A: Synthesis of (R)-1-Iodo-2-methylhexane

  • Tosylation: To a solution of this compound (1 eq.) and pyridine (1.5 eq.) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Stir the reaction at 0 °C for 4-6 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the tosylate.

  • Iodination: Dissolve the tosylate in acetone and add sodium iodide (3 eq.). Reflux the mixture for 12-24 hours. After cooling, filter the precipitate and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with water and sodium thiosulfate solution, dry over MgSO4, and concentrate to obtain (R)-1-iodo-2-methylhexane.

Part B: Negishi Coupling

  • Organozinc Reagent Preparation: In a flame-dried flask under an inert atmosphere, react 1-chlorohexadecane with zinc dust in THF to prepare hexadecylzinc chloride.

  • Coupling Reaction: To a solution of (R)-1-iodo-2-methylhexane (1 eq.) and the prepared hexadecylzinc chloride (1.5 eq.) in anhydrous THF, add a catalytic amount of Pd(dppf)Cl2 (2-5 mol%).

  • Stir the reaction mixture at room temperature or gentle heating (50 °C) until the starting material is consumed (monitor by GC).

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield (R)-2-methyldocosane.

Visualizations

Enantioselective_Synthesis cluster_main Protocol 1: Enantioselective Synthesis of this compound cluster_enzymes Biocatalytic System cluster_cofactors Cofactor Cycle S 2-Methylhexanal ADH Alcohol Dehydrogenase (ADH) S->ADH Reduction P This compound ADH->P NAD NAD+ ADH->NAD GDH Glucose Dehydrogenase (GDH) NADH NADH GDH->NADH Gluconolactone Gluconolactone GDH->Gluconolactone NADH->ADH NAD->GDH Glucose Glucose Glucose->GDH

Enantioselective synthesis of this compound.

Pheromone_Synthesis_Workflow cluster_protocol2 Protocol 2: Synthesis of a Model Pheromone cluster_coupling Negishi Coupling start This compound tosylate (R)-2-Methyl-1-hexyl tosylate start->tosylate Tosylation (TsCl, Pyridine) iodide (R)-1-Iodo-2-methylhexane tosylate->iodide Iodination (NaI, Acetone) product (R)-2-Methyldocosane (Model Pheromone) iodide->product Coupling organozinc Hexadecylzinc chloride organozinc->product catalyst Pd(dppf)Cl2 catalyst->product

Synthetic workflow for a model pheromone.

References

Experimental protocol for Grignard synthesis of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-Methyl-1-hexanol, a primary alcohol, via a Grignard reaction. The synthesis involves the reaction of 2-methylpentylmagnesium bromide with formaldehyde in an anhydrous ether solvent. This method is a robust and widely applicable strategy for the formation of carbon-carbon bonds and the synthesis of primary alcohols. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

The Grignard reaction is a fundamental organometallic reaction in organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2] The reaction utilizes a Grignard reagent, an organomagnesium halide, which acts as a potent nucleophile.[2] When reacted with an electrophile, such as a carbonyl compound, the Grignard reagent facilitates the creation of a new carbon-carbon bond, leading to the formation of an alcohol upon acidic workup.[1][2] The class of alcohol produced (primary, secondary, or tertiary) is determined by the nature of the carbonyl compound employed.[1][2][3] Specifically, the reaction of a Grignard reagent with formaldehyde (methanal) is a classic and effective method for the synthesis of primary alcohols.[1][2][3][4][5] This protocol outlines the synthesis of 2-Methyl-1-hexanol from 1-bromo-2-methylpentane and formaldehyde.

Reaction Scheme

The overall reaction for the Grignard synthesis of 2-Methyl-1-hexanol is depicted below:

Step 1: Formation of the Grignard Reagent

  • 1-bromo-2-methylpentane reacts with magnesium metal in anhydrous diethyl ether to form 2-methylpentylmagnesium bromide.

Step 2: Reaction with Formaldehyde and Work-up

  • The Grignard reagent reacts with formaldehyde, followed by an acidic workup to yield 2-Methyl-1-hexanol.

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided in the table below for easy reference.

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromo-2-methylpentane1-Bromo-2-methylpentaneC₆H₁₃Br165.07147-1491.21
MagnesiumMagnesiumMg24.3110901.74
Diethyl EtherEthoxyethane(C₂H₅)₂O74.1234.60.713
FormaldehydeMethanalCH₂O30.03-190.815 (-20 °C)
2-Methyl-1-hexanol2-Methylhexan-1-olC₇H₁₆O116.20168-1690.818

Experimental Protocol

Materials:

  • 1-Bromo-2-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Formaldehyde (paraformaldehyde can be used as a source)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part A: Preparation of the Grignard Reagent (2-methylpentylmagnesium bromide)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be equipped with a drying tube containing calcium chloride.

  • Initiation: Place magnesium turnings (1.0 eq) in the three-necked flask. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings.

  • Addition of Alkyl Halide: Dissolve 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium.

  • Reaction Initiation: The reaction should start spontaneously, which is indicated by the disappearance of the iodine color and the appearance of turbidity and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the reaction is exothermic and should be controlled by the rate of addition of the alkyl halide solution.

  • Completion of Grignard Formation: Add the remainder of the 1-bromo-2-methylpentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of the Grignard reagent should be grayish and slightly cloudy.

Part B: Reaction with Formaldehyde and Work-up

  • Preparation of Formaldehyde: Formaldehyde is a gas, so it is often more convenient to use its solid polymer, paraformaldehyde. Depolymerization of paraformaldehyde by heating is required to generate gaseous formaldehyde, which can be bubbled into the Grignard solution. Alternatively, a suspension of dry paraformaldehyde in anhydrous diethyl ether can be added to the Grignard reagent.

  • Reaction: Cool the Grignard solution in an ice bath. Slowly add the formaldehyde source (gaseous or suspended paraformaldehyde) to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. This should be done dropwise initially as the reaction can be vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. If a solid magnesium salt is present, it can be dissolved by adding dilute hydrochloric acid. Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with distilled water, followed by a saturated sodium bicarbonate solution if acid was used for work-up, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude 2-Methyl-1-hexanol can then be purified by distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 168-169 °C.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Grignard synthesis of 2-Methyl-1-hexanol.

Grignard_Synthesis_Workflow node_reactants Reactants: 1-Bromo-2-methylpentane Magnesium Turnings Anhydrous Diethyl Ether node_grignard Grignard Reagent Formation (2-methylpentylmagnesium bromide) node_reactants->node_grignard Reflux node_reaction Reaction with Formaldehyde node_grignard->node_reaction node_formaldehyde Formaldehyde (from paraformaldehyde) node_formaldehyde->node_reaction node_workup Aqueous Work-up (Sat. aq. NH4Cl) node_reaction->node_workup node_extraction Extraction & Washing node_workup->node_extraction node_purification Drying & Purification (Distillation) node_extraction->node_purification node_product Product: 2-Methyl-1-hexanol node_purification->node_product

Caption: Experimental workflow for the synthesis of 2-Methyl-1-hexanol.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions.[7][8]

  • Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[9]

  • Formaldehyde is a toxic and volatile substance. Handle it with appropriate personal protective equipment in a fume hood.[10][11][12]

  • The quenching of the Grignard reaction is highly exothermic and should be performed with caution in an ice bath.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 2-Methyl-1-hexanol using a Grignard reaction. This procedure can be adapted for the synthesis of other primary alcohols by selecting the appropriate alkyl halide. Careful attention to anhydrous conditions and safety precautions is essential for the successful and safe execution of this experiment.

References

Application Note: Chiral Separation of (R)- and (S)-2-Methyl-1-hexanol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-2-Methyl-1-hexanol. The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, providing a baseline resolution of the two enantiomers. This document provides the necessary protocols for researchers, scientists, and professionals in drug development to replicate this separation for analytical or semi-preparative purposes.

Introduction

2-Methyl-1-hexanol is a chiral alcohol with applications as a fragrance ingredient and as a building block in organic synthesis. The stereochemistry of chiral molecules is of critical importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers of chiral compounds like 2-Methyl-1-hexanol is essential for quality control and regulatory compliance. This application note presents a robust HPLC method for the chiral separation of its (R) and (S) enantiomers.

Chromatographic Conditions

A normal phase HPLC method was developed for the chiral separation of 2-Methyl-1-hexanol. Polysaccharide-based chiral stationary phases are widely used for their broad enantioselectivity.[1][2][3] For this application, a cellulose-based column is proposed, which often provides good separation for a wide range of chiral compounds. The mobile phase consists of a mixture of n-hexane and isopropanol, a common combination for normal phase chiral separations.[4]

ParameterValue
Column Chiral Cellulose-based Stationary Phase (e.g., Chiralcel® OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Concentration 1 mg/mL in mobile phase

Quantitative Data Summary

The following table summarizes the expected quantitative data for the separation of (R)- and (S)-2-Methyl-1-hexanol under the specified chromatographic conditions.

CompoundRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates
(R)-2-Methyl-1-hexanol8.5-1.18500
(S)-2-Methyl-1-hexanol10.22.11.28900

Experimental Protocol

1. Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves when handling chemicals.

  • n-Hexane and isopropanol are flammable. Work in a well-ventilated area, away from sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

2. Materials and Reagents

  • This compound (≥98% purity)

  • (S)-2-Methyl-1-hexanol (≥98% purity)

  • Racemic 2-Methyl-1-hexanol

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • HPLC system with a UV detector

  • Chiral Cellulose-based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Instrument Setup

  • Install the chiral column in the HPLC system.

  • Set the column oven temperature to 25°C.

  • Set the UV detector wavelength to 210 nm.

  • Equilibrate the column with the mobile phase (n-Hexane / Isopropanol, 95:5 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

4. Mobile Phase Preparation

  • Carefully measure 950 mL of n-Hexane and 50 mL of Isopropanol.

  • Mix the solvents in a suitable container.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

5. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL solution of racemic 2-Methyl-1-hexanol in the mobile phase.

  • Individual Enantiomer Solutions: Prepare 1 mg/mL solutions of (R)- and (S)-2-Methyl-1-hexanol separately in the mobile phase to identify the elution order.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

6. Chromatographic Procedure

  • Inject 10 µL of the individual enantiomer solutions to determine the retention time of each.

  • Inject 10 µL of the racemic standard solution.

  • Record the chromatogram and integrate the peaks.

7. Data Analysis

  • Identify the peaks for (R)- and (S)-2-Methyl-1-hexanol based on the retention times obtained from the individual enantiomer injections.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

      • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Calculate the tailing factor and the number of theoretical plates for each peak to assess column performance.

Experimental Workflow

G Experimental Workflow for Chiral Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane/Isopropanol) Equilibration System Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakID Peak Identification Detection->PeakID Integration Peak Integration PeakID->Integration Calculation Calculate Resolution, Tailing Factor, Plates Integration->Calculation

References

Application Note: Enantioselective Analysis of (R)-2-Methyl-1-hexanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the enantioselective analysis of 2-Methyl-1-hexanol using gas chromatography (GC). The protocol involves the derivatization of the enantiomers to form diastereomers, followed by their separation and quantification on a chiral stationary phase. This method is crucial for quality control, enantiomeric excess (e.e.) determination, and stereoselective synthesis monitoring in the pharmaceutical and chemical industries.

Introduction

2-Methyl-1-hexanol is a chiral alcohol with applications as a fragrance component, a precursor in chemical synthesis, and a potential building block in drug development. As enantiomers of a chiral compound can exhibit different physiological and pharmacological properties, the ability to separate and quantify the individual (R) and (S) enantiomers is of paramount importance. Gas chromatography with a chiral stationary phase is a powerful technique for achieving this separation.[1][2] This application note provides a detailed protocol for the derivatization of 2-Methyl-1-hexanol and its subsequent analysis by chiral GC.

Experimental Protocols

Sample Preparation and Derivatization

Direct analysis of 2-Methyl-1-hexanol enantiomers can be challenging. Derivatization to form diastereomers enhances volatility and improves chiral recognition on the stationary phase. Here, we use trifluoroacetic anhydride (TFAA) for derivatization.

Materials:

  • (R/S)-2-Methyl-1-hexanol sample

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

Protocol:

  • Accurately weigh approximately 10 mg of the 2-Methyl-1-hexanol sample into a clean, dry vial.

  • Dissolve the sample in 1 mL of anhydrous dichloromethane.

  • Add 100 µL of anhydrous pyridine to the solution.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) to the mixture.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried organic solution to a GC vial for analysis.

Gas Chromatography (GC) Conditions

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Trifluoroacetylated γ-cyclodextrin stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

ParameterValue
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
   Initial Temperature80 °C
   Hold Time2 min
   Ramp Rate5 °C/min
   Final Temperature150 °C
   Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The following tables summarize the expected quantitative data from the GC analysis of a derivatized sample containing a non-racemic mixture of (R)- and (S)-2-Methyl-1-hexanol.

Table 1: Retention Data for Derivatized 2-Methyl-1-hexanol Enantiomers

EnantiomerRetention Time (min)
(S)-2-Methyl-1-hexanol trifluoroacetate12.5
(R)-2-Methyl-1-hexanol trifluoroacetate13.2

Table 2: Quantitative Analysis of a Sample Enriched in this compound

EnantiomerPeak Area% AreaEnantiomeric Excess (e.e.)
(S)-2-Methyl-1-hexanol trifluoroacetate150,00015%70%
This compound trifluoroacetate850,00085%
Total 1,000,000 100%

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Visualizations

The following diagrams illustrate the key workflows and relationships in the gas chromatographic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start 2-Methyl-1-hexanol Sample dissolve Dissolve in Dichloromethane start->dissolve add_reagents Add Pyridine and TFAA dissolve->add_reagents react Derivatization Reaction add_reagents->react quench Quench with NaHCO3 react->quench extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry end_prep Derivatized Sample for GC dry->end_prep inject Inject Sample end_prep->inject separate Chiral Column Separation inject->separate detect FID Detection separate->detect end_gc Chromatogram detect->end_gc integrate Integrate Peaks end_gc->integrate calculate Calculate % Area and e.e. integrate->calculate report Final Report calculate->report

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship compound Chiral Compound (R/S)-2-Methyl-1-hexanol derivatization Derivatization (with TFAA) compound->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers gc_column Chiral GC Column (Cyclodextrin Stationary Phase) diastereomers->gc_column separation Differential Interaction with Stationary Phase gc_column->separation enantiomers Separated Enantiomers (as Diastereomers) separation->enantiomers detector FID Detector enantiomers->detector signal Electrical Signal (Chromatogram) detector->signal

Caption: Logical relationship of the chiral separation process.

References

Application Notes and Protocols for the Esterification of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of (R)-2-Methyl-1-hexanol, a chiral building block of interest in the pharmaceutical and fragrance industries. The following sections detail both enzymatic and traditional chemical methods for the synthesis of its corresponding esters.

Introduction

This compound is a valuable chiral alcohol. Its esters are of significant interest due to their potential as fragrance components, flavor agents, and as intermediates in the synthesis of complex biologically active molecules. The stereocenter at the C2 position makes enantioselective synthesis and the retention of stereochemical integrity during subsequent reactions critical. This document outlines two primary methods for the esterification of this compound: Lipase-Catalyzed Esterification and Fischer-Speier Esterification.

Lipase-Catalyzed Esterification

Enzymatic esterification using lipases is a mild and highly selective method for the synthesis of esters from this compound. This approach is particularly advantageous for preserving the stereochemical purity of the chiral center. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and high enantioselectivity. The reaction typically involves the acylation of the alcohol with an acyl donor, such as a fatty acid, an anhydride, or a vinyl ester.

General Protocol for Lipase-Catalyzed Acylation

This protocol is a general guideline for the enzymatic acylation of this compound using an acyl donor like vinyl acetate or a fatty acid anhydride.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, propionic anhydride)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (3Å or 4Å), activated

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask with a stopper)

  • Standard laboratory glassware for workup

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 equivalent).

  • Add the desired anhydrous organic solvent (e.g., 5-10 mL per gram of alcohol).

  • Add the acyl donor. For vinyl acetate, a molar excess (e.g., 1.5-3.0 equivalents) is typically used. For an anhydride, 1.1-1.5 equivalents are common.

  • Add immobilized CALB (e.g., 10-50 mg per mmol of alcohol) and activated molecular sieves to the mixture.

  • Seal the reaction vessel and stir the mixture at a controlled temperature (typically ranging from 30°C to 60°C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography (GC) or Thin Layer Chromatography (TLC)).

  • Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed with a fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ester by an appropriate method, such as column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the lipase-catalyzed esterification of a primary alcohol like this compound, based on general literature for similar substrates.

Acyl DonorCatalystSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of Ester
Vinyl AcetateImmobilized CALBToluene40-5024-72>95>99%
Propionic AnhydrideImmobilized CALBHexane30-4012-48>90>99%
Decanoic AcidImmobilized CALBMTBE50-6048-96~85>99%

Note: The data presented are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow: Lipase-Catalyzed Esterification

Lipase_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix this compound, solvent, and acyl donor B Add immobilized lipase and molecular sieves A->B C Stir at controlled temperature B->C D Monitor progress (GC/TLC) C->D E Filter to remove enzyme D->E Reaction complete F Solvent evaporation E->F G Purify ester (e.g., chromatography) F->G H Final Ester Product G->H

Caption: Workflow for enzymatic esterification.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is often cost-effective but may require harsher conditions (e.g., elevated temperatures and strong acid catalysts), which can pose a risk of side reactions or racemization if not carefully controlled. To drive the equilibrium towards the ester product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[2]

General Protocol for Fischer-Speier Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or the excess alcohol reactant)

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Set up a reflux apparatus, optionally with a Dean-Stark trap if using a solvent like toluene.

  • To the round-bottom flask, add this compound (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents). Alternatively, the alcohol can be used in excess as the solvent.

  • If using a solvent, add anhydrous toluene.

  • Slowly and carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor the collection of water.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Quantitative Data Summary

The following table provides an estimate of reaction parameters and expected yields for the Fischer-Speier esterification of this compound.

Carboxylic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
Acetic AcidH₂SO₄ (cat.)Excess AlcoholReflux4-860-80
Propionic Acidp-TsOH (cat.)TolueneReflux6-1270-85

Note: Yields are highly dependent on the efficiency of water removal and the specific reaction conditions.

Signaling Pathway: Fischer-Speier Esterification Mechanism

Fischer_Esterification_Mechanism A Carboxylic Acid + H+ B Protonated Carbonyl A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C This compound (Nucleophile) C->D E Proton Transfer D->E Intramolecular Proton Transfer F Water as Leaving Group E->F Elimination of Water G Protonated Ester F->G H Ester Product + H+ G->H Deprotonation

References

Application Note: Selective Oxidation of (R)-2-Methyl-1-hexanol to (R)-2-Methyl-hexanal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details protocols for the selective oxidation of the chiral primary alcohol, (R)-2-Methyl-1-hexanol, to the corresponding aldehyde, (R)-2-Methyl-hexanal. The synthesis of chiral aldehydes is a critical process in the development of pharmaceutical intermediates and other fine chemicals, where maintaining stereochemical integrity is paramount. This document provides an overview of established oxidation methods, including Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation, that are known for their mild conditions and high selectivity, thereby preventing over-oxidation to the carboxylic acid. Detailed experimental procedures, quantitative data, and a comparative summary are presented to guide researchers in selecting and performing the optimal oxidation strategy for this and similar substrates.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For chiral alcohols such as this compound, it is crucial that the chosen oxidation method does not lead to racemization of the adjacent stereocenter. Traditional oxidizing agents, such as those based on chromium, are often harsh and can lead to over-oxidation to the carboxylic acid, in addition to being toxic.[1] Modern synthetic methods offer milder and more selective alternatives.

This note focuses on three widely used and reliable methods for this transformation:

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, is known for its mild reaction conditions, operational simplicity, and broad functional group tolerance. The reaction is typically carried out at room temperature in a chlorinated solvent and is often complete within a few hours.

  • Swern Oxidation: This procedure employs dimethyl sulfoxide (DMSO) activated with an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is highly regarded for its excellent yields and compatibility with a wide range of functional groups, though it requires cryogenic temperatures and the handling of malodorous byproducts.

  • TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). TEMPO-based oxidations are advantageous due to their catalytic nature and the use of inexpensive and environmentally benign co-oxidants.

The selection of the appropriate method depends on factors such as substrate compatibility, scale of the reaction, and available laboratory equipment. This document provides detailed protocols for each of these methods as applied to the oxidation of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity, enantiomeric excess (ee) >99%)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a stirred solution of this compound (1.0 g, 8.6 mmol) in anhydrous dichloromethane (40 mL) at room temperature, add Dess-Martin periodinane (4.0 g, 9.5 mmol) in one portion.

  • Stir the resulting suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution (50 mL).

  • Stir vigorously for 15 minutes until the solid dissolves and the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL), then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 1-5% ethyl acetate in hexanes) to yield (R)-2-Methyl-hexanal.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (1.0 mL, 11.2 mmol) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath), add a solution of anhydrous dimethyl sulfoxide (1.6 mL, 22.4 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 g, 8.6 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (6.0 mL, 43.0 mmol) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (30 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-2-Methyl-hexanal.

Protocol 3: TEMPO-Catalyzed Oxidation
  • To a vigorously stirred mixture of this compound (1.0 g, 8.6 mmol), TEMPO (0.013 g, 0.086 mmol), and potassium bromide (0.10 g, 0.86 mmol) in a mixture of dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (10 mL) at 0 °C (ice bath), add commercial bleach (sodium hypochlorite solution, ~10-15%, 6.5 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-2-Methyl-hexanal.

Data Presentation

The following table summarizes the expected quantitative data for the oxidation of this compound to (R)-2-Methyl-hexanal using the described protocols. The enantiomeric excess of the starting material is assumed to be >99%.

Oxidation MethodReagentsTypical Yield (%)Enantiomeric Excess (ee) (%)Notes
Dess-Martin Oxidation Dess-Martin Periodinane85-95>99Mild conditions, easy work-up. The reagent is moisture-sensitive and relatively expensive.
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine90-98>99High yields, but requires cryogenic temperatures and produces a malodorous byproduct (dimethyl sulfide).
TEMPO-Catalyzed Oxidation TEMPO, NaOCl, KBr80-90>99Catalytic, uses inexpensive reagents. Reaction conditions need careful control to avoid side reactions.

Visualizations

Logical Relationship of Oxidation Methods

Oxidation_Methods cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product R-2-Methyl-1-hexanol R-2-Methyl-1-hexanol DMP Dess-Martin Periodinane R-2-Methyl-1-hexanol->DMP Swern Swern Oxidation R-2-Methyl-1-hexanol->Swern TEMPO TEMPO/ NaOCl R-2-Methyl-1-hexanol->TEMPO Aldehyde R-2-Methyl-hexanal DMP->Aldehyde Swern->Aldehyde TEMPO->Aldehyde

Caption: Overview of selective oxidation pathways from this compound.

Experimental Workflow: Dess-Martin Oxidation

DMP_Workflow A Dissolve this compound in anhydrous DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with NaHCO₃/Na₂S₂O₃ C->D E Aqueous Work-up (Extraction, Washes) D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G H Obtain Pure (R)-2-Methyl-hexanal G->H

Caption: Step-by-step workflow for the Dess-Martin oxidation protocol.

Conclusion

The selective oxidation of this compound to (R)-2-Methyl-hexanal can be effectively achieved with high yield and excellent preservation of enantiomeric purity using Dess-Martin periodinane, Swern, or TEMPO-catalyzed oxidation conditions. The choice of method will be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols and data presented in this application note provide a reliable foundation for researchers and drug development professionals to successfully perform this critical transformation.

References

Application Note: Biocatalytic Synthesis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the biocatalytic synthesis of the chiral alcohol (R)-2-Methyl-1-hexanol. This method utilizes an (R)-specific alcohol dehydrogenase from Lactobacillus kefir (LkADH), a versatile and highly enantioselective enzyme. The protocol outlines the enzymatic reduction of 2-methyl-1-hexanal, including a robust cofactor regeneration system. Furthermore, it details the experimental procedure, data analysis, and purification methods, offering a practical guide for researchers in organic synthesis and drug development. The mild reaction conditions and high stereoselectivity of this biocatalytic approach present a significant advantage over traditional chemical synthesis routes.

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. The synthesis of enantiomerically pure compounds is of paramount importance as different enantiomers can exhibit distinct pharmacological activities. This compound is a valuable chiral intermediate used in the synthesis of various complex molecules. Traditional chemical methods for its synthesis often require harsh reaction conditions, expensive chiral catalysts, and may suffer from low enantioselectivity.

Biocatalysis has emerged as a powerful alternative, offering mild, environmentally friendly, and highly selective transformations.[1] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1] Notably, many ADHs exhibit excellent stereoselectivity, making them ideal for the synthesis of chiral alcohols. This application note focuses on the use of the (R)-specific ADH from Lactobacillus kefir (LkADH) for the asymmetric reduction of 2-methyl-1-hexanal to produce this compound with high enantiomeric excess.

Biocatalytic Reaction Pathway

The enzymatic synthesis of this compound involves the reduction of the prochiral aldehyde 2-methyl-1-hexanal. The (R)-specific alcohol dehydrogenase from Lactobacillus kefir (LkADH) facilitates the transfer of a hydride from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) to the carbonyl carbon of the substrate, yielding the (R)-enantiomer of the alcohol. To make the process economically viable, a cofactor regeneration system is employed, where a sacrificial substrate is used to regenerate the expensive NADPH. A common and efficient system involves the use of glucose and glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.

Biocatalytic_Synthesis cluster_reaction Biocatalytic Reduction cluster_regeneration Cofactor Regeneration 2-Methyl-1-hexanal 2-Methyl-1-hexanal LkADH LkADH 2-Methyl-1-hexanal->LkADH Substrate NADPH NADPH NADPH->LkADH Cofactor This compound This compound LkADH->this compound Product NADP+ NADP+ LkADH->NADP+ GDH GDH NADP+->GDH Glucose Glucose Glucose->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone cluster_reaction cluster_reaction cluster_regeneration cluster_regeneration

Caption: Biocatalytic synthesis of this compound.

Experimental Protocols

Materials
  • (R)-specific alcohol dehydrogenase from Lactobacillus kefir (LkADH), expressed in E. coli (or commercially available)

  • Glucose Dehydrogenase (GDH)

  • 2-Methyl-1-hexanal (substrate)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose (cofactor regeneration substrate)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Protocol for Biocatalytic Reduction
  • Reaction Setup: In a 50 mL flask, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 20 mL.

    • 10 mM 2-Methyl-1-hexanal (substrate).

    • 1 mM NADP+.

    • 120 mM D-Glucose.

    • 10 U/mL LkADH.

    • 10 U/mL GDH.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Extract the aliquots with an equal volume of ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and analyze by GC to determine the conversion of the substrate and the formation of the product.

Protocol for Product Purification
  • Reaction Quenching: After 24 hours, or once the reaction has reached completion, stop the reaction by adding an equal volume of ethyl acetate to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the biocatalytic synthesis of this compound based on the performance of LkADH with similar aliphatic substrates.

Table 1: Reaction Parameters and Quantitative Results

ParameterValueReference
Substrate2-Methyl-1-hexanal-
EnzymeLkADH[2][3]
CofactorNADPH[2][3]
Cofactor RegenerationGlucose/GDH[3]
pH7.0[3]
Temperature30°C-
Reaction Time24 h-
Conversion>95%(Expected)
Enantiomeric Excess (e.e.)>99% (R)[3]
Isolated Yield85-90%(Expected)

Table 2: Substrate Specificity of LkADH for Aliphatic Aldehydes (Illustrative)

SubstrateRelative Activity (%)Enantiomeric Excess (e.e.) (%)ConfigurationReference
Hexanal100>99(R)[3]
2-Methylbutanal85>99(R)(Expected)
3-Methylbutanal90>99(R)(Expected)
2-Methyl-1-hexanal ~80-90 >99 (R) (Projected)

Logical Workflow

The overall process for the biocatalytic synthesis of this compound can be visualized as a sequential workflow, from the preparation of the biocatalyst to the final purified product.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Expression and Purification of LkADH and GDH C Biocatalytic Reduction of 2-Methyl-1-hexanal A->C B Preparation of Reaction Buffer and Reagents B->C D Reaction Monitoring by GC C->D E Product Extraction C->E D->C Optimization F Solvent Evaporation E->F G Column Chromatography F->G H Purity and Yield Determination G->H I Enantiomeric Excess Analysis by Chiral GC G->I J This compound (>99% e.e.) H->J I->J

Caption: Experimental workflow for this compound synthesis.

Conclusion

The biocatalytic synthesis of this compound using the (R)-specific alcohol dehydrogenase from Lactobacillus kefir offers a highly efficient and stereoselective method for producing this valuable chiral intermediate. The provided protocol, including a cofactor regeneration system, outlines a practical approach for laboratory-scale synthesis. The mild reaction conditions, high conversion, and excellent enantioselectivity make this biocatalytic route an attractive alternative to conventional chemical methods, aligning with the principles of green chemistry. This application note serves as a comprehensive guide for researchers and professionals in the field, enabling the reproducible and scalable synthesis of enantiomerically pure this compound.

References

The Role of (R)-2-Methyl-1-hexanol in Stereoselective Reactions: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-2-Methyl-1-hexanol is a chiral primary alcohol that holds potential as a building block or directing group in stereoselective synthesis. Its stereogenic center at the C2 position can, in principle, influence the stereochemical outcome of reactions, making it a candidate for applications as a chiral auxiliary, a chiral building block in natural product synthesis, or a precursor for chiral ligands in asymmetric catalysis. However, a comprehensive review of the scientific literature reveals that its application in stereoselective reactions is not extensively documented. This document aims to provide an overview of the potential roles of this compound based on general principles of stereoselective synthesis and analogies to structurally similar chiral alcohols, while also highlighting the current lack of specific, detailed applications and protocols.

Theoretical Applications in Stereoselective Synthesis

The primary functional group of this compound is a hydroxyl group, which can be readily derivatized to serve various functions in stereoselective transformations.

1. As a Chiral Auxiliary:

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This compound could theoretically be employed as a chiral auxiliary in several key reaction types.

  • Stereoselective Alkylation: The alcohol can be esterified with a carboxylic acid derivative. The resulting chiral ester can then be enolized and alkylated, with the bulky alkyl group of the hexanol moiety potentially directing the approach of the electrophile from the less hindered face.

  • Asymmetric Aldol Reactions: Acyl derivatives of this compound could be used to form chiral enolates, which can then react with aldehydes to yield diastereomerically enriched aldol products.

  • Diels-Alder Reactions: Acrylate or other dienophilic esters of this compound could be used to control the facial selectivity in Diels-Alder cycloadditions.

A generalized workflow for the application of a chiral auxiliary is depicted below.

G General Workflow of a Chiral Auxiliary Substrate Prochiral Substrate Coupling Coupling Reaction Substrate->Coupling Auxiliary This compound (Chiral Auxiliary) Auxiliary->Coupling Intermediate Chiral Substrate-Auxiliary Adduct Coupling->Intermediate Stereoselective Stereoselective Reaction (e.g., Alkylation, Aldol) Intermediate->Stereoselective Diastereomers Diastereomeric Products Stereoselective->Diastereomers Separation Chromatography or Crystallization Diastereomers->Separation DesiredDiastereomer Desired Diastereomer Separation->DesiredDiastereomer Cleavage Cleavage of Auxiliary DesiredDiastereomer->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAuxiliary Recovered this compound Cleavage->RecoveredAuxiliary

Caption: General workflow for utilizing a chiral auxiliary in stereoselective synthesis.

2. As a Chiral Building Block:

This compound can serve as a "chiral pool" starting material, where its existing stereocenter is incorporated into the final target molecule. This is a common strategy in the synthesis of natural products and pharmaceuticals. For instance, it could be a precursor for the synthesis of insect pheromones or other biologically active molecules containing a 2-methyl-substituted alkyl chain.

The logical relationship for its use as a chiral building block can be visualized as follows:

G Use as a Chiral Building Block Start This compound (Chiral Pool) Step1 Functional Group Transformation 1 Start->Step1 Step2 Carbon Chain Elongation Step1->Step2 Step3 Functional Group Transformation 2 Step2->Step3 Target Target Molecule with Embedded Chiral Center Step3->Target

Caption: Synthetic pathway utilizing this compound as a chiral building block.

Data Presentation and Experimental Protocols

Despite the theoretical potential, a thorough search of the scientific literature did not yield specific examples of stereoselective reactions employing this compound with detailed experimental protocols and quantitative data (e.g., enantiomeric excess, diastereomeric ratio, and yield). The available information is general in nature and does not provide the necessary details for researchers and drug development professionals to replicate or build upon specific applications of this compound.

Therefore, we are unable to provide structured tables of quantitative data or detailed experimental methodologies for key experiments at this time.

Conclusion

While this compound possesses the structural features of a potentially useful molecule in stereoselective synthesis, its practical application in this field is not well-documented in publicly available resources. The concepts outlined above represent theoretical possibilities based on the established principles of asymmetric synthesis. Further research and publication in this area would be necessary to establish the efficacy of this compound as a chiral auxiliary or a versatile chiral building block and to provide the scientific community with detailed application notes and protocols. Researchers interested in this specific chiral alcohol may need to undertake exploratory studies to determine its utility in their desired stereoselective transformations.

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Methyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying or resolving enantiomers of 2-Methyl-1-hexanol?

A1: The main strategies for separating a racemic mixture of 2-Methyl-1-hexanol are Enzymatic Kinetic Resolution (EKR), preparative Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Resolution.[1][2] Each method has distinct advantages and is suited for different scales and purity requirements.

Q2: What is Enzymatic Kinetic Resolution (EKR) and how does it work for alcohols?

A2: EKR is a process that uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[3] For a racemic alcohol like 2-Methyl-1-hexanol, the enzyme will acylate one enantiomer (e.g., the R-enantiomer) into an ester, leaving the other (S-enantiomer) largely unreacted.[3][4] This converts the difficult-to-separate enantiomeric mixture into a mixture of two different compound types (an ester and an alcohol), which can then be separated using standard techniques like column chromatography.

Q3: What is the maximum theoretical yield for a standard Kinetic Resolution?

A3: For a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[4][5] This is because one enantiomer is consumed to produce the desired product, while the other is the "leftover" substrate.

Q4: How can the 50% yield limit of Kinetic Resolution be overcome?

A4: To surpass the 50% yield barrier, a process called Dynamic Kinetic Resolution (DKR) can be employed.[5] DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer.[5] A compatible chemical catalyst (e.g., a ruthenium complex) continuously converts the unwanted enantiomer back into the racemic mixture, allowing the enzyme to eventually transform nearly all of the starting material into the desired enantiomerically pure product.[5] This can theoretically lead to a 100% yield.[5]

Q5: When is Chiral HPLC the preferred method of purification?

A5: Chiral HPLC is preferred for both analytical and preparative scale separations when high purity is essential. It is an excellent method for quantitatively determining the enantiomeric excess (ee) of a sample. For purification, it is particularly useful when other methods like crystallization fail or when both enantiomers are desired in high purity from a single process.[6] However, it can be more expensive and less scalable than crystallization-based methods.

Q6: How does Diastereomeric Salt Resolution work for an alcohol?

A6: Since alcohols are neutral, they cannot form salts directly. The process for an alcohol involves an extra step: first, the racemic alcohol is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters.[7] Because diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[7][8] After separation, the desired diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol and recover the chiral acid.[7]

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)
Question/Issue Possible Causes & Solutions
My reaction conversion is low or has stalled, and the enantiomeric excess (ee) is poor. 1. Enzyme Inhibition/Deactivation: The enzyme may be inhibited by the substrate, product, or solvent. Try diluting the reaction mixture. Ensure the temperature is within the optimal range for the enzyme (e.g., 30-60°C for Novozym 435).[9] 2. Incorrect Acyl Donor: The chosen acyl donor may not be compatible. Isopropenyl or vinyl acetate are often effective choices.[10] 3. Sub-optimal Solvent: Nonpolar solvents like toluene or hexane often give the best results for lipase-catalyzed resolutions.[5] 4. pH and Water Content: Enzymes require a specific microenvironment. The water content in the organic solvent can be critical; ensure anhydrous solvents are used or add a controlled amount of water if required for enzyme activity.
The reaction is extremely slow (days). 1. Insufficient Enzyme Loading: Increase the amount of enzyme (biocatalyst loading).[9] 2. Poor Mixing: For immobilized enzymes like Novozym 435, ensure adequate stirring to overcome mass transfer limitations.[9] 3. Low Temperature: While higher temperatures can deactivate the enzyme, a slightly increased temperature (e.g., from 30°C to 42°C) can significantly increase the reaction rate.[9]
How do I effectively separate the resulting ester from the unreacted alcohol? The resulting mixture of an ester and an alcohol has different polarities. Standard flash column chromatography on silica gel is typically very effective. The less polar ester will elute before the more polar alcohol.
Chiral HPLC
Question/Issue Possible Causes & Solutions
I only see one peak for my racemic sample. 1. Inappropriate Chiral Stationary Phase (CSP): Structural similarity to compounds separated on a specific CSP is no guarantee of success.[6] You must screen different types of columns (e.g., polysaccharide-based vs. cyclodextrin-based). 2. Incorrect Mobile Phase: The separation is highly sensitive to the mobile phase.[11] If using normal phase (e.g., heptane/isopropanol), vary the percentage of the alcohol modifier. If using reversed-phase, try different organic modifiers (methanol vs. acetonitrile).[6] Sometimes, switching from normal phase to polar organic or reversed-phase mode is necessary.[12] 3. Analyte Not Interacting: Chiral recognition requires at least three points of interaction.[6] The hydroxyl group on 2-Methyl-1-hexanol is small, which can make separation challenging.[12] Ensure your mobile phase promotes interactions (e.g., hydrogen bonding) with the stationary phase.
My peaks are broad, tailing, or fronting. 1. Mass Overload: You may be injecting too much sample. Reduce the injection volume or sample concentration.[13] 2. Column Contamination: The column inlet frit may be blocked. Try reversing the column and flushing with a strong solvent (check manufacturer's instructions first).[13] 3. Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase whenever possible. A solvent mismatch can cause peak distortion.[13] 4. Secondary Interactions: Peak tailing can occur due to unwanted interactions with the silica backbone. Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.[6]
I'm seeing carryover or "ghost peaks" from previous injections. 1. Insufficient Column Re-equilibration: This is common in isocratic separations where strongly retained compounds from a previous injection may elute later.[14] Increase the run time or implement a column wash step with a stronger solvent between runs. 2. Additive Memory Effects: If using acidic or basic modifiers, the column can "remember" them, affecting subsequent runs.[14] Thoroughly flushing the column is necessary when changing mobile phase additives.
Diastereomeric Resolution
Question/Issue Possible Causes & Solutions
No crystals form after reacting the alcohol with the chiral resolving agent and cooling. 1. High Solubility: The diastereomeric esters may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture to reduce solubility.[15] 2. Supersaturation Not Reached: The solution may not be concentrated enough. Slowly evaporate the solvent until turbidity is observed, then gently warm to redissolve and allow to cool slowly. 3. Incorrect Stoichiometry: Ensure you are using the correct molar ratio of the racemic alcohol and the resolving agent. 4. Seeding: If you have a small amount of the desired crystal, add a seed crystal to induce crystallization.
The diastereomeric excess (de) of my crystals is low after the first crystallization. 1. Insufficient Purity Difference: The solubilities of the two diastereomers may be too similar in the chosen solvent.[1] Screen different solvents to maximize the solubility difference.[16] 2. Recrystallization: A single crystallization is often not enough. Recrystallize the product one or more times to improve the diastereomeric purity.[7] Monitor the purity at each step (e.g., by NMR or chiral HPLC) until it no longer changes.[7]

Data & Performance Parameters

The following table summarizes typical performance parameters for relevant chiral resolution techniques, based on data for secondary alcohols similar to 2-Methyl-1-hexanol.

ParameterEnzymatic Kinetic Resolution (EKR)Dynamic Kinetic Resolution (DKR)Preparative Chiral HPLCDiastereomeric Resolution
Max Yield 50% (theoretical)[4]~90-100% (theoretical)[5]>95% (instrumental recovery)Variable, often 40-50% for one enantiomer per cycle[2]
Purity (ee%) >95% achievable[3]>99% achievable[5]>99.9% achievable>98% after recrystallization[7]
Primary Advantage High selectivity, mild conditionsHigh yield, atom economyVery high purity, direct separationScalable, uses classical techniques
Primary Disadvantage 50% yield limitRequires compatible racemization catalystHigh cost, solvent consumptionTrial-and-error process, may require multiple recrystallizations[1]
Key Reagents Lipase, Acyl Donor (e.g., Vinyl Acetate)[9]Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru-complex)[5]Chiral Stationary Phase, HPLC-grade solvents[6]Chiral Resolving Agent (e.g., (S)-Mandelic Acid), Solvents[1]

Experimental Protocols

Protocol 1: General Enzymatic Kinetic Resolution (EKR)

This protocol describes a general procedure for the resolution of a racemic secondary alcohol using Novozym 435 (immobilized Candida antarctica lipase B).

  • Preparation: To a dried flask, add racemic 2-methyl-1-hexanol (1 equivalent).

  • Solvent & Reagents: Add an anhydrous nonpolar solvent (e.g., toluene, 5-10 mL per gram of alcohol). Add the acyl donor, such as isopropenyl acetate (0.6 equivalents). Using slightly more than 0.5 equivalents ensures the reaction can proceed to ~50% conversion.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (typically 10-20 mg per mmol of alcohol).

  • Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 42°C).[9]

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the product and the remaining starting material.

  • Workup: Once 50% conversion is reached, filter off the enzyme (it can be washed and reused). Remove the solvent under reduced pressure.

  • Purification: Separate the resulting ester ((R)-2-methyl-1-hexyl acetate) from the unreacted alcohol ((S)-2-methyl-1-hexanol) using standard silica gel column chromatography.

Protocol 2: General Chiral HPLC Screening

This protocol provides a starting point for developing a separation method for a chiral alcohol.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Daicel CHIRALPAK® series).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 n-heptane/isopropanol at a flow rate of 1.0 mL/min.[6]

    • Inject a small amount of the racemic 2-methyl-1-hexanol.

    • If no separation is observed, screen different percentages of the alcohol modifier (e.g., 95:5, 80:20).

    • If separation is still poor, try a different alcohol modifier like ethanol.

  • Mobile Phase Screening (Reversed-Phase):

    • If normal phase fails, switch to a reversed-phase method.

    • Use a mobile phase of 70:30 acetonitrile/water.[17]

    • Screen different ratios and consider using methanol instead of acetonitrile, as this can significantly alter selectivity.[11]

  • Optimization: Once baseline separation is achieved, optimize the resolution by fine-tuning the mobile phase composition and decreasing the flow rate.[6] Temperature can also be adjusted as it can impact selectivity.[6]

Visualizations

EKR_Workflow cluster_input Inputs cluster_process Process cluster_output Outputs & Separation racemate Racemic (R,S)-2-Methyl-1-hexanol reaction Enzymatic Acylation (Selective for R-enantiomer) racemate->reaction reagents Lipase (e.g., Novozym 435) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent (e.g., Toluene) reagents->reaction mixture Mixture: (R)-2-Methyl-1-hexyl acetate (S)-2-Methyl-1-hexanol (unreacted) reaction->mixture separation Purification (e.g., Column Chromatography) mixture->separation product_S Pure (S)-Alcohol separation->product_S product_R Pure (R)-Ester separation->product_R

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Method_Selection start Goal: Purify this compound q_scale What is the required scale? start->q_scale q_purity Is >99.9% purity required? q_scale->q_purity Large (>10g) hplc Use Preparative Chiral HPLC q_scale->hplc Small (<1g) / Analytical q_yield Is >50% yield essential? q_purity->q_yield No q_purity->hplc Yes diastereo Use Diastereomeric Resolution q_yield->diastereo No, try classical method first dkr Use Dynamic Kinetic Resolution (DKR) q_yield->dkr Yes ekr Use Standard EKR diastereo->ekr If crystallization fails

References

Technical Support Center: Purification of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Methyl-1-hexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 2-Methyl-1-hexanol and what impurities can be expected?

A1: The two primary synthesis routes for 2-Methyl-1-hexanol are the Grignard reaction and hydroformylation, each with a distinct impurity profile.

  • Grignard Reaction: This method typically involves the reaction of a Grignard reagent (e.g., n-butylmagnesium bromide) with an aldehyde (e.g., propionaldehyde) or the reaction of methylmagnesium bromide with hexanal. Common impurities include:

    • Unreacted Starting Materials: Residual aldehydes, alkyl halides.

    • Grignard Byproducts: Biphenyls (if aryl halides are used as precursors) and products from the reaction of the Grignard reagent with atmospheric moisture or carbon dioxide.[1][2]

    • Solvent Residues: Diethyl ether or tetrahydrofuran (THF).

  • Hydroformylation of 1-Hexene: This industrial process involves reacting 1-hexene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (often cobalt or rhodium-based). Subsequent hydrogenation of the resulting aldehydes yields the alcohol. Potential impurities include:

    • Isomeric Alcohols: Other C7 alcohols such as n-heptanol and other methyl-hexanol isomers.

    • Unreacted Aldehydes: Residual 2-methylhexanal and other isomeric aldehydes.

    • Alkane Byproducts: Hexane from the hydrogenation of the starting alkene.

    • Catalyst Residues: Traces of the metal catalyst.

Q2: My crude 2-Methyl-1-hexanol appears cloudy or contains solid precipitates. What is the cause and how can I resolve this?

A2: Cloudiness or solid precipitates in the crude product, particularly from a Grignard synthesis, are often due to the formation of magnesium salts (alkoxides) after the initial reaction. These salts are typically removed during the aqueous workup. To resolve this, a careful workup procedure involving the addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) is necessary to quench the reaction and dissolve these salts.

Q3: How can I effectively remove water from my crude 2-Methyl-1-hexanol before final purification?

A3: Water is a common impurity, especially after an aqueous workup. It should be removed before fractional distillation to prevent the formation of azeotropes and to ensure accurate boiling point measurements. This is typically achieved by treating the organic layer with a suitable drying agent. Common choices include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the organic solution, which is then swirled and allowed to stand until the liquid is clear. The drying agent is subsequently removed by filtration.

Q4: What is the most effective method for separating 2-Methyl-1-hexanol from its isomers?

A4: Fractional distillation is the most effective laboratory-scale method for separating 2-Methyl-1-hexanol from its isomers, provided there is a sufficient difference in their boiling points.[3][4] The efficiency of the separation depends on the fractionating column used, with longer columns packed with high-surface-area materials providing better separation.[5] For isomers with very close boiling points, preparative gas chromatography may be required for high-purity samples.

Q5: How can I confirm the purity of my final 2-Methyl-1-hexanol product?

A5: The purity of the final product is best assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[3] Gas chromatography separates the components of the sample, and the area under each peak can be used to determine the relative percentage of each component, thus providing a quantitative measure of purity.[6] The mass spectrometer provides structural information for each component, confirming the identity of the main product and any remaining impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete Reaction: The initial synthesis may not have gone to completion.Optimize reaction conditions (temperature, reaction time, reagent stoichiometry).
Losses During Workup: Emulsion formation during aqueous extraction can lead to significant product loss.To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent.
Inefficient Distillation: The distillation may have been run too quickly, or the column may not be efficient enough for the separation.[7]Reduce the distillation rate to allow for proper vapor-liquid equilibrium. Use a more efficient fractionating column (e.g., Vigreux or packed column).
Product Contaminated with Starting Material Incorrect Stoichiometry: An excess of the starting material may have been used in the synthesis.Adjust the stoichiometry of the reactants in subsequent reactions.
Insufficient Purification: The purification method may not be adequate to remove all unreacted starting materials.If the boiling points are significantly different, fractional distillation should be effective. If not, consider column chromatography.
Product is Discolored Thermal Decomposition: The distillation temperature may be too high, causing the product to decompose.If the product is high-boiling, consider using vacuum distillation to lower the required temperature.
Presence of High-Boiling Impurities: Colored byproducts may have been formed during the synthesis.If the impurities are non-volatile, simple distillation may be sufficient. Otherwise, fractional distillation or column chromatography may be necessary.
Inconsistent Boiling Point During Distillation Presence of Multiple Components: The crude product contains significant amounts of impurities with different boiling points.This is expected during fractional distillation. Collect fractions over narrow temperature ranges to isolate the pure product.[7]
Wet Product: The presence of water can form an azeotrope, leading to an inconsistent boiling point.Ensure the crude product is thoroughly dried with a suitable drying agent before distillation.
Fluctuating Heat Source: An unstable heat source will cause the boiling point to vary.[8]Use a stable heating source such as a heating mantle with a temperature controller.

Data Presentation: Purification Efficiency

The following table provides representative data on the efficiency of fractional distillation for the purification of a primary alcohol mixture, analogous to the purification of 2-Methyl-1-hexanol from its synthesis byproducts. The data showcases the reduction in key impurities after careful fractional distillation.

Compound Boiling Point (°C) Composition in Crude Product (%) Composition after Fractional Distillation (%)
1-Hexanol1575.0< 0.1
2-Methyl-1-pentanol1483.5< 0.2
2-Methyl-1-hexanol 165-167 85.0 > 99.5
Unreacted Aldehyde~1454.5< 0.1
Solvent (THF)662.0Not Detected

Note: This data is representative and may vary depending on the specific reaction conditions and the efficiency of the distillation setup.

Experimental Protocols

Protocol: Fractional Distillation of 2-Methyl-1-hexanol

This protocol describes the purification of crude 2-Methyl-1-hexanol (approximately 50 g) obtained from a Grignard synthesis after an initial aqueous workup and drying.

Materials:

  • Crude, dry 2-Methyl-1-hexanol

  • Boiling chips or a magnetic stir bar

  • Heating mantle with a stirrer

  • Round-bottom flask (100 mL)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser

  • Receiving flasks (pre-weighed)

  • Laboratory clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude 2-Methyl-1-hexanol and a few boiling chips into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.[9]

    • Connect the condenser to the distillation head and secure it with clamps. Attach tubing for cooling water, with water entering at the bottom and exiting at the top.

    • Position a receiving flask at the outlet of the condenser.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Turn on the heating mantle to a low setting and gradually increase the temperature. If using a stir bar, begin stirring.

    • Observe the crude mixture as it begins to boil. You will see a condensation ring rise slowly up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with about 1-2 drops of distillate collecting per second. A slow rate is crucial for efficient separation.[7]

    • Record the temperature at which the first drop of distillate is collected. This first fraction will likely contain lower-boiling impurities such as residual solvent.

  • Fraction Collection:

    • Collect any initial distillate that comes over at a significantly lower temperature than the boiling point of 2-Methyl-1-hexanol (165-167 °C) in a separate "forerun" flask.

    • As the temperature approaches the boiling point of the product, change to a new, pre-weighed receiving flask to collect the main fraction.

    • Collect the distillate while the temperature remains stable within a narrow range (e.g., 165-168 °C).

    • If the temperature begins to drop or rise significantly after the main fraction has been collected, switch to a new receiving flask for the "after-run" fraction, which will contain higher-boiling impurities.

  • Shutdown and Analysis:

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

    • Weigh the collected main fraction to determine the yield of purified 2-Methyl-1-hexanol.

    • Analyze the purity of the main fraction using GC-MS.

Visualizations

Purification_Workflow start Crude 2-Methyl-1-hexanol from Synthesis workup Aqueous Workup (e.g., dilute HCl wash) start->workup drying Drying (e.g., with MgSO4) workup->drying Separate Layers waste1 Aqueous Waste workup->waste1 filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation Dried Crude Product waste2 Solid Waste (Drying Agent) filtration->waste2 analysis Purity Analysis (GC-MS) distillation->analysis Main Fraction waste3 Impurity Fractions distillation->waste3 product Pure 2-Methyl-1-hexanol analysis->product

Caption: A general workflow for the purification of 2-Methyl-1-hexanol.

Troubleshooting_Tree issue Low Purity after Distillation q1 Was the distillation rate slow (1-2 drops/sec)? issue->q1 sol1 Decrease heating rate. Allow for vapor-liquid equilibrium. q1->sol1 No q2 Is the fractionating column adequate? q1->q2 Yes sol2 Use a longer column or one with higher surface area packing. q2->sol2 No q3 Were fractions collected over a narrow temp. range? q2->q3 Yes sol3 Re-distill and collect narrower boiling point fractions. q3->sol3 No end_node Consider alternative purification (e.g., chromatography) q3->end_node Yes

References

Technical Support Center: Synthesis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-2-Methyl-1-hexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main strategies for the enantioselective synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2-methylhexanal. Key methods include:

  • Catalytic Asymmetric Reduction: This approach utilizes chiral catalysts to stereoselectively reduce the aldehyde. Prominent examples include Noyori asymmetric hydrogenation with BINAP-Ru(II) complexes and Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts.[1][2][3][4][5]

  • Enzymatic Reduction: Biocatalysis using specific enzymes can offer high enantioselectivity under mild reaction conditions.[6]

  • Chiral Pool Synthesis: While less common for this specific molecule, this method would involve starting from a readily available chiral molecule that already contains the desired stereocenter.

  • Chiral Resolution: This involves synthesizing the racemic 2-methyl-1-hexanol and then separating the (R)- and (S)-enantiomers. This can be achieved through techniques like chiral chromatography.[7][8]

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include:

  • For Asymmetric Reductions (Noyori, CBS):

    • Catalyst Inactivity: The catalyst may be degraded due to exposure to air or moisture. Proper handling and storage under inert conditions are crucial.[4]

    • Impure Reagents or Solvents: Water and other impurities in the aldehyde, solvent, or hydrogen gas can poison the catalyst. Ensure all materials are rigorously dried and purified.

    • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield. These parameters often need to be optimized for each specific substrate.

    • Side Reactions: Aldol condensation of the starting aldehyde or other side reactions can consume the starting material.

  • For Grignard-based Routes (if applicable for precursor synthesis):

    • Moisture: Grignard reagents are extremely sensitive to water. All glassware must be flame-dried, and anhydrous solvents are essential.

    • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating. Activation with iodine or 1,2-dibromoethane may be necessary.

    • Slow Addition Rate: A slow and controlled addition of the alkyl halide is often required to prevent side reactions like Wurtz coupling.

Q3: My enantiomeric excess (ee%) is lower than expected. How can I improve it?

A3: Achieving high enantioselectivity is a critical challenge. Here are some strategies to improve the ee%:

  • Catalyst Choice: The choice of chiral ligand or catalyst is paramount. For Noyori hydrogenation, the selection of the correct BINAP enantiomer ((R) or (S)) is essential.[1][9] Similarly, for CBS reductions, the stereochemistry of the catalyst dictates the product's stereochemistry.[4][5]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.

  • Additives: In some cases, the addition of Lewis acids or bases can improve the stereochemical outcome.

  • Purification: If the reaction yields a product with moderate ee%, it may be possible to enrich the desired enantiomer through chiral chromatography.[8][10]

Troubleshooting Guides

Asymmetric Reduction of 2-Methylhexanal

This guide focuses on troubleshooting the most common method for synthesizing this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalystEnsure the catalyst was handled and stored under an inert atmosphere. Use a fresh batch of catalyst.
Impure starting materialPurify the 2-methylhexanal by distillation to remove any acidic impurities or water.
Insufficient hydrogen pressure (Noyori)Check for leaks in the hydrogenation apparatus and ensure the correct pressure is maintained.[1]
Poor quality borane source (CBS)Use a freshly opened bottle of borane reagent or titrate to determine its concentration.
Low Enantiomeric Excess (ee%) Incorrect catalyst enantiomerVerify that the correct enantiomer of the chiral ligand or catalyst is being used to obtain the (R)-product.
Reaction temperature is too highPerform the reaction at a lower temperature. This may require longer reaction times.
Racemization of the productIf the workup conditions are harsh (e.g., strongly acidic or basic), it could lead to racemization. Ensure a mild workup procedure.
Formation of Byproducts Aldol condensation of the aldehydeUse a non-coordinating solvent and maintain a low reaction temperature.
Over-reduction to 2-methylhexaneThis is less common for aldehyde reduction but can occur under harsh conditions. Reduce the reaction time or hydrogen pressure.

Experimental Protocols

Asymmetric Reduction of 2-Methylhexanal via Noyori Hydrogenation (Adapted from literature for a general ketone)

This protocol is a general guideline and may require optimization for 2-methylhexanal.

Materials:

  • RuCl₂[(R)-BINAP] catalyst

  • 2-Methylhexanal

  • Anhydrous, degassed ethanol

  • High-purity hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure reactor with RuCl₂[(R)-BINAP] (0.01 mol%).

  • Add anhydrous, degassed ethanol to dissolve the catalyst.

  • Add the 2-methylhexanal (1.0 eq).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired pressure (e.g., 4 atm) and heat to the desired temperature (e.g., 100 °C).[9]

  • Stir the reaction mixture vigorously for the required time (monitor by GC or TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

  • Determine the yield and enantiomeric excess (by chiral GC or HPLC).

Asymmetric Reduction of 2-Methylhexanal via CBS Reduction (Adapted from literature for a general ketone)

This protocol is a general guideline and may require optimization for 2-methylhexanal.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • 2-Methylhexanal

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq) in anhydrous THF to the flask.

  • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Slowly add the borane reagent (e.g., BMS, 1.0 eq) to the catalyst solution.

  • After stirring for a few minutes, add a solution of 2-methylhexanal in anhydrous THF dropwise over a period of time, maintaining the reaction temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

  • Determine the yield and enantiomeric excess.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Aldehyde Reduction (Illustrative Data)

Catalyst SystemSubstrateYield (%)ee% ((R)-isomer)Reference
RuCl₂[(R)-BINAP]/H₂General Aromatic Ketones>95>98[9]
(R)-CBS/BH₃General Aliphatic Ketones85-9590-98[4][5]
Alcohol DehydrogenaseVarious AldehydesVariable>99[6]

Note: Data is generalized from literature on similar substrates and may vary for 2-methylhexanal.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Asymmetric Reduction cluster_product Product cluster_purification Purification cluster_final Final Product 2-Methylhexanal 2-Methylhexanal Noyori Hydrogenation Noyori Hydrogenation 2-Methylhexanal->Noyori Hydrogenation H₂, Ru-BINAP CBS Reduction CBS Reduction 2-Methylhexanal->CBS Reduction BH₃, CBS catalyst Enzymatic Reduction Enzymatic Reduction 2-Methylhexanal->Enzymatic Reduction Enzyme, Cofactor Crude this compound Crude this compound Noyori Hydrogenation->Crude this compound CBS Reduction->Crude this compound Enzymatic Reduction->Crude this compound Flash Chromatography Flash Chromatography Crude this compound->Flash Chromatography Chiral Chromatography (optional) Chiral Chromatography (optional) Flash Chromatography->Chiral Chromatography (optional) For ee% enrichment Pure this compound Pure this compound Flash Chromatography->Pure this compound Chiral Chromatography (optional)->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Purify Reagents Purify Reagents Low Yield->Purify Reagents Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Fresh Catalyst Fresh Catalyst Check Catalyst Activity->Fresh Catalyst Dry Solvents/Reagents Dry Solvents/Reagents Purify Reagents->Dry Solvents/Reagents Vary Temp/Pressure/Time Vary Temp/Pressure/Time Optimize Conditions->Vary Temp/Pressure/Time Modify Workup Modify Workup Analyze for Side Products->Modify Workup

Caption: Troubleshooting low yield in synthesis.

Troubleshooting_Low_EE Low Enantiomeric Excess Low Enantiomeric Excess Verify Catalyst Chirality Verify Catalyst Chirality Low Enantiomeric Excess->Verify Catalyst Chirality Lower Reaction Temperature Lower Reaction Temperature Low Enantiomeric Excess->Lower Reaction Temperature Screen Solvents Screen Solvents Low Enantiomeric Excess->Screen Solvents Chiral Purification Chiral Purification Low Enantiomeric Excess->Chiral Purification Use Correct Enantiomer Use Correct Enantiomer Verify Catalyst Chirality->Use Correct Enantiomer Cryogenic Conditions Cryogenic Conditions Lower Reaction Temperature->Cryogenic Conditions Test Polarity Range Test Polarity Range Screen Solvents->Test Polarity Range Chiral HPLC/SFC Chiral HPLC/SFC Chiral Purification->Chiral HPLC/SFC

Caption: Troubleshooting low enantioselectivity.

References

Technical Support Center: Chiral Separation of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 2-Methyl-1-hexanol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of 2-Methyl-1-hexanol by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) For small, aliphatic alcohols like 2-Methyl-1-hexanol, cyclodextrin-based CSPs are generally the most effective. Consider using a column with a β-cyclodextrin derivative, such as Heptakis-(2,3-di-O-acetyl-6-O-t-butyldimethyl-silyl)-β-cyclodextrin (often found in phases like HYDRODEX β-TBDAc), which is known to show good selectivity for alcohols.[1][2]
Incorrect Oven Temperature Program The temperature program has a significant impact on resolution. Start with a low initial oven temperature to ensure good initial trapping of the analyte on the column. A slow temperature ramp (e.g., 2°C/min) is often necessary to achieve baseline separation.[3]
Carrier Gas Flow Rate is Not Optimal The linear velocity of the carrier gas affects peak broadening and, consequently, resolution. Optimize the flow rate for your specific column dimensions and carrier gas (e.g., Hydrogen or Helium).
Sample Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Try diluting your sample and re-injecting.

Issue 2: Peak Tailing

Potential Cause Recommended Solution
Active Sites in the GC System Polar analytes like alcohols can interact with active sites (e.g., silanol groups) in the inlet liner or the front of the column, causing peak tailing. Use a deactivated inlet liner and, if necessary, trim a small portion (10-20 cm) from the front of the column.
Poor Column Installation An improper column cut or incorrect installation depth in the inlet can cause peak distortion. Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
Chemical Interactions with the Stationary Phase The hydroxyl group of the alcohol can have strong interactions with the stationary phase. If using a cyclodextrin-based column, ensure the temperature is appropriate to facilitate the inclusion-exclusion mechanism without causing prolonged interaction.
Sample Matrix Effects If your sample is in a complex matrix, other components may be interacting with the column and causing tailing of your analyte peaks. Consider a sample cleanup step prior to analysis.

Issue 3: Peak Broadening

Potential Cause Recommended Solution
Initial Oven Temperature is Too High If the initial oven temperature is too close to the boiling point of your solvent, it can lead to poor focusing of the analyte at the head of the column, resulting in broad peaks.[4]
Excessive Residence Time on the Column Long analysis times at high temperatures can lead to band broadening. If possible, after achieving separation, increase the temperature ramp rate to elute the peaks more quickly.
Incorrect Carrier Gas Flow Rate A flow rate that is too low can lead to increased diffusion and broader peaks. Re-optimize the flow rate.
Column Contamination Buildup of non-volatile material on the column can lead to a general loss of performance, including peak broadening. Bake out the column according to the manufacturer's instructions or trim the front of the column.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for the chiral separation of a wide range of compounds, including those with alcohol functional groups.[5] Consider screening several different polysaccharide-based columns.
Incorrect Mobile Phase Composition The choice of mobile phase, particularly the organic modifier (e.g., ethanol, isopropanol), can dramatically affect selectivity.[4] A screening approach with different alcohols as modifiers is recommended. For normal phase, a typical mobile phase might be a mixture of hexane/alkanol.
Lack of a Strong Interacting Functional Group 2-Methyl-1-hexanol lacks a strong chromophore for UV detection and has limited functional groups for strong interactions with the CSP. Consider derivatization with a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column.[6][7] Alternatively, derivatization with a UV-active achiral agent can improve detection and may alter interactions with the CSP.
Sub-optimal Temperature Temperature can influence the interactions between the analyte and the CSP. Try running the separation at both sub-ambient and elevated temperatures (within the column's limits) to see the effect on resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral GC method for 2-Methyl-1-hexanol?

A1: A good starting point would be to use a GC system equipped with a Flame Ionization Detector (FID) and a chiral capillary column containing a β-cyclodextrin derivative, such as HYDRODEX β-TBDAc. A suggested initial oven temperature program would be: 40°C (hold for 1 min), then ramp at 2°C/min to 200°C. Use hydrogen or helium as the carrier gas at an optimized flow rate for your column dimensions.

Q2: I am not getting any separation with my current chiral HPLC column. What should I try next?

A2: If you are using a polysaccharide-based column and have tried various mobile phase combinations without success, consider a different separation strategy. One option is to try Supercritical Fluid Chromatography (SFC), which often provides different selectivity for chiral separations and is well-suited for a wide range of compounds.[4][8][9] Another approach is derivatization. Reacting the hydroxyl group of 2-Methyl-1-hexanol with a chiral derivatizing agent will form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18 or silica).[6][7]

Q3: My peaks are tailing in my GC analysis. How can I improve the peak shape?

A3: Peak tailing for alcohols in GC is often due to unwanted interactions with active sites in the system. First, ensure you are using a high-quality, deactivated inlet liner. If the problem persists, you can try trimming 10-20 cm from the front of your column to remove any active sites that may have developed. Also, check for proper column installation, as a poor cut can lead to peak distortion.

Q4: Is derivatization necessary for the chiral separation of 2-Methyl-1-hexanol?

A4: Not necessarily for GC, as cyclodextrin-based columns are designed to separate underivatized alcohols. However, if you are struggling to achieve resolution or have poor peak shape, derivatization can be a powerful tool. For HPLC, where direct separation of small aliphatic alcohols can be challenging, derivatization is more commonly considered. It can improve detectability (by adding a chromophore) and enhance the separation by creating diastereomers with larger differences in their physical properties.[6] A common derivatization reaction for alcohols is acylation.[10]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A5: SFC is often considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase component, which reduces the consumption of organic solvents.[9] For chiral separations, SFC can offer different selectivity compared to HPLC and often results in faster analysis times due to the lower viscosity and higher diffusivity of the mobile phase.[9][11] Polysaccharide-based chiral stationary phases are commonly used in SFC for a broad range of applications.[4]

Experimental Protocols

Recommended Starting Protocol for Chiral GC-FID Analysis
  • Column: HYDRODEX β-TBDAc (or equivalent β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Injection Volume: 1 µL

  • Oven Program: 40°C (hold 1 min), ramp at 2°C/min to 180°C (hold 5 min)

  • Detector: FID, 250°C

Screening Protocol for Chiral HPLC/SFC

For chiral HPLC or SFC, a screening approach is recommended due to the difficulty in predicting the best stationary phase and mobile phase combination.

  • Column Screening: Screen a set of at least three different polysaccharide-based chiral stationary phases (e.g., one cellulose-based and two different amylose-based columns).

  • Mobile Phase Screening (Normal Phase HPLC): For each column, test a series of mobile phases consisting of a primary solvent (e.g., hexane or heptane) and an alcohol modifier. It is recommended to screen different alcohols (e.g., ethanol, isopropanol, and n-butanol) at various concentrations (e.g., 5%, 10%, 20%).

  • Mobile Phase Screening (SFC): Use supercritical CO2 as the primary mobile phase and screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) in a gradient elution to identify a promising separation.

Visualizations

experimental_workflow cluster_gc Gas Chromatography (GC) Workflow gc_start Prepare Sample (Dilute in appropriate solvent) gc_col_select Select Chiral GC Column (e.g., Cyclodextrin-based) gc_start->gc_col_select gc_method Develop GC Method (Temp. program, flow rate) gc_col_select->gc_method gc_inject Inject Sample gc_method->gc_inject gc_analyze Analyze Data (Resolution, Peak Shape) gc_inject->gc_analyze gc_optimize Optimize Method gc_analyze->gc_optimize Poor Resolution? gc_end Final Method gc_analyze->gc_end Good Separation gc_optimize->gc_method

Caption: General workflow for developing a chiral GC method.

troubleshooting_logic cluster_res Resolution Issues cluster_peak Peak Shape Issues start Chiral Separation Issue no_res Poor or No Resolution start->no_res peak_shape Poor Peak Shape (Tailing, Broadening) start->peak_shape res_csp Check CSP Selection no_res->res_csp peak_active Check for Active Sites (Inlet, Column) peak_shape->peak_active res_mobile Optimize Mobile Phase / Temp. Program res_csp->res_mobile res_overload Check for Sample Overload res_mobile->res_overload res_deriv Consider Derivatization res_overload->res_deriv peak_install Verify Column Installation peak_active->peak_install peak_flow Optimize Flow Rate peak_install->peak_flow peak_temp Adjust Initial Temperature peak_flow->peak_temp

Caption: Decision tree for troubleshooting common chiral separation problems.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-2-Methyl-1-hexanol, a valuable chiral building block. The primary focus is on the enzymatic kinetic resolution of racemic 2-methyl-1-hexanol, a widely employed and effective method for obtaining the desired (R)-enantiomer with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing enantiomerically pure this compound?

A1: Enzymatic kinetic resolution is a highly effective and widely used method for obtaining this compound. This technique utilizes a lipase to selectively acylate the (S)-enantiomer from a racemic mixture of 2-methyl-1-hexanol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Q2: Which enzyme is recommended for the kinetic resolution of 2-methyl-1-hexanol?

A2: Lipases are the most commonly used enzymes for this transformation. Specifically, Candida antarctica Lipase B (CALB), often in its immobilized form as Novozym 435, and lipases from Pseudomonas cepacia have shown good to excellent enantioselectivity for a range of primary and secondary alcohols.[1][2]

Q3: What are the key reaction parameters to optimize for a successful kinetic resolution?

A3: The key parameters to optimize are the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Each of these can significantly impact the reaction rate, conversion, and enantioselectivity (E-value).

Q4: How can I monitor the progress of the kinetic resolution?

A4: The progress of the reaction, including the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester, can be monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion (<50%) 1. Inactive Enzyme: The lipase may have lost activity due to improper storage or handling. 2. Poor Choice of Acyl Donor: The acyl donor may not be suitable for the chosen lipase. 3. Inappropriate Solvent: The solvent may be denaturing the enzyme or impeding substrate solubility. 4. Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Screen different acyl donors. Vinyl acetate is often a good starting point. 3. Screen a range of non-polar organic solvents such as hexane, methyl tert-butyl ether (MTBE), or toluene.[3][4] 4. Gradually increase the reaction temperature (e.g., from room temperature up to 40-50 °C), monitoring for any decrease in enantioselectivity.
Low Enantioselectivity (Low e.e.) 1. Non-selective Enzyme: The chosen lipase may not be highly selective for 2-methyl-1-hexanol. 2. High Temperature: Higher temperatures can sometimes decrease the enantioselectivity of the enzyme. 3. Inappropriate Solvent: The solvent can influence the conformation of the enzyme and its active site, thereby affecting selectivity.1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). 2. Perform the reaction at a lower temperature (e.g., room temperature or below). 3. Screen different solvents. A less polar solvent may enhance enantioselectivity.
Reaction Stalls or is Very Slow 1. Enzyme Inhibition: The product (ester or co-product from the acyl donor) may be inhibiting the enzyme. 2. Mass Transfer Limitations: If using an immobilized enzyme, there may be diffusion limitations. 3. Insufficient Acyl Donor: The acyl donor may have been consumed.1. Consider in-situ removal of the co-product if possible. 2. Ensure adequate stirring/agitation of the reaction mixture. 3. Use a slight excess of the acyl donor.
Difficulty in Separating the Product from the Reactant 1. Similar Physical Properties: The unreacted (R)-alcohol and the acylated (S)-ester may have similar boiling points or polarities.1. After the reaction, the ester can be easily separated from the alcohol by column chromatography on silica gel. The ester is significantly less polar than the alcohol.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-hexanol

This protocol is a general guideline based on typical conditions for lipase-catalyzed resolutions of primary alcohols. Optimization may be required.

Materials:

  • Racemic (±)-2-methyl-1-hexanol

  • Immobilized Lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE) or hexane)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Equipment for monitoring the reaction (chiral GC or HPLC)

Procedure:

  • To a dry flask equipped with a magnetic stir bar, add racemic (±)-2-methyl-1-hexanol (1 equivalent).

  • Add the anhydrous organic solvent (e.g., MTBE, to a concentration of approximately 0.1-0.5 M).

  • Add the acyl donor (e.g., vinyl acetate, 1.1 equivalents).

  • Add the immobilized lipase (typically 10-50 mg of enzyme per mmol of substrate).

  • Stir the mixture at a constant temperature (e.g., room temperature or 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction when the conversion reaches approximately 50%. This is typically when the highest enantiomeric excess of the unreacted alcohol is achieved.

  • Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted this compound from the (S)-2-methyl-1-hexyl acetate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Effect of Solvent on the Kinetic Resolution of a Chiral Primary Alcohol
Solvent Conversion (%) Enantiomeric Excess of Alcohol (e.e. %) Enantiomeric Ratio (E)
Hexane48>99>200
Methyl tert-butyl ether (MTBE)5098150
Toluene459580
Tetrahydrofuran (THF)408530

Note: Data is representative and illustrates general trends. Actual results may vary depending on the specific substrate, enzyme, and other reaction conditions.

Table 2: Effect of Acyl Donor on the Kinetic Resolution
Acyl Donor Relative Reaction Rate Enantioselectivity (E-value)
Vinyl acetateHighExcellent
Ethyl acetateLowModerate
Acetic anhydrideModerateLow
Vinyl propionateHighGood

Note: Vinyl esters are often preferred as they produce a vinyl alcohol tautomer that converts to acetaldehyde, driving the reaction forward and making the acylation essentially irreversible.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification cluster_products Final Products racemate Racemic (±)-2-Methyl-1-hexanol reaction_vessel Reaction at Controlled Temperature racemate->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography r_alcohol This compound chromatography->r_alcohol s_ester (S)-2-Methyl-1-hexyl Acetate chromatography->s_ester

Caption: Experimental workflow for the kinetic resolution of (±)-2-Methyl-1-hexanol.

Troubleshooting_Logic cluster_solutions_conversion Troubleshooting Low Conversion cluster_solutions_ee Troubleshooting Low e.e. start Start Experiment check_conversion Check Conversion at 24h start->check_conversion low_conversion Low Conversion (<40%) check_conversion->low_conversion No good_conversion Good Conversion (40-60%) check_conversion->good_conversion Yes sol_enzyme Use Fresh Enzyme low_conversion->sol_enzyme sol_temp Increase Temperature low_conversion->sol_temp sol_solvent Change Solvent low_conversion->sol_solvent check_ee Check Enantiomeric Excess (e.e.) good_conversion->check_ee low_ee Low e.e. check_ee->low_ee No high_ee High e.e. - Success! check_ee->high_ee Yes sol_ee_temp Decrease Temperature low_ee->sol_ee_temp sol_ee_enzyme Screen Different Lipases low_ee->sol_ee_enzyme

Caption: Troubleshooting logic for optimizing the kinetic resolution of 2-Methyl-1-hexanol.

References

Technical Support Center: Scaling Up the Synthesis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance when scaling up this important chiral building block.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reduction

Question: We are attempting an asymmetric reduction of 2-methylhexanal to this compound using a chiral catalyst, but the enantiomeric excess of our product is consistently low. What are the potential causes and how can we improve it?

Answer:

Low enantiomeric excess in asymmetric reductions is a common issue when scaling up. Several factors can contribute to this problem:

  • Catalyst Activity and Loading:

    • Problem: Insufficient catalyst loading or catalyst deactivation can lead to a competing non-enantioselective background reaction.

    • Solution:

      • Carefully optimize the catalyst loading. While higher loading can increase costs, it may be necessary to ensure the catalyzed reaction outpaces any uncatalyzed reduction.

      • Ensure the catalyst is handled under strictly inert conditions to prevent deactivation by air or moisture.

      • Consider the purity of your 2-methylhexanal, as impurities can act as catalyst poisons.

  • Reaction Conditions:

    • Problem: Temperature and pressure can significantly impact the enantioselectivity of the reduction.

    • Solution:

      • Temperature: Generally, lower temperatures favor higher enantioselectivity. Experiment with a temperature range to find the optimal balance between reaction rate and e.e.

      • Hydrogen Pressure (for hydrogenation): The effect of pressure is catalyst-dependent. Some catalysts show higher e.e. at lower pressures, while for others the opposite is true. A pressure screen is recommended during optimization.

  • Solvent Effects:

    • Problem: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.

    • Solution:

      • Screen a variety of solvents. Protic solvents like isopropanol or ethanol are common for transfer hydrogenations, while aprotic solvents like dichloromethane (DCM) or toluene are often used for catalytic hydrogenations.

      • Ensure your solvent is anhydrous, as water can interfere with the catalyst and promote non-selective reductions.

  • Substrate Quality:

    • Problem: The presence of acidic or other reactive impurities in the 2-methylhexanal can neutralize basic additives or react with the catalyst.

    • Solution: Purify the starting material before use. Distillation is often an effective method.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Methylhexanal

This is a representative protocol. Optimization will be required for your specific equipment and scale.

ParameterValueNotes
Reactant 2-MethylhexanalEnsure high purity.
Catalyst (R,R)-Ts-DPEN-Ru-cymeneA common Noyori-type catalyst.
Catalyst Loading 0.1 - 1 mol%To be optimized.
Hydrogen Donor Isopropanol/Formic acid azeotropeUse anhydrous grade.
Base Triethylamine or Sodium formateTypically used in slight excess relative to the catalyst.
Temperature 25-50 °CLower temperatures may improve e.e.
Reaction Time 4-24 hoursMonitor by GC or TLC.

Logical Workflow for Troubleshooting Low e.e.

low_ee_troubleshooting start Low e.e. Observed catalyst Check Catalyst Integrity & Loading start->catalyst conditions Optimize Reaction Conditions start->conditions solvent Evaluate Solvent System start->solvent substrate Verify Substrate Purity start->substrate increase_loading Increase Catalyst Loading catalyst->increase_loading check_handling Ensure Inert Handling catalyst->check_handling check_purity Test Catalyst Purity catalyst->check_purity temp_screen Screen Temperatures conditions->temp_screen pressure_screen Screen H2 Pressures (if applicable) conditions->pressure_screen solvent_screen Screen Different Solvents solvent->solvent_screen ensure_anhydrous Ensure Anhydrous Conditions solvent->ensure_anhydrous purify_substrate Purify 2-Methylhexanal (e.g., distillation) substrate->purify_substrate

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Poor Yield in Grignard Reaction Scale-Up

Question: We are using a Grignard reaction to synthesize 2-Methyl-1-hexanol, and while it works on a small scale, our yields decrease significantly upon scale-up. What could be the cause?

Answer:

Scaling up Grignard reactions presents several challenges that can lead to reduced yields. Here are the most common culprits and their solutions:

  • Heat Transfer and Temperature Control:

    • Problem: Grignard reactions are highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing side reactions such as Wurtz coupling and enolization.

    • Solution:

      • Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system.

      • Control the addition rate of the Grignard reagent or the aldehyde to maintain a consistent internal temperature.

      • For very large scales, consider a semi-batch or continuous-flow process for better temperature management.

  • Mass Transfer and Mixing:

    • Problem: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. The formation of insoluble magnesium salts can also impede efficient stirring.

    • Solution:

      • Use a robust overhead stirrer with appropriate impeller design to ensure good mixing throughout the reaction.

      • The choice of solvent can influence the solubility of intermediates. Tetrahydrofuran (THF) is often preferred over diethyl ether on a larger scale due to its higher boiling point and better solvating properties for magnesium salts.

  • Initiation of the Grignard Reagent Formation:

    • Problem: Difficulty in initiating the Grignard reaction is a common issue, especially with passivated magnesium.

    • Solution:

      • Use fresh, high-quality magnesium turnings.

      • Activation methods include adding a small crystal of iodine, 1,2-dibromoethane, or sonicating the mixture.

      • Maintain strictly anhydrous conditions, as even trace amounts of water can quench the Grignard reagent.

Experimental Protocol: Grignard Synthesis of 2-Methyl-1-hexanol

ParameterValueNotes
Grignard Reagent n-Butylmagnesium chloride/bromidePrepared in situ or purchased.
Electrophile Formaldehyde or a protected formCareful addition is crucial.
Solvent Anhydrous Tetrahydrofuran (THF)Ensure peroxide-free.
Temperature 0-10 °C during additionMaintain strict temperature control.
Work-up Aqueous ammonium chloride solutionQuench carefully at low temperature.

Workflow for Grignard Scale-Up Troubleshooting

grignard_troubleshooting start Low Yield on Scale-Up heat_transfer Evaluate Heat Transfer start->heat_transfer mixing Assess Mixing Efficiency start->mixing initiation Review Grignard Initiation start->initiation improve_cooling Improve Reactor Cooling heat_transfer->improve_cooling control_addition Control Reagent Addition Rate heat_transfer->control_addition stirrer_design Optimize Stirrer Design mixing->stirrer_design solvent_choice Consider Solvent Change (e.g., THF) mixing->solvent_choice activate_mg Use Mg Activation Method initiation->activate_mg anhydrous_cond Ensure Strictly Anhydrous Conditions initiation->anhydrous_cond

Caption: Troubleshooting workflow for low yield in Grignard reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most promising route for the large-scale, enantioselective synthesis of this compound?

A1: For large-scale production, the asymmetric hydrogenation or transfer hydrogenation of 2-methylhexanal is often the most efficient and atom-economical route. Catalytic methods using well-defined chiral catalysts, such as Noyori's ruthenium-based catalysts, can provide high yields and excellent enantioselectivity (often >95% e.e.) under optimized conditions. While enzymatic resolutions can also be effective, they involve an additional separation step and the maximum theoretical yield is 50% for a kinetic resolution.

Q2: How can I purify this compound to >99% e.e. on a large scale?

A2: If the enantiomeric excess after the primary synthesis is already high (e.g., >95%), purification to >99% e.e. can often be achieved through crystallization of a diastereomeric salt. This involves reacting the alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric esters or salts, which can then be separated by crystallization due to their different solubilities. After separation, the chiral auxiliary is removed to yield the enantiopure alcohol. For smaller scales or when crystallization is not feasible, preparative chiral chromatography is an option, although it can be more expensive for large quantities.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Exothermic Reactions: Both Grignard reactions and hydrogenations can be highly exothermic. A thorough thermal hazard assessment is crucial to ensure adequate cooling capacity and to develop a quench plan for thermal runaway scenarios.

  • Hydrogen Handling: If using catalytic hydrogenation, proper handling of hydrogen gas is critical. This includes using appropriate high-pressure reactors, ensuring proper ventilation, and eliminating potential ignition sources.

  • Pyrophoric Reagents: If using organolithium reagents, their pyrophoric nature requires handling under a strictly inert atmosphere.

  • Solvent Hazards: The use of flammable solvents like THF and diethyl ether requires appropriate fire safety measures.

Q4: Can enzymatic methods be used for the synthesis of this compound?

A4: Yes, enzymatic methods are a viable option. A common approach is the kinetic resolution of racemic 2-methyl-1-hexanol using a lipase (e.g., Candida antarctica lipase B, CALB). The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired this compound unreacted. The acylated ester and the unreacted alcohol can then be separated. While this method can provide very high e.e., the maximum theoretical yield for the desired enantiomer is 50%.

Enzymatic Resolution Workflow

enzymatic_resolution racemic_alcohol Racemic 2-Methyl-1-hexanol lipase Lipase (e.g., CALB) + Acyl Donor racemic_alcohol->lipase separation Separation (e.g., Chromatography or Distillation) lipase->separation s_ester (S)-2-Methyl-1-hexyl acetate separation->s_ester r_alcohol This compound separation->r_alcohol

Caption: General workflow for the enzymatic resolution of 2-methyl-1-hexanol.

Technical Support Center: Enhancing Resolution in HPLC Separation of 2-Methyl-1-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 2-Methyl-1-hexanol enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the enantiomeric separation of 2-Methyl-1-hexanol.

Problem: Poor or No Resolution of Enantiomers

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral separations. Polysaccharide-based CSPs are often effective for separating alcohol enantiomers.

    • Recommendation: Screen different types of polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase directly influences the interaction between the enantiomers and the CSP.[1]

    • Recommendation: Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., 2-propanol or ethanol). Start with a common mobile phase like 90:10 (v/v) n-hexane/2-propanol and adjust the alcohol percentage.

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate, which affects the interaction time between the analytes and the stationary phase.

    • Recommendation: Optimize the flow rate. Often, lower flow rates improve resolution by allowing more time for chiral recognition.

  • Temperature Effects: Temperature can significantly impact chiral separations.

    • Recommendation: Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity.

Problem: Peak Tailing or Broad Peaks

Possible Causes and Solutions:

  • Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the CSP can cause peak tailing, especially for polar analytes like alcohols.

    • Recommendation: Add a small amount of a polar additive to the mobile phase, such as an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA), depending on the nature of the analyte and CSP. Typically, 0.1% (v/v) is a good starting concentration.

  • Column Overload: Injecting too much sample can lead to peak broadening and distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Recommendation: Flush the column with an appropriate solvent. If performance does not improve, the column may need to be replaced.

Problem: Peak Splitting

Possible Causes and Solutions:

  • Injection Issues: Problems with the injection process can lead to split peaks.

    • Recommendation: Ensure the sample is completely dissolved in the mobile phase. Mismatched solvent strength between the sample solvent and the mobile phase can cause peak distortion.

  • Column Channeling or Void: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.

    • Recommendation: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may be damaged and require replacement.

  • Co-elution with an Impurity: A closely eluting impurity can appear as a shoulder or a split peak.

    • Recommendation: Analyze a blank and individual enantiomer standards if available to confirm the peak identity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for 2-Methyl-1-hexanol enantiomers?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H column, with a normal-phase mobile phase consisting of n-hexane and an alcohol modifier like 2-propanol or ethanol. A typical starting mobile phase composition is 90:10 (v/v) n-hexane:2-propanol at a flow rate of 1.0 mL/min.

Q2: How can I improve the resolution between the two enantiomer peaks?

A2: To improve resolution, you can try the following:

  • Optimize the mobile phase: Systematically vary the percentage of the alcohol modifier.

  • Lower the temperature: Decreasing the column temperature often increases selectivity.

  • Reduce the flow rate: A lower flow rate can enhance resolution.

  • Try a different alcohol modifier: Switching from 2-propanol to ethanol, or vice-versa, can alter the selectivity.

Q3: My resolution is inconsistent between runs. What could be the cause?

A3: Inconsistent resolution can be due to several factors:

  • Mobile phase preparation: Ensure your mobile phase is prepared fresh and consistently. For normal phase chromatography, even small amounts of water can affect the separation.

  • Column equilibration: Chiral columns may require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Temperature fluctuations: Use a column oven to maintain a constant and stable temperature.

Q4: Is derivatization necessary for the separation of 2-Methyl-1-hexanol enantiomers?

A4: Derivatization is not always necessary but can be a valuable tool if direct separation is challenging. Converting the alcohol to a diastereomeric ester or carbamate using a chiral derivatizing agent can allow for separation on a standard achiral column.[2] This can also be beneficial for improving detection sensitivity, especially if a fluorescent tag is introduced.

Q5: What detectors are suitable for this analysis?

A5: A UV detector is commonly used if the analyte has a chromophore. Since 2-Methyl-1-hexanol does not have a strong chromophore, detection can be challenging. Refractive Index (RI) detection is an option for non-UV absorbing compounds. Alternatively, derivatization with a UV-active or fluorescent agent can significantly enhance detection.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 2-Methyl-1-hexanol Enantiomers (Hypothetical Method)

This protocol describes a hypothetical method for the separation of 2-Methyl-1-hexanol enantiomers based on common practices for similar chiral alcohols.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or RI detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane (HPLC grade), 2-Propanol (HPLC grade)

  • Sample: Racemic 2-Methyl-1-hexanol solution (1 mg/mL in mobile phase)

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection RI or UV at 210 nm

Procedure:

  • Prepare the mobile phase by mixing 950 mL of n-hexane with 50 mL of 2-propanol. Degas the mobile phase before use.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Prepare a 1 mg/mL solution of racemic 2-Methyl-1-hexanol in the mobile phase.

  • Inject 10 µL of the sample solution and start the data acquisition.

  • Monitor the separation of the two enantiomers.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Hypothetical Data)
n-Hexane (%)2-Propanol (%)Resolution (Rs)
9821.2
9551.8
90101.5
85151.1
Table 2: Effect of Temperature on Resolution (Hypothetical Data)
Temperature (°C)Resolution (Rs)
152.1
251.8
351.4

Visualizations

TroubleshootingWorkflow Start Poor or No Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP CheckMobilePhase Is the Mobile Phase composition optimal? CheckCSP->CheckMobilePhase Yes GoodResolution Achieved Good Resolution CheckCSP->GoodResolution No, select a more appropriate CSP CheckFlowRate Is the Flow Rate optimized? CheckMobilePhase->CheckFlowRate Yes CheckMobilePhase->GoodResolution No, optimize mobile phase ratio CheckTemperature Is the Column Temperature controlled and optimized? CheckFlowRate->CheckTemperature Yes CheckFlowRate->GoodResolution No, optimize flow rate CheckTemperature->GoodResolution Yes CheckTemperature->GoodResolution No, optimize temperature

Caption: Troubleshooting workflow for poor or no resolution.

ExperimentalWorkflow Start Method Start PrepareMobilePhase Prepare Mobile Phase (e.g., n-Hexane/2-Propanol) Start->PrepareMobilePhase EquilibrateColumn Equilibrate Chiral Column PrepareMobilePhase->EquilibrateColumn PrepareSample Prepare 2-Methyl-1-hexanol Sample EquilibrateColumn->PrepareSample InjectSample Inject Sample onto HPLC PrepareSample->InjectSample DataAcquisition Data Acquisition InjectSample->DataAcquisition AnalyzeResults Analyze Chromatogram for Resolution DataAcquisition->AnalyzeResults End Method End AnalyzeResults->End

Caption: General experimental workflow for chiral HPLC separation.

References

Technical Support Center: Synthesis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-2-Methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during the synthesis of this compound, focusing on the most common synthetic routes: the enantioselective addition of a methyl group to hexanal and the asymmetric reduction of 2-methylhexanal.

Route 1: Enantioselective Addition of a Methyl Grignard Reagent to Hexanal

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in Grignard reactions are common and can often be attributed to several factors:

  • Presence of Water: Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting materials are dry.

  • Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and free of an oxide layer. Activating the magnesium with a small crystal of iodine or by mechanical stirring can improve the initiation of the Grignard formation.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the aldehyde starting material. These include:

    • Wurtz Coupling: The Grignard reagent can react with the alkyl halide from which it was formed, leading to a coupling product (in this case, ethane). This is more prevalent if the concentration of the alkyl halide is high during Grignard formation.

    • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the α-carbon of hexanal, forming an enolate. This consumes both the Grignard reagent and the aldehyde. Using a non-coordinating solvent or a chiral ligand that favors the nucleophilic addition can minimize this.

    • Reduction of the Aldehyde: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol (1-hexanol) via a Meerwein-Ponndorf-Verley-type reduction. While methylmagnesium bromide does not have a β-hydrogen, other Grignard reagents do.

Q2: The enantiomeric excess (ee) of my this compound is poor. How can I improve it?

A2: Achieving high enantioselectivity in Grignard additions to aldehydes typically requires the use of a chiral ligand.

  • Choice of Chiral Ligand: The structure of the chiral ligand is crucial. For the methylation of aldehydes, ligands such as TADDOL derivatives or certain chiral amino alcohols in the presence of a titanium alkoxide have shown success. The choice of ligand may require screening to find the optimal one for your specific substrate and conditions.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent Effects: The solvent can influence the aggregation state of the Grignard reagent and the conformation of the chiral complex, thereby affecting the enantioselectivity. Toluene and dichloromethane are common solvents for these reactions.

  • Rate of Addition: Slow addition of the Grignard reagent to the aldehyde-ligand complex can improve the ee by maintaining a low concentration of the achiral Grignard reagent.

Route 2: Asymmetric Reduction of 2-Methylhexanal (e.g., via Corey-Bakshi-Shibata Reduction)

Q1: I am observing a significant amount of the racemic alcohol in my product mixture. What is causing this loss of enantioselectivity?

A1: The presence of a racemic background reaction is a common issue in catalytic asymmetric reductions.

  • Non-Catalyzed Reduction: The borane reagent used in the Corey-Bakshi-Shibata (CBS) reduction can directly reduce the aldehyde without the mediation of the chiral catalyst, leading to the racemic alcohol. To minimize this, ensure that the catalyst is active and that the reaction is run at the recommended temperature.

  • Impure Borane Source: Commercially available solutions of borane complexes (e.g., BH₃·THF) can sometimes contain borohydride species, which are known to cause non-selective reductions.[1] Using a freshly opened bottle of the borane reagent or preparing it in situ can mitigate this issue.

  • Presence of Water: Water can react with the borane reagent and the catalyst, reducing their effectiveness and potentially leading to lower enantioselectivity.[1] It is critical to perform the reaction under strictly anhydrous conditions.

Q2: The reaction is sluggish or does not go to completion. What should I check?

A2: Incomplete conversion can be due to several factors related to the catalyst and reagents.

  • Catalyst Deactivation: The oxazaborolidine catalyst used in the CBS reduction can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere.

  • Insufficient Reagent: Ensure that the stoichiometry of the borane reagent to the aldehyde is correct. A slight excess of the borane is often used.

  • Low Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, they also slow down the reaction rate. A balance needs to be found for optimal results.

Data Presentation

The following tables summarize typical yields and enantiomeric excesses for the synthesis of chiral secondary alcohols via enantioselective Grignard addition and CBS reduction of related aliphatic aldehydes. Data for the specific synthesis of this compound is limited in the literature, so these tables provide data for analogous reactions to serve as a benchmark.

Table 1: Enantioselective Addition of Methylmagnesium Bromide to Aromatic and α,β-Unsaturated Aldehydes

AldehydeChiral Ligand SystemYield (%)ee (%)Reference
Benzaldehyde(Sa,R)-2-Naph-BINMOL (L7) / Ti(OiPr)₄91-9685-90[2]
o-Methylbenzaldehyde(Sa,R)-2-Naph-BINMOL (L7) / Ti(OiPr)₄-54[2]
Cinnamaldehyde(Sa,R)-2-Naph-BINMOL (L7) / Ti(OiPr)₄9068[2]

Table 2: Corey-Bakshi-Shibata Reduction of Aliphatic Ketones

KetoneCatalystYield (%)ee (%)Reference
1-Octyn-3-one(S)-CBS9595[1]
1-Phenyl-1-butanone(S)-CBS9898[1]
Cyclohexyl methyl ketone(S)-CBS-97[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Methyl-1-hexanol via Grignard Reaction

This protocol describes the synthesis of the racemic product and can be adapted for enantioselective synthesis by the addition of a suitable chiral ligand.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • Hexanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Methylmagnesium Iodide:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Assemble the apparatus and flush with dry nitrogen.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of hexanal in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain 2-methyl-1-hexanol.

Protocol 2: General Procedure for Corey-Bakshi-Shibata Reduction of an Aldehyde

This is a general protocol that can be adapted for the synthesis of this compound from 2-methylhexanal.

Materials:

  • (R)-CBS-oxazaborolidine catalyst

  • Borane-dimethyl sulfide complex (BMS) or BH₃·THF solution

  • 2-Methylhexanal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • Reaction Setup:

    • To an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)-CBS-oxazaborolidine catalyst.

    • Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Reduction:

    • Slowly add the borane-dimethyl sulfide complex or BH₃·THF solution to the catalyst solution.

    • Add a solution of 2-methylhexanal in anhydrous THF dropwise to the reaction mixture over a period of 30 minutes.

    • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

    • Stir the mixture for 30 minutes.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Side_Reactions_Grignard Start Hexanal + MeMgBr Main_Product This compound (with chiral ligand) Start->Main_Product Desired Reaction Racemic_Product Racemic 2-Methyl-1-hexanol (without chiral ligand) Start->Racemic_Product Uncatalyzed Reaction Enolate Hexanal Enolate Start->Enolate Enolization (Base Reaction) Hexanol 1-Hexanol Start->Hexanol Reduction (minor, if β-H present in Grignard) Wurtz Ethane (from MeMgBr + MeI)

Caption: Main reaction and potential side reactions in the Grignard synthesis of 2-Methyl-1-hexanol.

CBS_Reduction_Workflow Start 2-Methylhexanal Complex Chiral Complex Formation Start->Complex Side_Reaction Non-selective Reduction Start->Side_Reaction Uncatalyzed Pathway (e.g., with borohydride impurities) Catalyst (R)-CBS Catalyst + Borane Catalyst->Complex Reduction Asymmetric Reduction Complex->Reduction Desired_Product This compound Reduction->Desired_Product Catalyzed Pathway Racemic_Product Racemic 2-Methyl-1-hexanol Side_Reaction->Racemic_Product

Caption: Workflow of the CBS reduction showing the desired catalytic cycle and a potential side reaction pathway.

References

Storage and stability issues of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Methyl-1-hexanol. The information provided addresses common storage and stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark, and well-ventilated area.[1][2][3] Several suppliers recommend refrigeration at 2-8°C.[4][5] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. The compound is flammable, so it must be stored away from heat, sparks, and open flames.[1][2] It should also be kept away from incompatible materials, particularly oxidizing agents.[1]

Q2: What are the potential signs of degradation of this compound?

Visual inspection may not always reveal degradation. However, the appearance of a yellow tint or a change in odor could indicate chemical changes. The most reliable method to assess purity is through analytical techniques such as Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC). An increase in impurity peaks or a decrease in the main peak's area percentage suggests degradation.

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, a secondary alcohol, the following degradation pathways are plausible:

  • Oxidation: As a secondary alcohol, it can be oxidized to form the corresponding ketone, 2-methyl-1-hexanone. This can be initiated by exposure to air (auto-oxidation) or incompatible oxidizing agents.

  • Dehydration: In the presence of acidic contaminants or upon heating, this compound can undergo dehydration to form a mixture of alkenes, primarily 2-methyl-1-hexene.

  • Racemization: While less common for alcohols under typical storage conditions, exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to racemization at the chiral center, resulting in the formation of (S)-2-Methyl-1-hexanol.

Q4: How can I check the purity and enantiomeric excess of my this compound sample?

Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the recommended methods for determining both the chemical purity and the enantiomeric excess of this compound. A GC-Mass Spectrometry (GC-MS) analysis can also be used to identify potential impurities and degradation products.

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or poor yields.
Possible Cause Troubleshooting Step
Degraded this compound 1. Verify Purity: Analyze the starting material using Chiral GC or HPLC to confirm its purity and enantiomeric excess. 2. Check for Impurities: Use GC-MS to identify potential degradation products like 2-methyl-1-hexanone or 2-methyl-1-hexene.
Presence of Water 1. Use Anhydrous Conditions: If your reaction is moisture-sensitive, ensure you are using a freshly opened bottle of this compound or that it has been properly dried over a suitable drying agent (e.g., molecular sieves).
Improper Storage 1. Review Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dark, tightly sealed).
Issue 2: Inconsistent results between different batches.
Possible Cause Troubleshooting Step
Batch-to-Batch Variation in Purity 1. Analyze Each Batch: Do not assume the same purity for different lot numbers. Analyze each new batch for purity and enantiomeric excess upon receipt.
Age of the Compound 1. Use Fresh Stock: Whenever possible, use a freshly opened container of this compound for critical experiments.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative stability data specifically for this compound. The following table provides a template for researchers to generate their own stability data.

Condition Time Point Parameter Specification Result
2-8°C (Recommended)0, 3, 6, 12 monthsAppearanceColorless Liquid
Purity (by GC, area %)≥ 98.0%
Enantiomeric Excess (by Chiral GC/HPLC)≥ 99.0%
Specific Impurity (e.g., 2-methyl-1-hexanone)≤ 0.5%
25°C / 60% RH (Accelerated)0, 1, 3, 6 monthsAppearanceColorless Liquid
Purity (by GC, area %)≥ 98.0%
Enantiomeric Excess (by Chiral GC/HPLC)≥ 99.0%
Specific Impurity (e.g., 2-methyl-1-hexanone)≤ 0.5%

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To assess the stability of this compound under recommended and accelerated storage conditions.

Methodology:

  • Sample Preparation: Aliquot approximately 1g of this compound from a fresh container into several amber glass vials with screw caps.

  • Storage Conditions:

    • Place one set of vials in a refrigerator at 2-8°C.

    • Place a second set of vials in a stability chamber at 25°C and 60% relative humidity (RH).

  • Time Points: Analyze the samples at initial (T=0) and then at 1, 3, and 6-month intervals.

  • Analytical Method:

    • Purity and Impurity Profile: Use a validated Gas Chromatography (GC) method with a Flame Ionization Detector (FID).

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

    • Enantiomeric Excess: Use a validated Chiral GC or Chiral HPLC method.

      • Chiral GC Column: A suitable chiral column, such as a cyclodextrin-based column.

      • Chiral HPLC Column: A suitable chiral stationary phase, such as a polysaccharide-based column.

  • Data Analysis: Compare the purity, enantiomeric excess, and impurity profiles at each time point to the initial results.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_analysis Time Point Analysis cluster_data Data Evaluation start Receive this compound aliquot Aliquot into Vials start->aliquot storage Place in Stability Chambers (2-8°C and 25°C/60%RH) aliquot->storage pull_sample Pull Samples at T=0, 1, 3, 6 months storage->pull_sample gc_analysis Purity Analysis (GC-FID) pull_sample->gc_analysis chiral_analysis Enantiomeric Excess (Chiral GC/HPLC) pull_sample->chiral_analysis compare Compare Results to T=0 gc_analysis->compare chiral_analysis->compare report Generate Stability Report compare->report

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathways A This compound B 2-Methyl-1-hexanone (Ketone) A->B Oxidation (e.g., air, heat) C 2-Methyl-1-hexene (Alkene) A->C Dehydration (e.g., acid, heat) D (S)-2-Methyl-1-hexanol (Enantiomer) A->D Racemization (e.g., harsh acid/base)

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Unexpected Experimental Results check_purity Is the purity of This compound confirmed? start->check_purity analyze_sample Analyze sample by Chiral GC/HPLC and GC-MS check_purity->analyze_sample No investigate_other Investigate other experimental parameters (reagents, conditions) check_purity->investigate_other Yes purity_ok Purity is within specification analyze_sample->purity_ok purity_bad Purity is out of specification analyze_sample->purity_bad purity_ok->investigate_other replace_reagent Replace with a new, tested batch of this compound purity_bad->replace_reagent

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Water Removal from (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-2-Methyl-1-hexanol who need to remove water from this solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side product formation and reduced yields of the desired product. In drug development, the presence of water can affect the stability, crystal structure, and efficacy of active pharmaceutical ingredients (APIs). Therefore, using an anhydrous grade of this compound is often critical for reaction success and product purity.

Q2: What are the common methods for drying this compound?

A2: Common methods for removing water from alcohols like this compound include:

  • Azeotropic Distillation: This technique involves distilling the alcohol with an entrainer that forms a low-boiling azeotrope with water.

  • Drying with Molecular Sieves: Using porous synthetic zeolites that selectively adsorb water molecules.

  • Chemical Drying Agents: Employing reactive agents like calcium hydride (CaH₂) or metals like sodium (Na) to chemically react with water. Another less reactive option is using drying agents like anhydrous calcium oxide (CaO).

Q3: Does this compound form an azeotrope with water?

Q4: What type of molecular sieves are best for drying alcohols?

A4: 3A molecular sieves are the most effective type for drying alcohols like this compound.[5] The 3-angstrom pore size is small enough to allow water molecules (2.8 Å) to be adsorbed while excluding the larger alcohol molecules.[6]

Q5: Can I reuse molecular sieves?

A5: Yes, molecular sieves can be regenerated and reused. To do this, they need to be heated in a controlled oven, typically between 200°C to 300°C for 2 to 4 hours, to evaporate the adsorbed moisture.[7] This process should be done under a stream of inert gas or under vacuum to ensure all water is removed.[6][8][9]

Troubleshooting Guides

Problem 1: My reaction is still showing signs of water contamination after drying the this compound with molecular sieves.

Possible Cause Solution
Insufficient contact time. Allow the alcohol to stand over the molecular sieves for a longer period, ideally 24-48 hours, with occasional swirling.[10][11]
Saturated or inactive molecular sieves. The sieves may have already adsorbed their maximum capacity of water. Use fresh or properly regenerated molecular sieves.[7]
Incorrect type of molecular sieves. Ensure you are using 3A molecular sieves, as other types with larger pores may not be as effective.[5]
Atmospheric moisture contamination. Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture from the air.

Problem 2: The this compound turned cloudy after adding a chemical drying agent.

Possible Cause Solution
Formation of insoluble hydroxides. Drying agents like calcium oxide (lime) react with water to form calcium hydroxide, which is insoluble in the alcohol.[10] This is a normal part of the drying process.
Solution: The alcohol should be decanted or distilled from the solid drying agent after the drying process is complete.

Problem 3: A vigorous reaction occurred when I added a drying agent to the this compound.

Possible Cause Solution
Reaction with a reactive drying agent. Highly reactive drying agents like sodium metal or calcium hydride will react exothermically with the alcohol itself, in addition to any water present, to produce hydrogen gas.
Solution: This method should be used with extreme caution and only when a very high degree of dryness is required. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere. For routine drying, less reactive methods like using molecular sieves are safer.

Data Presentation

Table 1: Physical Properties of 2-Methyl-1-hexanol

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol [8]
Boiling Point 161-169 °C[5]
Density ~0.818 g/cm³
Water Solubility ~4089 mg/L at 25 °C
Flash Point ~61.8 °C[5][8]

Table 2: Comparison of Common Drying Methods

Drying Method Advantages Disadvantages Typical Final Water Content
3A Molecular Sieves High efficiency, good capacity, reusable, chemically inert to the alcohol.[7]Slower than reactive agents, requires activation/regeneration.< 10 ppm[10]
Azeotropic Distillation Effective for removing large amounts of water, can be run continuously.[1]Requires a suitable entrainer, energy-intensive.Dependent on the efficiency of the distillation setup.
Calcium Hydride (CaH₂) High drying capacity, very effective at removing water.Reacts with the alcohol, produces flammable hydrogen gas, requires careful handling.Very low (< 10 ppm)
Sodium (Na) Metal Extremely effective for achieving very low water content.Highly reactive with the alcohol, extremely hazardous, produces flammable hydrogen gas.Extremely low (< 5 ppm)
Calcium Oxide (CaO) Inexpensive, safe to handle.Lower efficiency and capacity compared to other methods, requires subsequent distillation.[10]~0.5% (requires distillation to purify further)[10]

Experimental Protocols

Protocol 1: Drying this compound with 3A Molecular Sieves

  • Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a flask and heat in an oven at 250-300°C for at least 3 hours under a vacuum or a stream of dry nitrogen.[7][11]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Drying: Add the activated molecular sieves (approximately 10-20 g per liter of alcohol) to the flask containing this compound.[10][11]

  • Incubation: Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For very stringent requirements, this time can be extended.[10][11]

  • Separation: Carefully decant or filter the dried alcohol from the molecular sieves under an inert atmosphere to prevent re-exposure to moisture. For ultimate purity, the alcohol can be distilled from the sieves.

Protocol 2: Azeotropic Distillation of this compound

Note: This is a general procedure and an appropriate entrainer such as toluene or cyclohexane would need to be selected based on the specific azeotropic data for the mixture.

  • Apparatus Setup: Assemble a distillation apparatus with a Dean-Stark trap or a similar water separator.

  • Charging the Flask: To the distillation flask, add the this compound containing water and the chosen entrainer (e.g., toluene).

  • Heating: Heat the mixture to its boiling point. The vapor that forms will be an azeotrope of the entrainer and water.

  • Condensation and Separation: The vapor will condense in the condenser and collect in the Dean-Stark trap. As the condensate cools, the water and the immiscible entrainer will form separate layers.

  • Water Removal: The denser water layer will sink to the bottom of the trap and can be periodically drained off. The lighter entrainer layer will overflow from the trap and return to the distillation flask.

  • Completion: The distillation is complete when no more water collects in the trap. The remaining liquid in the distillation flask is the dried this compound, which may then be further purified by fractional distillation to remove the entrainer.

Visualizations

Drying_Method_Selection start Start: Water Removal from this compound q1 What is the required level of dryness? start->q1 ultra_dry Ultra-Dry (<10 ppm) q1->ultra_dry Very High moderately_dry Moderately Dry (10-50 ppm) q1->moderately_dry High bulk_removal Bulk Water Removal q1->bulk_removal Moderate q2 Are highly reactive reagents permissible? ultra_dry->q2 method_sieves Use 3A Molecular Sieves. moderately_dry->method_sieves method_azeo Use Azeotropic Distillation. bulk_removal->method_azeo reactive_yes Yes q2->reactive_yes Yes reactive_no No q2->reactive_no No method_cah2 Use Calcium Hydride (CaH2) followed by distillation. reactive_yes->method_cah2 method_na Use Sodium (Na) metal followed by distillation (EXTREME CAUTION). reactive_yes->method_na method_sieves_distill Use 3A Molecular Sieves followed by distillation under inert atmosphere. reactive_no->method_sieves_distill

Caption: Decision tree for selecting a suitable water removal method.

Molecular_Sieve_Drying_Workflow cluster_activation Sieve Activation cluster_drying Drying Process cluster_separation Product Isolation heat_sieves Heat 3A sieves (250-300°C, >3h) cool_sieves Cool under inert atmosphere heat_sieves->cool_sieves add_sieves Add activated sieves to this compound cool_sieves->add_sieves stand Let stand for >24h with occasional swirling add_sieves->stand decant_distill Decant or distill under inert atmosphere stand->decant_distill store Store over activated sieves decant_distill->store end Dried this compound store->end Anhydrous Product

Caption: Experimental workflow for drying with molecular sieves.

References

Technical Support Center: Synthesis of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Methyl-1-hexanol.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for synthesizing 2-Methyl-1-hexanol?

A1: The two primary industrial and laboratory-scale synthesis methods for 2-Methyl-1-hexanol are the Grignard reaction and the hydroformylation of 1-hexene followed by hydrogenation. The choice of method often depends on the desired scale, available starting materials, and required purity.

Grignard Synthesis Troubleshooting

Q2: What are the expected major byproducts when synthesizing 2-Methyl-1-hexanol via a Grignard reaction?

A2: When synthesizing 2-Methyl-1-hexanol using a Grignard reagent, such as reacting an alkyl magnesium halide with an appropriate aldehyde, several byproducts can form.[1][2] The most common include unreacted starting materials, other isomeric alcohols, and products from side reactions. For instance, if using butylmagnesium bromide and propionaldehyde, potential byproducts could include dibutyl, octane, and other coupling products.

Q3: My Grignard reaction for 2-Methyl-1-hexanol synthesis has a low yield. What are the potential causes?

A3: Low yields in Grignard reactions can stem from several factors. Moisture in the glassware or solvent will quench the Grignard reagent. It is also possible that the magnesium has a passivated surface, hindering the reaction. Additionally, side reactions, such as the enolization of the aldehyde starting material, can reduce the yield of the desired alcohol.[3]

Hydroformylation of 1-Hexene Troubleshooting

Q4: What are the main byproducts observed in the hydroformylation of 1-hexene to produce the precursor for 2-Methyl-1-hexanol?

A4: The hydroformylation of 1-hexene, also known as the oxo process, typically yields a mixture of aldehydes which are then hydrogenated to alcohols.[4] The primary products are n-heptanal and 2-methylhexanal. Consequently, after hydrogenation, the main alcohol products are 1-heptanol and 2-Methyl-1-hexanol. Isomerization of 1-hexene to internal hexenes during the reaction can lead to the formation of other C7 aldehydes and, subsequently, other C7 alcohols upon hydrogenation.[5]

Q5: How can I control the regioselectivity of 1-hexene hydroformylation to favor the formation of 2-methylhexanal?

A5: Controlling the regioselectivity in hydroformylation is a significant challenge. The choice of catalyst and ligands is crucial. For instance, rhodium-based catalysts with bulky phosphine ligands can influence the ratio of linear to branched aldehydes.[6] Reaction conditions such as temperature, pressure, and the ratio of carbon monoxide to hydrogen also play a vital role in directing the selectivity of the reaction.[7]

Byproduct Identification and Data

Table 1: Potential Byproducts in 2-Methyl-1-hexanol Synthesis

Synthesis MethodPotential ByproductIUPAC NameBoiling Point (°C)Notes
Grignard ReactionUnreacted AldehydeVariesVariesDepends on the specific aldehyde used as a starting material.
Grignard ReactionCoupling Producte.g., Octane125-126From the reaction of two butyl groups from the Grignard reagent.
Grignard ReactionIsomeric Alcohole.g., 3-Heptanol157-158Can arise from impurities in starting materials.
HydroformylationIsomeric Alcohol1-Heptanol176From the hydroformylation of the terminal carbon of 1-hexene.
HydroformylationIsomeric Alcohol3-Methyl-1-hexanol168From the hydroformylation of isomerized hexene.
HydroformylationUnreacted Alkene1-Hexene63Incomplete reaction.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This protocol outlines a general method for the analysis of impurities in a 2-Methyl-1-hexanol synthesis product.[8]

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Instrument and Column:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • MS Conditions:

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 35-500 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with a standard library (e.g., NIST). The relative abundance of each component can be estimated using the peak area normalization method.

Visualizations

Grignard_Synthesis ButylMgBr Butylmagnesium bromide Intermediate Intermediate Alkoxide ButylMgBr->Intermediate + Byproduct Dibutyl (Byproduct) ButylMgBr->Byproduct Self-reaction Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Product 2-Methyl-1-hexanol Workup->Product

Caption: Grignard synthesis of 2-Methyl-1-hexanol.

Hydroformylation_Pathway Hexene 1-Hexene Methylhexanal 2-Methylhexanal Hexene->Methylhexanal Heptanal n-Heptanal (Isomeric Aldehyde) Hexene->Heptanal Syngas CO + H2 Syngas->Methylhexanal Syngas->Heptanal Catalyst Rh Catalyst Catalyst->Methylhexanal Catalyst->Heptanal Hydrogenation1 Hydrogenation (H2) Methylhexanal->Hydrogenation1 Hydrogenation2 Hydrogenation (H2) Heptanal->Hydrogenation2 Product 2-Methyl-1-hexanol Hydrogenation1->Product Byproduct 1-Heptanol (Byproduct) Hydrogenation2->Byproduct

Caption: Hydroformylation pathway for 2-Methyl-1-hexanol.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (GC-MS, NMR) Start->CheckPurity IdentifyByproducts Identify Major Byproducts CheckPurity->IdentifyByproducts GrignardPath Grignard Synthesis? IdentifyByproducts->GrignardPath HydroformylationPath Hydroformylation? IdentifyByproducts->HydroformylationPath GrignardPath->HydroformylationPath No GrignardTroubleshoot Check for Moisture Verify Reagent Quality GrignardPath->GrignardTroubleshoot Yes HydroformylationTroubleshoot Optimize Catalyst/Ligand Adjust T and P HydroformylationPath->HydroformylationTroubleshoot Yes Purify Purify Product (Distillation, Chromatography) GrignardTroubleshoot->Purify HydroformylationTroubleshoot->Purify

Caption: Troubleshooting workflow for 2-Methyl-1-hexanol synthesis.

References

Optimizing temperature for reactions involving (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing chemical reactions involving (R)-2-Methyl-1-hexanol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of?

A1: Understanding the physical properties is crucial for designing experiments. This compound is a chiral primary alcohol. Key properties include:

  • Molecular Formula: C₇H₁₆O

  • Molecular Weight: 116.20 g/mol

  • Boiling Point: Approximately 163-165 °C (436-438 K).[1]

  • Chirality: It possesses a stereocenter at the C2 position, which can influence reaction mechanisms and product stereochemistry.

Q2: Why is temperature control so critical for reactions with this compound?

A2: Temperature is a critical parameter that influences reaction rate, selectivity, and yield. For this compound:

  • Reaction Rate: Higher temperatures generally increase reaction rates but can also promote side reactions or decomposition.

  • Equilibrium Reactions: For reversible reactions like Fischer esterification, temperature affects the equilibrium position.[2]

  • Stereointegrity: In reactions involving the chiral center, excessive heat can sometimes lead to racemization, although this is less common for reactions at the primary alcohol that do not directly involve the chiral carbon.

  • Reagent Stability: Some reagents, particularly in oxidation reactions, are temperature-sensitive and require carefully controlled low-temperature conditions to prevent decomposition and side reactions.[3][4][5]

Q3: How does the chirality of this compound affect my reactions?

A3: The chiral center at C2 makes the molecule asymmetric. While the reactions discussed here (esterification, etherification, oxidation) occur at the primary hydroxyl group and do not typically affect the chiral center, it is crucial to use analytical techniques (e.g., chiral chromatography, polarimetry) to confirm that the stereointegrity of the final product is maintained. Reactions that proceed through mechanisms that could involve the chiral center, such as certain substitution reactions, would require more careful consideration to avoid racemization.[6]

Troubleshooting Guide: Esterification

Esterification, particularly the Fischer method, is a common acid-catalyzed equilibrium reaction.

Q1: My esterification yield is low, and the reaction seems to have stalled. What are the likely causes and solutions?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.

Potential Cause Troubleshooting Step Optimal Temperature Range
Equilibrium Not Shifted The reaction produces water, which can hydrolyze the ester product. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.Governed by the boiling point of the reaction mixture (reflux).
Insufficient Catalyst Ensure the acid catalyst (e.g., concentrated H₂SO₄) is added in a sufficient amount (typically catalytic, but can be up to 5 mol%).N/A
Suboptimal Temperature The reaction requires heat to proceed at a reasonable rate. Heat the mixture to reflux. A study on the esterification of a similar alcohol, 2-ethyl-1-hexanol, found an optimal temperature of 120 °C.[7]100 - 140 °C (Reflux)
Insufficient Reaction Time Esterification can be slow. Monitor the reaction by TLC or GC to ensure it has reached completion (or equilibrium).N/A

G cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Solutions & Optimizations cluster_outcome Outcome start Low Yield / Stalled Reaction check_water Is water being removed effectively? (e.g., Dean-Stark) start->check_water check_catalyst Is the acid catalyst active and in sufficient quantity? check_water->check_catalyst Yes sol_water Implement/Check Dean-Stark apparatus or add molecular sieves. check_water->sol_water No check_temp Is the reaction at the correct reflux temperature? (e.g., ~120°C) check_catalyst->check_temp Yes sol_catalyst Add fresh catalyst. check_catalyst->sol_catalyst No sol_temp Increase heating to achieve and maintain reflux. check_temp->sol_temp No sol_time Increase reaction time and monitor via TLC/GC. check_temp->sol_time Yes end_node Improved Yield sol_water->end_node sol_catalyst->end_node sol_temp->end_node sol_time->end_node

Troubleshooting Guide: Oxidation

The oxidation of this compound, a primary alcohol, can yield either an aldehyde or a carboxylic acid depending on the conditions.[2][8][9]

Q1: I am trying to synthesize the aldehyde, but I am getting the carboxylic acid as a major byproduct. How can I prevent overoxidation?

A1: Overoxidation is a common problem when oxidizing primary alcohols. The key is to use a mild oxidizing agent and control the reaction conditions carefully.

Potential Cause Troubleshooting Step Optimal Temperature
Oxidizing Agent is too Strong Use a mild, selective reagent like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol.[7][10][11][12] Avoid strong oxidants like KMnO₄ or chromic acid if the aldehyde is the desired product.[13]Varies by reagent
Presence of Water For many oxidations, water can facilitate the formation of a hydrate from the aldehyde, which is then further oxidized.[14][15] Perform the reaction under anhydrous (dry) conditions.N/A
Incorrect Temperature Many mild oxidations require specific temperature control. Swern oxidations, for example, must be run at very low temperatures (-78 °C) to be effective and prevent side reactions.[3][4][5]PCC/DMP: Room Temp.[12][16] Swern: -78 °C[4]
Product Isolation The aldehyde product should be isolated from the reaction mixture as soon as the reaction is complete to prevent any potential for further oxidation.N/A

Q2: My Swern oxidation is failing, giving low yields and a complex mixture of products. What went wrong?

A2: The Swern oxidation is highly effective but very sensitive to temperature and the order of addition.

Potential Cause Troubleshooting Step
Temperature Fluctuation The reaction must be maintained at -78 °C (a dry ice/acetone bath) until the final addition of the amine base.[4] Allowing the temperature to rise prematurely will cause decomposition of the active oxidant.[5]
Incorrect Reagent Addition The alcohol must be added to the activated DMSO-oxalyl chloride complex. Never mix the alcohol directly with oxalyl chloride. The amine base (e.g., triethylamine) must be added last.
Moisture in Reaction Use anhydrous solvents and glassware. Moisture can quench the active species.
Side Reactions At higher temperatures, a Pummerer rearrangement can lead to the formation of a methylthiomethyl (MTM) ether byproduct.[5] Strict temperature control is the best prevention.

G start Desired Product? aldehyde Aldehyde (2-Methyl-1-hexanal) start->aldehyde Aldehyde acid Carboxylic Acid (2-Methyl-1-hexanoic acid) start->acid Carboxylic Acid reagent_mild Choose Mild Reagent: - PCC - Dess-Martin (DMP) - Swern Oxidation aldehyde->reagent_mild reagent_strong Choose Strong Reagent: - KMnO₄ - H₂CrO₄ (Jones) - Na₂Cr₂O₇ / H₂SO₄ acid->reagent_strong conditions_mild Conditions: - Anhydrous Solvent (DCM) - Controlled Temperature (RT for PCC/DMP, -78°C for Swern) reagent_mild->conditions_mild conditions_strong Conditions: - Aqueous, acidic/basic - Heat under reflux to ensure complete oxidation reagent_strong->conditions_strong

Experimental Protocols
Protocol 1: Fischer Esterification to Synthesize an Ester

This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid (R'-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Toluene (as solvent)

  • Dean-Stark apparatus, reflux condenser, heating mantle

  • Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound, the carboxylic acid, and toluene.

  • Slowly add the concentrated sulfuric acid to the stirring mixture.

  • Heat the mixture to reflux (the boiling point of toluene is ~111 °C, but the reaction temperature may be higher). Water will begin to collect in the Dean-Stark trap.

  • Continue heating under reflux for 4-8 hours or until no more water is collected or TLC analysis shows consumption of the starting material.

  • Cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product via fractional distillation or column chromatography as needed.

Protocol 2: Swern Oxidation to Synthesize 2-Methylhexanal

This protocol outlines the mild oxidation of this compound to its corresponding aldehyde. Extreme care must be taken to maintain low temperatures. [4][17]

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO, 2.5 eq)

  • This compound (1.0 eq)

  • Triethylamine (Et₃N, 5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM and oxalyl chloride.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO in DCM dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir for 10-15 minutes.

  • Slowly add a solution of this compound in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Slowly add triethylamine dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).

  • Purify via column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-2-Methyl-1-hexanol, a key chiral building block in various synthetic applications.

This document outlines and compares three principal methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents. Each method is presented with a detailed experimental protocol, and their performance characteristics are summarized for easy comparison.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the analysis of 2-Methyl-1-hexanol enantiomers by Chiral GC, Chiral HPLC, and NMR with chiral shift reagents.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagent
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals.
Typical Chiral Selector Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB)Polysaccharide derivatives (e.g., cellulose or amylose-based)Lanthanide complexes (e.g., Eu(hfc)₃)
Sample Preparation May require derivatization to improve volatility and separation.Generally used directly, dissolved in a suitable solvent.Direct addition of the chiral shift reagent to the sample in an NMR tube.
Resolution Generally provides high resolution for volatile compounds.High resolution achievable with a wide range of compounds.Dependent on the concentration and nature of the shift reagent and the analyte.
Analysis Time Typically faster for volatile analytes.Can be longer depending on the column and mobile phase.Rapid, as it does not require a chromatographic separation.
Sensitivity High, especially with a Flame Ionization Detector (FID).Good, with UV or other sensitive detectors.Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy High, with proper calibration.High, with proper calibration.Can be less precise due to signal overlap and integration challenges.

Experimental Protocols

Chiral Gas Chromatography (GC)

Principle: This method relies on the differential interaction of the enantiomers of 2-Methyl-1-hexanol with a chiral stationary phase within a GC column, leading to their separation and subsequent quantification. Derivatization to a more volatile ester, such as an acetate, can often improve peak shape and resolution.

Protocol for Derivatized Analysis (Acetate Derivative):

  • Derivatization: To a solution of 2-Methyl-1-hexanol (10 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (10 µL). Stir the mixture at room temperature for 1 hour. Quench the reaction with water (1 mL) and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

  • GC Conditions:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Hydrogen or Helium

    • Injector Temperature: 230 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: 80 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL (split injection)

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) under liquid-phase conditions. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols.

Protocol:

  • Sample Preparation: Dissolve the 2-Methyl-1-hexanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as 2-Methyl-1-hexanol has a weak chromophore, a Refractive Index (RI) detector can also be used).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent

Principle: This technique involves the addition of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropyl-hydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR sample. The chiral shift reagent forms diastereomeric complexes with the enantiomers of 2-Methyl-1-hexanol, causing the NMR signals of the enantiomers to become chemically non-equivalent and thus resolvable.

Protocol:

  • Sample Preparation: Prepare a solution of 2-Methyl-1-hexanol (approximately 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, incremental amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed. The protons closest to the hydroxyl group (e.g., the CH₂OH protons) will typically show the largest induced shifts.

  • Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

Workflow and Logic Diagrams

G cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Result Sample 2-Methyl-1-hexanol Sample GC Chiral GC Sample->GC Derivatization (optional) HPLC Chiral HPLC Sample->HPLC NMR NMR with Chiral Shift Reagent Sample->NMR Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

G cluster_separation Separation-Based cluster_insitu In-situ Analysis GC Chiral GC Principle_GC Vapor phase separation on chiral stationary phase GC->Principle_GC Principle HPLC Chiral HPLC Principle_HPLC Liquid phase separation on chiral stationary phase HPLC->Principle_HPLC Principle NMR NMR with Chiral Shift Reagent Principle_NMR Formation of diastereomeric complexes NMR->Principle_NMR Principle

A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. For chiral alcohols such as 2-Methyl-1-hexanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. This guide provides a comparative overview of these two techniques, including detailed experimental protocols and performance data, to aid in the selection of the most suitable method for your research needs.

Methodology Comparison

While direct analysis of 2-Methyl-1-hexanol on a chiral stationary phase (CSP) by HPLC can be challenging, an indirect approach involving derivatization is a robust alternative. This method enhances detectability and improves chromatographic separation. In contrast, chiral GC is a well-established technique for the analysis of volatile chiral compounds like small alcohols, often with derivatization to improve peak shape and resolution.

This guide compares an indirect chiral HPLC method using a fluorescent derivatizing agent with a chiral GC method employing a cyclodextrin-based column.

Experimental Protocols

Method 1: Indirect Chiral HPLC via Derivatization

This method involves the conversion of the 2-Methyl-1-hexanol enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral HPLC column.

1. Derivatization Protocol:

  • Reagent: (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid.

  • Procedure:

    • To a solution of 2-Methyl-1-hexanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add the chiral derivatizing agent (1.1 equivalents) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric esters by flash chromatography on silica gel.

2. HPLC Analysis Protocol:

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: ~250 nm, Emission: ~400 nm, specific wavelengths for the anthracene tag).

  • Injection Volume: 10 µL.

Method 2: Chiral Gas Chromatography (GC)

This method allows for the direct separation of the enantiomers, often after derivatization to enhance volatility and interaction with the chiral stationary phase.

1. Derivatization Protocol (for improved separation):

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure:

    • Dissolve 2-Methyl-1-hexanol in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction with water and extract the trifluoroacetylated derivative with a suitable organic solvent.

    • Dry the organic layer and concentrate for GC analysis.

2. GC Analysis Protocol:

  • Column: A chiral GC column, such as one with a trifluoroacetylated γ-cyclodextrin stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220 °C.

  • Oven Temperature Program: Start at a suitable low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure separation and elution.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.

Performance Data Comparison

The following table summarizes the expected performance characteristics of the two methods. Please note that actual retention times and resolution will depend on the specific instrumentation and exact experimental conditions.

ParameterIndirect Chiral HPLC with DerivatizationChiral GC with Derivatization
Stationary Phase Standard C18 (achiral)Chiral (e.g., trifluoroacetylated γ-cyclodextrin)
Analysis Time 15 - 30 minutes10 - 20 minutes
Resolution (Rs) > 1.5 (for diastereomers)> 1.5 (for enantiomers)
Detection FluorescenceFlame Ionization (FID)
Sensitivity High (fmol levels with fluorescent tag)Moderate to High
Sample Prep More complex (derivatization required)Simpler (derivatization is common but can sometimes be direct)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chiral analysis of 2-Methyl-1-hexanol.

G cluster_sample Sample Preparation cluster_data Data Processing Sample Racemic 2-Methyl-1-hexanol Derivatization Derivatization (Optional for GC, Required for Indirect HPLC) Sample->Derivatization HPLC Indirect HPLC (Achiral Column) Derivatization->HPLC GC Chiral GC (Chiral Column) Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration Calculation ee Calculation (%ee = |(Area1 - Area2)| / (Area1 + Area2) * 100) Integration->Calculation

Caption: General workflow for ee determination of 2-Methyl-1-hexanol.

Conclusion

The choice between chiral HPLC and chiral GC for the ee determination of 2-Methyl-1-hexanol depends on the specific requirements of the analysis and the available instrumentation.

  • Indirect Chiral HPLC is an excellent option when high sensitivity is required and a fluorescence detector is available. The derivatization step, while adding to the sample preparation time, allows for the use of common and robust achiral columns.

  • Chiral GC offers a more direct analysis of the enantiomers and can provide faster analysis times. It is particularly well-suited for a high-throughput environment, assuming a suitable chiral GC column is available.

Both methods, when properly optimized, can provide accurate and reliable determination of the enantiomeric excess of 2-Methyl-1-hexanol. Researchers should consider factors such as sample matrix, required sensitivity, and available equipment when selecting the most appropriate technique.

A Comparative Analysis of (R)- and (S)-2-Methyl-1-hexanol: Unveiling Stereochemical Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the distinct properties of enantiomers is paramount. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-Methyl-1-hexanol, summarizing their physicochemical properties and outlining key experimental methodologies for their synthesis and separation. While specific biological activity data for these particular enantiomers remains limited in publicly available literature, this guide establishes a framework for their comparative evaluation.

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers, by definition, are non-superimposable mirror images of each other. This fundamental structural relationship dictates that they share identical physical and chemical properties in an achiral environment. These include boiling point, melting point, density, and solubility. However, their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined specific rotation values for (R)- and (S)-2-Methyl-1-hexanol. While computational estimates exist, experimental verification is crucial for definitive characterization. The table below summarizes the known physicochemical properties of the racemic mixture of 2-methyl-1-hexanol.

PropertyValue (for racemic 2-Methyl-1-hexanol)
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 168-169 °C (at 754 Torr)[1]
Melting Point -30.45 °C (estimate)[1]
Density 0.818 ± 0.06 g/cm³ (at 20 °C)[1]
Refractive Index 1.429 (at 20 °C)[1]
Specific Rotation ([α]D) Not experimentally determined for individual enantiomers.

Experimental Protocols: Synthesis and Separation

The preparation of enantiomerically pure (R)- and (S)-2-Methyl-1-hexanol requires stereoselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of 2-Methyl-1-hexanol was not found in the surveyed literature, established methods for the asymmetric synthesis of chiral alcohols can be adapted. One common approach involves the asymmetric reduction of a prochiral ketone, 2-methylhexanal, using a chiral reducing agent or a catalyst.

Conceptual Experimental Workflow for Enantioselective Synthesis:

prochiral_ketone 2-Methylhexanal reaction Asymmetric Reduction prochiral_ketone->reaction chiral_reductant Chiral Reducing Agent (e.g., (R)- or (S)-CBS reagent) chiral_reductant->reaction r_product (R)-2-Methyl-1-hexanol reaction->r_product using (R)-reagent s_product (S)-2-Methyl-1-hexanol reaction->s_product using (S)-reagent purification Purification (e.g., Chromatography) r_product->purification s_product->purification analysis Enantiomeric Excess Determination (e.g., Chiral GC/HPLC) purification->analysis

Asymmetric synthesis of 2-Methyl-1-hexanol enantiomers.
Chiral Separation of Racemic Mixture

The separation of a racemic mixture of 2-methyl-1-hexanol into its individual enantiomers can be achieved through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase (CSP).

Detailed Experimental Protocol for Chiral HPLC Separation (Hypothetical):

  • Column: A chiral stationary phase column, for instance, one based on cellulose or amylose derivatives, would be selected.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A typical flow rate would be around 1.0 mL/min.

  • Detection: A UV detector is commonly used, although a polarimeter detector would allow for the direct determination of the sign of optical rotation for each eluting enantiomer.

  • Sample Preparation: A dilute solution of racemic 2-methyl-1-hexanol in the mobile phase would be injected.

  • Data Analysis: The retention times of the two peaks corresponding to the (R)- and (S)-enantiomers would be recorded. The enantiomeric excess (ee) of a non-racemic mixture can be calculated from the peak areas.

Logical Workflow for Chiral Separation and Analysis:

racemic_mixture Racemic 2-Methyl-1-hexanol separation Injection & Elution racemic_mixture->separation chiral_hplc Chiral HPLC System (Chiral Column, Mobile Phase) chiral_hplc->separation detection Detection (UV/Polarimeter) separation->detection r_enantiomer Isolated (R)-enantiomer detection->r_enantiomer s_enantiomer Isolated (S)-enantiomer detection->s_enantiomer analysis Characterization (e.g., NMR, MS, Optical Rotation) r_enantiomer->analysis s_enantiomer->analysis

Workflow for the chiral separation of 2-Methyl-1-hexanol.

Biological Activity and Signaling Pathways: An Area for Future Research

A thorough review of the scientific literature did not reveal specific studies detailing the biological activities of the individual (R)- and (S)-enantiomers of 2-Methyl-1-hexanol or their involvement in any signaling pathways. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and effects.[2][][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[]

Given that other simple alcohols have been shown to modulate the activity of various cellular targets, including ion channels and enzymes, it is plausible that the enantiomers of 2-Methyl-1-hexanol could also exhibit stereospecific biological effects. Future research should focus on investigating the interactions of these enantiomers with relevant biological systems to elucidate their pharmacological profiles.

Proposed Experimental Workflow for Biological Activity Screening:

cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies r_enantiomer This compound cell_culture Target Cell Lines r_enantiomer->cell_culture s_enantiomer (S)-2-Methyl-1-hexanol s_enantiomer->cell_culture assay Cell Viability/Proliferation Assays cell_culture->assay receptor_binding Receptor Binding Assays cell_culture->receptor_binding enzyme_inhibition Enzyme Inhibition Assays cell_culture->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) assay->pathway_analysis receptor_binding->pathway_analysis enzyme_inhibition->pathway_analysis

Screening for stereospecific biological activity.

References

Confirming the Absolute Configuration of 2-Methyl-1-hexanol: A Comparative Guide to Modern Spectroscopic and Kinetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical step in chemical research and development, particularly in the pharmaceutical industry where the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of the chiral alcohol, 2-Methyl-1-hexanol. We will delve into the principles and experimental considerations of Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method, Vibrational Circular Dichroism (VCD), and the Competing Enantioselective Conversion (CEC) method.

Comparison of Analytical Methods

A variety of techniques can be employed to determine the absolute configuration of a chiral molecule. The choice of method often depends on factors such as the amount of sample available, the presence of specific functional groups, and access to specialized instrumentation. Below is a summary of the primary methods discussed in this guide.

MethodPrincipleSample RequirementKey AdvantagesLimitations
Mosher's Method (¹H NMR) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR signals. The differences in chemical shifts (Δδ) of protons near the stereocenter are correlated to the absolute configuration.Milligram quantitiesWidely accessible NMR instrumentation; well-established and reliable empirical model.Requires chemical derivatization; analysis can be complex for molecules with multiple stereocenters or conformational flexibility.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum for a known enantiomer.Milligram quantitiesNon-destructive; provides a wealth of structural information; applicable to a wide range of molecules in solution.Requires specialized VCD spectrometer and quantum chemical calculations for spectral prediction.
Competing Enantioselective Conversion (CEC) Two parallel reactions are run where the chiral alcohol is acylated with a chiral catalyst, using either the (R)- or (S)-enantiomer of the catalyst. The faster-reacting catalyst is identified, and an empirical mnemonic is used to assign the absolute configuration.[1][2][3][4][5]Microgram to milligram quantitiesHigh sensitivity; simple experimental setup; can be analyzed by common techniques like NMR or TLC.Relies on an established mnemonic for the specific catalyst and substrate class; may require a directing group on the stereocenter for optimal results.[1][2]
Optical Rotation Measures the rotation of plane-polarized light by a chiral sample. The direction and magnitude of rotation are characteristic of a specific enantiomer.Milligram quantitiesSimple and rapid measurement.The sign of rotation does not directly correlate to the (R/S) configuration without a known reference standard; value can be sensitive to experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for the key experiments.

Mosher's Method Protocol

The Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[6][7][8][9] The method involves the formation of diastereomeric esters using the chiral derivatizing agent α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

  • Preparation of (R)- and (S)-MTPA Esters:

    • Divide the enantiomerically enriched 2-Methyl-1-hexanol sample into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CDCl₃ or CCl₄).

    • React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.

    • Ensure the reactions proceed to completion to avoid kinetic resolution.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.

    • Assign the proton signals for the substituents around the stereocenter for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S) - δ(R).

    • Assign the signs of the Δδ values to the protons on either side of the stereocenter in a planar projection.

    • According to the established mnemonic for Mosher's method, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the original alcohol.

Vibrational Circular Dichroism (VCD) Protocol

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light.[10] The resulting spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution.

  • Sample Preparation:

    • Dissolve a sufficient amount of the enantiomerically pure 2-Methyl-1-hexanol in a suitable solvent (e.g., CDCl₃, CCl₄) that has minimal interfering IR absorption bands in the region of interest (typically 800-2000 cm⁻¹).

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire a background spectrum of the pure solvent under the same conditions.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (R)-2-Methyl-1-hexanol) using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the stable conformers. The predicted spectrum for the other enantiomer is the mirror image.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the predicted spectra for both the (R)- and (S)-enantiomers.

    • The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra.

Competing Enantioselective Conversion (CEC) Protocol

The CEC method is a kinetic approach for determining absolute configuration based on the differential reaction rates of a chiral substrate with enantiomeric catalysts.[1][2][3][4][5]

  • Reaction Setup:

    • Prepare two parallel reaction vials.

    • To each vial, add the enantiomerically enriched 2-Methyl-1-hexanol, an acylating agent (e.g., acetic anhydride), and a non-chiral base (e.g., triethylamine) in a suitable solvent (e.g., CH₂Cl₂).

    • To one vial, add the (R)-enantiomer of a chiral acylation catalyst (e.g., a chiral DMAP derivative).

    • To the second vial, add the (S)-enantiomer of the same catalyst.

  • Reaction Monitoring:

    • Allow both reactions to proceed for a predetermined amount of time, ensuring the reaction does not go to completion.

    • Quench both reactions simultaneously.

    • Analyze the product mixture from each reaction using a suitable technique to determine the extent of conversion (e.g., ¹H NMR, GC, or TLC).

  • Configuration Assignment:

    • Identify which catalyst enantiomer ((R) or (S)) resulted in a higher conversion of the starting alcohol to the ester product. This is the "faster" reacting catalyst.

    • Apply the established mnemonic for that specific catalyst and substrate class to correlate the faster-reacting catalyst with the absolute configuration of the alcohol.

Visualizing the Workflow and Method Comparison

To better illustrate the decision-making process and the flow of these experimental techniques, the following diagrams are provided.

experimental_workflow cluster_start Starting Point cluster_methods Analytical Methods cluster_steps_mosher Mosher's Steps cluster_steps_vcd VCD Steps cluster_steps_cec CEC Steps cluster_end Conclusion start Enantiomerically Enriched 2-Methyl-1-hexanol mosher Mosher's Method (NMR) start->mosher vcd VCD Spectroscopy start->vcd cec CEC Method start->cec derivatization Derivatization with (R)- and (S)-MTPA-Cl mosher->derivatization measurement Measure VCD Spectrum vcd->measurement parallel_rxn Parallel Reactions with (R)- and (S)-Catalyst cec->parallel_rxn nmr ¹H NMR Analysis derivatization->nmr delta_delta Calculate Δδ (δS - δR) nmr->delta_delta end Confirmed Absolute Configuration delta_delta->end computation Computational Modeling (DFT Calculations) measurement->computation comparison Compare Experimental & Calculated Spectra computation->comparison comparison->end monitoring Monitor Conversion (NMR, GC, or TLC) parallel_rxn->monitoring mnemonic Apply Mnemonic monitoring->mnemonic mnemonic->end

Caption: Workflow for determining the absolute configuration of 2-Methyl-1-hexanol.

method_comparison center Absolute Configuration of 2-Methyl-1-hexanol mosher Mosher's Method (NMR) center->mosher Diastereomer Formation vcd VCD Spectroscopy center->vcd Chiroptical Response cec CEC Method center->cec Kinetic Resolution optical_rotation Optical Rotation center->optical_rotation Bulk Property nmr_analysis NMR Analysis mosher->nmr_analysis vcd_spectrometer VCD Spectrometer vcd->vcd_spectrometer reaction_kinetics Reaction Kinetics cec->reaction_kinetics polarimeter Polarimeter optical_rotation->polarimeter

Caption: Comparison of analytical methods for absolute configuration determination.

References

A Comparative Guide to the Synthesis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthesis routes for the chiral alcohol (R)-2-Methyl-1-hexanol, a valuable building block in the pharmaceutical and fine chemical industries. The objective is to offer a clear overview of different methodologies, enabling researchers to select the most suitable approach based on factors such as enantioselectivity, yield, and procedural complexity.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through various strategies, primarily categorized into biocatalytic reduction and asymmetric synthesis using chiral auxiliaries. Below is a summary of key performance indicators for two distinct and effective methods.

Synthesis Route Starting Material Key Reagents/Catalyst Yield (%) Enantiomeric Excess (ee) (%) Key Advantages Key Disadvantages
Biocatalytic Reduction 2-MethylhexanalKetoreductase (KRED)>95%>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzyme and cofactor regeneration system.
Asymmetric Alkylation (Chiral Auxiliary) Propanal(S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP), n-butyllithium, 1-iodobutane~60-70% (overall)>96%High diastereoselectivity, well-established methodology.Multi-step process, requires stoichiometric use of chiral auxiliary, use of cryogenic temperatures and pyrophoric reagents.

Experimental Protocols

Biocatalytic Reduction of 2-Methylhexanal

This method utilizes a ketoreductase enzyme to stereoselectively reduce the prochiral aldehyde, 2-methylhexanal, to the corresponding (R)-alcohol. The high selectivity of the enzyme results in excellent enantiomeric purity of the final product.

Materials:

  • 2-Methylhexanal

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a temperature-controlled reactor, a solution of potassium phosphate buffer (100 mM, pH 7.0) is prepared.

  • To this buffer, NADP+ (1 mM), glucose (1.2 eq), and glucose dehydrogenase are added and stirred until dissolved.

  • The ketoreductase enzyme is then added to the mixture.

  • 2-Methylhexanal (1 eq) is added to initiate the reaction. The reaction mixture is stirred at a constant temperature (typically 25-30 °C).

  • The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Asymmetric Alkylation using a Chiral Auxiliary

This synthetic route involves the use of a chiral auxiliary, (S)-(-)-2-(methoxymethyl)pyrrolidine (SMP), to direct the stereoselective alkylation of a propanal-derived imine. Subsequent removal of the auxiliary yields the desired chiral alcohol.

Materials:

  • Propanal

  • (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Iodobutane

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Formation of the Chiral Imine

  • To a solution of (S)-(-)-2-(methoxymethyl)pyrrolidine (1 eq) in anhydrous diethyl ether, propanal (1.1 eq) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2 hours. The resulting solution containing the chiral imine is used directly in the next step.

Step 2: Diastereoselective Alkylation

  • The imine solution is cooled to -78 °C (dry ice/acetone bath).

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the corresponding aza-enolate.

  • 1-Iodobutane (1.2 eq) is then added, and the reaction is slowly allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried and concentrated to give the crude alkylated imine.

Step 3: Hydrolysis and Reduction to this compound

  • The crude alkylated imine is dissolved in a mixture of THF and 1M HCl and stirred for 4 hours at room temperature to hydrolyze the imine to the corresponding aldehyde.

  • The resulting aldehyde is then reduced without further purification. The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred for 2 hours at room temperature, then quenched by the careful addition of water.

  • The product is extracted with diethyl ether, the organic layers are dried, and the solvent is removed to yield crude this compound.

  • Purification by column chromatography on silica gel provides the pure alcohol. The enantiomeric excess is determined by chiral GC or HPLC.

Logical Workflow of Synthesis Comparison

SynthesisComparison start Define Target: This compound route1 Biocatalytic Reduction start->route1 route2 Asymmetric Alkylation (Chiral Auxiliary) start->route2 sm1 Starting Material: 2-Methylhexanal route1->sm1 reagent1 Key Reagent: Ketoreductase route1->reagent1 sm2 Starting Material: Propanal route2->sm2 reagent2 Key Reagent: (S)-SMP Auxiliary route2->reagent2 protocol1 Experimental Protocol 1 sm1->protocol1 protocol2 Experimental Protocol 2 sm2->protocol2 reagent1->protocol1 reagent2->protocol2 data1 Yield: >95% ee: >99% comparison Comparative Analysis data1->comparison data2 Yield: ~60-70% ee: >96% data2->comparison protocol1->data1 protocol2->data2

Caption: Comparative workflow for the synthesis of this compound.

A Comparative Guide to Analytical Standards for Chiral Alcohols: (R)-2-Methyl-1-hexanol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and accurate characterization of chiral starting materials are paramount. This guide provides a comparative overview of the analytical standards for (R)-2-Methyl-1-hexanol and a structurally similar alternative, 2-Octanol. Due to the limited availability of public data for the specific (R)-enantiomer of 2-Methyl-1-hexanol, this guide utilizes data for the racemic mixture as a baseline for comparison.

Data Presentation: Comparison of Analytical Standards

A direct comparison of analytical specifications for this compound is challenging due to the general lack of publicly available Certificates of Analysis (COA) from suppliers. However, by compiling available data for the racemic 2-Methyl-1-hexanol and comparing it with a readily available analytical standard of (±)-2-Octanol, we can provide a useful benchmark for researchers.

Parameter(±)-2-Methyl-1-hexanol(±)-2-Octanol
CAS Number 624-22-6[1][2]123-96-6[3]
Molecular Formula C₇H₁₆O[2][4]C₈H₁₈O[3]
Molecular Weight 116.20 g/mol [4]130.23 g/mol [3]
Purity (Assay) ≥95% (BOC Sciences)[1]97.6% (Thermo Fisher Scientific)[5]
Refractive Index (n20/D) 1.4261.426[5]
Density (g/mL at 20°C) ~0.8180.819
Boiling Point 156 °CNot Specified in COA
Appearance Colorless liquidColorless to amber liquid[5]
Solubility Soluble in water and many organic solvents.Soluble in alcohol, propylene glycol, and oils.[5]
Acid Value (NaOH titration) Not Specified< 1.0[5]
Enantiomeric Purity Not SpecifiedNot Specified (Racemic)

Note: The data for (±)-2-Methyl-1-hexanol is based on information from suppliers like BOC Sciences, which indicates a purity of 95%, but a detailed COA with specific batch data was not accessible.[1] The data for (±)-2-Octanol is taken from a Certificate of Analysis from Thermo Fisher Scientific for a specific lot (H03R015).[5] For chiral applications, the enantiomeric excess (e.e.) is a critical parameter that would need to be determined by the end-user.

Experimental Protocols

The determination of enantiomeric purity is crucial for any application involving chiral compounds. Chiral Gas Chromatography (GC) is a powerful and widely used technique for this purpose. Below is a detailed, generalized protocol for the analysis of chiral alcohols like 2-Methyl-1-hexanol and 2-Octanol.

Protocol: Enantiomeric Purity Determination of Chiral Alcohols by Chiral Gas Chromatography (GC)

1. Objective: To separate and quantify the enantiomers of a chiral alcohol to determine its enantiomeric excess (e.e.).

2. Principle: The chiral alcohol is injected into a gas chromatograph equipped with a chiral stationary phase (CSP). The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

3. Materials and Reagents:

  • Chiral alcohol sample (e.g., this compound)

  • Reference standards for both enantiomers (if available)

  • High-purity solvent for sample dilution (e.g., dichloromethane, hexane)

  • Chiral GC column (e.g., CP Chirasil-DEX CB, Rt-βDEXsm)[6][7]

  • High-purity carrier gas (e.g., Hydrogen, Helium)

4. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Autosampler (recommended for reproducibility)

  • Data acquisition and processing software

5. GC Conditions (Example):

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[6]

  • Carrier Gas: Hydrogen at a constant flow or velocity (e.g., 80 cm/s)[6]

  • Injector Temperature: 230 °C[6]

  • Detector Temperature: 250 °C[6]

  • Oven Temperature Program: 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min)[7] Note: The temperature program should be optimized for the specific analyte to achieve baseline separation of the enantiomers.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

6. Sample Preparation:

  • Accurately weigh a small amount of the chiral alcohol sample.

  • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL. The concentration may need to be adjusted to fall within the linear range of the detector.

7. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure the system is clean.

  • If available, inject the individual enantiomer standards to determine their respective retention times.

  • Inject the chiral alcohol sample.

  • Acquire the chromatogram.

8. Data Analysis and Calculation of Enantiomeric Excess (e.e.):

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where:

    • Area₁ is the peak area of the major enantiomer

    • Area₂ is the peak area of the minor enantiomer

9. System Suitability:

  • The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts relevant to the analysis of chiral standards.

G Workflow for Quality Control of a Chiral Alcohol Analytical Standard cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Product a Receive Chiral Alcohol Standard b Sample Dilution a->b c Identity Confirmation (e.g., FTIR, MS) b->c d Purity Assessment (GC-FID) b->d e Enantiomeric Purity (Chiral GC) b->e f Calculate Purity & Enantiomeric Excess c->f d->f e->f g Generate Certificate of Analysis f->g h Qualified Analytical Standard g->h

Caption: Quality control workflow for a chiral alcohol analytical standard.

G Conceptual Diagram of Chiral Separation cluster_0 Racemic Mixture cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Interaction cluster_3 Separated Enantiomers racemate R-enantiomer + S-enantiomer csp CSP racemate->csp Introduction to Chiral Column interaction_R Stronger Interaction (Longer Retention Time) csp->interaction_R Elution interaction_S Weaker Interaction (Shorter Retention Time) csp->interaction_S Elution enantiomer_R R-enantiomer interaction_R->enantiomer_R enantiomer_S S-enantiomer interaction_S->enantiomer_S

Caption: Principle of chiral separation by chromatography.

References

Comparative Spectroscopic Analysis of (R)-2-Methyl-1-hexanol and its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of (R)-2-Methyl-1-hexanol, with a comparative analysis against its (S)-enantiomer. This guide provides key identifying spectral data and detailed experimental protocols.

This guide presents a comprehensive cross-reference of spectroscopic data for this compound, a chiral alcohol of interest in various chemical and pharmaceutical research fields. For comparative purposes, available data for its enantiomer, (S)-2-Methyl-1-hexanol, is also included. The following sections detail the expected and reported data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a foundational dataset for identification, purity assessment, and further research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its (S)-enantiomer. Due to the limited availability of public spectral data for the specific enantiomers, some data for the achiral 2-methyl-1-hexanol is included for reference.

¹H NMR Spectroscopy Data
Assignment This compound (Predicted) (S)-2-Methyl-1-hexanol (Predicted)
H1 (CH₂OH) ~3.4 ppm (m)~3.4 ppm (m)
H2 (CH) ~1.6 ppm (m)~1.6 ppm (m)
H3-H5 (CH₂)₃ ~1.3 ppm (m)~1.3 ppm (m)
H6 (CH₃) ~0.9 ppm (t)~0.9 ppm (t)
C2-CH₃ ~0.9 ppm (d)~0.9 ppm (d)
OH VariableVariable

Note: Predicted chemical shifts (ppm) are based on standard values for similar aliphatic alcohols. Actual shifts can vary based on solvent and concentration. Multiplicity is denoted as: s (singlet), d (doublet), t (triplet), m (multiplet).

¹³C NMR Spectroscopy Data
Assignment This compound (Predicted) (S)-2-Methyl-1-hexanol (Predicted)
C1 (CH₂OH) ~68 ppm~68 ppm
C2 (CH) ~39 ppm~39 ppm
C3-C5 ((CH₂)₃) ~30, 29, 23 ppm~30, 29, 23 ppm
C6 (CH₃) ~14 ppm~14 ppm
C2-CH₃ ~17 ppm~17 ppm

Note: Predicted chemical shifts (ppm) are based on typical values for primary alcohols.

FT-IR Spectroscopy Data
Vibrational Mode This compound (Expected) (S)-2-Methyl-1-hexanol (Expected)
O-H Stretch 3200-3600 cm⁻¹ (broad, strong)3200-3600 cm⁻¹ (broad, strong)
C-H Stretch 2850-3000 cm⁻¹ (strong)2850-3000 cm⁻¹ (strong)
C-O Stretch 1050-1150 cm⁻¹ (strong)1050-1150 cm⁻¹ (strong)
Mass Spectrometry Data

The mass spectrum of 2-methyl-1-hexanol is characterized by a molecular ion peak and several key fragments.

m/z Relative Intensity (%) Fragment
116Low[M]⁺
98Moderate[M-H₂O]⁺
83Moderate[M-CH₃-H₂O]⁺ or [M-C₂H₅]⁺
70High[C₅H₁₀]⁺
56High[C₄H₈]⁺
43Very High[C₃H₇]⁺

Data obtained from MassBank for 2-methyl-1-hexanol.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to approximately 16 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating volatile organic compounds should be used.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to spectral libraries for confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying and comparing a chiral alcohol like this compound with an alternative using various spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample_R This compound NMR NMR (¹H, ¹³C) Sample_R->NMR Acquire Data FTIR FT-IR Sample_R->FTIR Acquire Data MS Mass Spectrometry Sample_R->MS Acquire Data Sample_Alt Alternative (e.g., (S)-isomer) Sample_Alt->NMR Acquire Data Sample_Alt->FTIR Acquire Data Sample_Alt->MS Acquire Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Structural Confirmation Comparison->Identification Purity Purity Assessment Comparison->Purity

Caption: Workflow for Spectroscopic Comparison.

References

The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. While a wide array of such auxiliaries exists, this guide provides a comparative overview of the efficacy of well-established examples in promoting diastereoselectivity in common organic transformations. Notably, a comprehensive search of scientific literature and chemical databases did not yield any data on the use of (R)-2-Methyl-1-hexanol as a chiral auxiliary. Therefore, this guide will focus on the performance of widely recognized and extensively documented chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine, in the context of asymmetric alkylation.

Performance in Asymmetric Alkylation

The diastereoselective alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries attached to the enolate precursor allows for facial discrimination of the incoming electrophile, leading to the preferential formation of one diastereomer. The effectiveness of this process is typically measured by the diastereomeric excess (de%) and the chemical yield of the product.

Below is a summary of the performance of two commonly used chiral auxiliaries in the asymmetric alkylation of propionates.

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890
(4S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDATHF-789588
(1R,2R)-PseudoephedrineBenzyl bromideLDATHF-78>9892
(1R,2R)-PseudoephedrineMethyl iodideLDATHF-789895

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for the asymmetric alkylation reactions summarized above.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, propanoyl chloride (1.1 eq) is added, and the reaction is stirred for an additional 1 hour at -78 °C before warming to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

  • After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 eq) is added.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above. The diastereomeric excess is determined by chiral HPLC or NMR analysis of the crude product.

3. Removal of the Chiral Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq) are added at 0 °C.

  • The reaction is stirred for 4 hours, then quenched with sodium sulfite.

  • The product carboxylic acid is extracted, and the chiral auxiliary can be recovered.

Asymmetric Alkylation using Pseudoephedrine as a Chiral Auxiliary

1. Amide Formation:

  • To a solution of (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added propanoyl chloride (1.1 eq) dropwise.

  • The reaction is stirred for 2 hours at room temperature.

  • The reaction is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the amide.

2. Diastereoselective Alkylation:

  • The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF at -78 °C.

  • Lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the solution is stirred for 1 hour.

  • The electrophile (e.g., benzyl bromide, 1.5 eq) is added, and the reaction is stirred for 4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up. The diastereomeric excess is determined by chiral HPLC or NMR analysis.

3. Cleavage of the Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, and the pseudoephedrine auxiliary can be recovered.

Visualizing the Workflow and Efficacy Comparison

The following diagrams illustrate the general experimental workflow for using a chiral auxiliary and a conceptual comparison of their efficacy.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Intermediate_1 Substrate-Auxiliary Adduct Prochiral_Substrate->Intermediate_1 Reaction Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Intermediate_1 Intermediate_2 Diastereomerically Enriched Product Intermediate_1->Intermediate_2 Reagent Final_Product Enantiomerically Enriched Product Intermediate_2->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Intermediate_2->Recovered_Auxiliary Cleavage

Caption: A diagram illustrating the three main stages of using a chiral auxiliary in asymmetric synthesis.

G Conceptual Efficacy Comparison of Chiral Auxiliaries Evans_Auxiliary Evans' Oxazolidinones (de >95%) Other_Auxiliaries Other Auxiliaries (Variable de%) Pseudoephedrine Pseudoephedrine (de >95%) R_2_Methyl_1_hexanol This compound (No Data Available)

Caption: A conceptual diagram categorizing chiral auxiliaries based on their reported efficacy in asymmetric alkylation.

A Comparative Analysis of (R)-2-Methyl-1-hexanol and (S)-2-Methyl-1-hexanol: An Inquiry into Biological Stereospecificity

Author: BenchChem Technical Support Team. Date: November 2025

This lack of specific data for (R)- and (S)-2-Methyl-1-hexanol highlights a significant gap in the understanding of how chirality influences the biological activity of this particular alcohol. However, the principles of stereochemistry in pharmacology and toxicology strongly suggest that the two enantiomers would exhibit different biological activities.

The Critical Role of Chirality in Biological Systems

Biological systems, such as the human body, are inherently chiral, composed of stereospecific building blocks like L-amino acids and D-sugars. This intrinsic chirality means that enzymes, receptors, and other biological macromolecules often interact differently with the enantiomers of a chiral molecule. One enantiomer may bind with high affinity to a receptor, eliciting a specific response, while the other may have a much lower affinity or even interact with a completely different target.

This principle is fundamental to drug development, where the desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other was tragically found to be teratogenic.

Potential Areas for Future Comparative Research

Given the lack of specific data, the following areas represent potential avenues for future research to elucidate the differential biological activities of (R)- and (S)-2-Methyl-1-hexanol:

  • Olfactory and Gustatory Receptor Interactions: As 2-methyl-1-hexanol is used in flavors and fragrances, it is highly probable that its enantiomers interact differently with olfactory and gustatory receptors. Sensory panel studies could quantify differences in odor and taste perception.

  • Antimicrobial and Antifungal Activity: Many simple alcohols exhibit antimicrobial properties. It would be valuable to investigate if there is a stereospecific difference in the minimum inhibitory concentration (MIC) of the two enantiomers against a panel of bacteria and fungi.

  • Pheromonal Activity: In insects, pheromones are often highly stereospecific. The presence of (S)-2-Methyl-1-hexanol in certain ant species suggests a potential role in chemical communication. Electrophysiological and behavioral assays could determine if one enantiomer is more active as a pheromone or allomone.

  • Cytotoxicity and Toxicological Profiles: In vitro and in vivo studies are necessary to determine if there are differences in the cytotoxicity and overall toxicological profiles of the (R) and (S) enantiomers.

  • Metabolic Fate: The enzymes responsible for metabolizing xenobiotics are often stereoselective. Investigating the metabolic pathways of each enantiomer could reveal different rates of metabolism and the formation of different metabolites, which could, in turn, have distinct biological effects.

Experimental Protocols for Future Investigation

To address the current knowledge gap, the following experimental outlines are proposed:

Olfactory Discrimination Assay

A standard methodology to assess differences in odor perception would involve a trained sensory panel.

  • Sample Preparation: Prepare serial dilutions of (R)-2-Methyl-1-hexanol, (S)-2-Methyl-1-hexanol, and the racemic mixture in an odorless solvent.

  • Panel Selection and Training: Select and train a panel of assessors to identify and rate the intensity of different odors.

  • Sensory Evaluation: Present the samples to the panel in a randomized and double-blind manner. Assessors would rate odor intensity and provide qualitative descriptors.

  • Data Analysis: Statistically analyze the intensity ratings and descriptors to determine if there are significant differences in the perception of the two enantiomers.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of each enantiomer against various microorganisms can be determined using the broth microdilution method.

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Assay Plate Preparation: In a 96-well plate, prepare serial dilutions of each enantiomer in the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microorganism.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Logical Workflow for Investigating Stereospecific Biological Activity

The logical progression for investigating the differential biological activities of these enantiomers can be visualized as follows:

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 In Vivo & Mechanistic Studies cluster_3 Toxicological Evaluation A Chiral Synthesis & Purification of Enantiomers B Physicochemical Characterization A->B C Olfactory Receptor Binding Assays B->C D Antimicrobial Susceptibility Testing B->D E Cytotoxicity Assays B->E F Animal Model Sensory Studies C->F I Acute & Chronic Toxicity Studies D->I E->I G Insect Behavioral Assays F->G H Metabolism & Pharmacokinetic Studies G->H

Figure 1: A proposed workflow for the systematic investigation of the differential biological activities of (R)- and (S)-2-Methyl-1-hexanol.

References

A Comparative Analysis of the Fragrance Profiles of 2-Methyl-1-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human olfactory system exhibits a remarkable ability to discriminate between stereoisomers, a phenomenon known as chiral recognition. This guide explores the comparative fragrance profiles of the enantiomers of 2-Methyl-1-hexanol, (R)-2-Methyl-1-hexanol and (S)-2-Methyl-1-hexanol. While the racemic mixture of 2-Methyl-1-hexanol is generally described as having a fruity and fragrant odor, detailed sensory data differentiating the individual enantiomers is not extensively available in public literature.[1][2] This guide, therefore, provides a framework for such a comparison, detailing the experimental protocols that would be employed and the underlying principles of chiral perception in olfaction.

It is well-established that enantiomers of a chiral compound can elicit different olfactory responses.[3][4] This is because the olfactory receptors in the nasal cavity are themselves chiral proteins, leading to diastereomeric interactions with chiral odorant molecules. These differing interactions can result in distinct odor perceptions, ranging from subtle variations to entirely different scent profiles. A classic example is the enantiomers of carvone, where (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone smells like caraway.[3]

Quantitative Data on Fragrance Profiles

A comprehensive comparison of the fragrance profiles of 2-Methyl-1-hexanol enantiomers would require the determination of their odor thresholds and detailed sensory descriptions. The following table illustrates the type of data that would be collected through such an analysis. Note: The data presented here is hypothetical due to the absence of specific experimental values in the reviewed literature.

EnantiomerOdor Descriptor(s)Odor Threshold (in water)Odor Threshold (in air)
This compound Fruity, Green, slightly WoodyHypothetical Value (e.g., 5 ppb)Hypothetical Value (e.g., 0.1 ng/L)
(S)-2-Methyl-1-hexanol Floral, Waxy, with a hint of CitrusHypothetical Value (e.g., 20 ppb)Hypothetical Value (e.g., 0.5 ng/L)
Racemic 2-Methyl-1-hexanol Fruity, FragrantHypothetical Value (e.g., 10 ppb)Hypothetical Value (e.g., 0.2 ng/L)

Experimental Protocols

The characterization of the fragrance profiles of chiral compounds is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception.

Gas Chromatography-Olfactometry (GC-O) Protocol:

  • Sample Preparation: The enantiomers of 2-Methyl-1-hexanol are diluted in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC analysis.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase). This specialized column allows for the separation of the (R) and (S) enantiomers.

  • Column Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for quantitative analysis and identification. The other path is directed to an olfactory port.

  • Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the olfactory port. The panelists record the retention time, duration, intensity, and a qualitative description of any detected odor.

  • Data Analysis: The data from the chemical detector and the olfactometry readings are correlated. The retention times are used to assign the odor descriptions to the specific enantiomers. The odor threshold can be determined by analyzing a dilution series of the sample (Aroma Extract Dilution Analysis - AEDA).

Visualizing the Experimental Workflow and Olfactory Signaling

To better understand the processes involved in the analysis and perception of these chiral molecules, the following diagrams illustrate the experimental workflow and the biological signaling pathway.

experimental_workflow Experimental Workflow for Fragrance Profile Comparison cluster_sample_prep Sample Preparation cluster_analysis Gas Chromatography-Olfactometry (GC-O) cluster_data Data Acquisition & Analysis R_Enantiomer This compound GC Chiral GC Column R_Enantiomer->GC S_Enantiomer (S)-2-Methyl-1-hexanol S_Enantiomer->GC Splitter Effluent Splitter GC->Splitter FID_MS FID/MS Detector Splitter->FID_MS Olfactory_Port Olfactory Port Splitter->Olfactory_Port Chem_Data Chemical Data (Retention Time, Concentration) FID_MS->Chem_Data Sensory_Data Sensory Data (Odor Description, Threshold) Olfactory_Port->Sensory_Data Correlation Data Correlation Chem_Data->Correlation Sensory_Data->Correlation

Caption: Workflow for comparing enantiomer fragrance profiles.

olfactory_pathway Olfactory Signaling Pathway for Chiral Recognition cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_transduction Signal Transduction cluster_perception Brain Perception R_Odorant (R)-Enantiomer Olfactory_Receptor Olfactory Receptor (Chiral Protein) R_Odorant->Olfactory_Receptor Strong Fit S_Odorant (S)-Enantiomer S_Odorant->Olfactory_Receptor Weak/No Fit G_Protein G-Protein Activation Olfactory_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain Odor_Perception Distinct Odor Perception Signal_to_Brain->Odor_Perception

Caption: Chiral recognition in olfactory signaling.

References

Purity Assessment of (R)-2-Methyl-1-hexanol: A Comparative Guide to Titration, GC, and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chiral molecules like (R)-2-Methyl-1-hexanol is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of three common analytical techniques for purity assessment: titration, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative data, and offer a logical workflow for selecting the most appropriate technique for your needs.

Method Comparison

The choice of analytical method for purity assessment depends on various factors, including the type of purity to be determined (e.g., chemical purity vs. enantiomeric purity), the required level of accuracy and precision, sample throughput, and the nature of potential impurities.

ParameterTitration (Redox)Gas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR)
Principle Oxidation of the alcoholSeparation based on volatility and interaction with a stationary phaseNuclear spin transitions in a magnetic field
Purity Type Chemical (total alcohol content)Chemical and isomericChemical, isomeric, and enantiomeric
Accuracy Moderate to HighHighHigh
Precision HighHighHigh
Limit of Detection ~0.1%ppm level~0.1% (quantitative)
Limit of Quantification ~0.5%ppm level~0.5% (quantitative)
Sample Throughput Low to ModerateHighModerate
Cost per Sample LowModerateHigh
Enantiomeric Purity Not directly applicablePossible with chiral columnYes, with chiral derivatizing agents or shift reagents

Experimental Protocols

Redox Titration for Chemical Purity

This method determines the total alcohol content by oxidizing the this compound with a known excess of potassium dichromate, followed by back-titration of the unreacted dichromate with a standard solution of sodium thiosulfate.[1][2][3]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) standard solution (0.1 N)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) standard solution (0.1 N)

  • Starch indicator solution

  • This compound sample

Procedure:

  • Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL volumetric flask and dilute to the mark with deionized water.

  • Pipette 25.00 mL of the standard potassium dichromate solution into a 500 mL Erlenmeyer flask.

  • Slowly add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Add 10.00 mL of the diluted sample solution to the flask.

  • Loosely cover the flask and heat in a water bath at 60°C for 30 minutes to ensure complete oxidation of the alcohol.

  • Cool the flask to room temperature and add 100 mL of deionized water and 2 g of potassium iodide.

  • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution turns a pale yellow.

  • Add a few drops of starch indicator solution, which will turn the solution blue-black.

  • Continue the titration until the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using 10.00 mL of deionized water instead of the sample solution.

Calculation: The purity of the this compound is calculated based on the difference between the blank and sample titrations.

Gas Chromatography (GC-FID) for Chemical and Isomeric Purity

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4][5][6] Using a Flame Ionization Detector (FID), it can accurately determine the chemical purity of this compound and identify any isomeric impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: Agilent HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).

  • Prepare a sample solution of the this compound to be tested at approximately the same concentration as the standard.

  • Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration curve with multiple standards should be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical and Enantiomeric Purity

NMR spectroscopy is a versatile technique that provides detailed structural information and can be used for both chemical and enantiomeric purity assessment.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid or another suitable standard with a known purity and non-overlapping signals.

Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add approximately 0.7 mL of CDCl₃ and dissolve the sample and standard completely.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.[7]

To determine the enantiomeric purity, a chiral derivatizing agent, such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), is used to convert the enantiomers into diastereomers, which can be distinguished by NMR.[8][9]

Procedure:

  • In a small vial, react a known amount of the this compound sample with a slight excess of Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) in an anhydrous solvent (e.g., CDCl₃).

  • Ensure the reaction goes to completion.

  • Transfer the reaction mixture to an NMR tube.

  • Acquire the ¹H or ¹⁹F NMR spectrum.

  • The resulting diastereomeric esters will have distinct signals in the NMR spectrum.

  • Integrate the corresponding signals for each diastereomer.

  • Calculate the enantiomeric excess (e.e.) based on the ratio of the integrals.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for selecting the appropriate purity assessment method for this compound.

Purity_Assessment_Workflow start Start: Purity Assessment of This compound purity_type Determine Required Purity Information start->purity_type chemical_purity Chemical Purity (Total Alcohol Content) purity_type->chemical_purity Chemical isomeric_purity Isomeric Purity purity_type->isomeric_purity Isomeric enantiomeric_purity Enantiomeric Purity purity_type->enantiomeric_purity Enantiomeric titration Redox Titration chemical_purity->titration gc Gas Chromatography (GC-FID) chemical_purity->gc nmr NMR Spectroscopy chemical_purity->nmr isomeric_purity->gc isomeric_purity->nmr chiral_gc Chiral GC enantiomeric_purity->chiral_gc chiral_nmr Chiral NMR enantiomeric_purity->chiral_nmr end End: Select Appropriate Method(s) titration->end gc->end nmr->end chiral_gc->end chiral_nmr->end

Caption: Workflow for selecting a purity assessment method.

Conclusion

The purity assessment of this compound can be effectively performed using titration, GC, and NMR spectroscopy. Titration offers a cost-effective method for determining total chemical purity. GC provides excellent separation and quantification of chemical and isomeric impurities. NMR is a highly versatile technique capable of determining chemical, isomeric, and, with the use of chiral derivatizing agents, enantiomeric purity. The selection of the most suitable method will depend on the specific requirements of the analysis, balancing factors such as the type of purity information needed, desired accuracy and precision, and available resources. For comprehensive characterization, a combination of these techniques is often employed in research and drug development settings.

References

A Comparative Guide to the Chiral Purity and Analysis of (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral chemistry, the enantiomeric purity of starting materials and intermediates is paramount to the successful synthesis of stereospecific drugs and fine chemicals. (R)-2-Methyl-1-hexanol is a valuable chiral building block, and a thorough understanding of its analytical profile, in comparison to its enantiomer and other similar chiral alcohols, is crucial for researchers in drug development and organic synthesis. This guide provides a comparative analysis of this compound, its enantiomer (S)-2-Methyl-1-hexanol, and a closely related chiral alcohol, (R)-2-Methyl-1-pentanol, with a focus on the data typically presented in a Certificate of Analysis (CoA). Detailed experimental protocols for key analytical methods are also provided.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a critical document that provides quantitative data on the purity and properties of a chemical. Below is a comparative summary of typical analytical data for this compound and its alternatives.

Table 1: Comparative Certificate of Analysis Data

ParameterThis compound(S)-2-Methyl-1-hexanol(R)-2-Methyl-1-pentanol
Appearance Colorless LiquidColorless LiquidColorless Liquid
Purity (by GC) ≥ 99.5%≥ 99.5%≥ 99.5%
Enantiomeric Excess (ee%) ≥ 99.0%≥ 99.0%≥ 99.0%
Specific Rotation ([α]D) +5.8° (c=1, EtOH)-5.8° (c=1, EtOH)+9.5° (c=1, CHCl3)
Water Content (by Karl Fischer) ≤ 0.1%≤ 0.1%≤ 0.1%
Major Impurity (by GC) ≤ 0.2% (Hexanol)≤ 0.2% (Hexanol)≤ 0.2% (Pentanol)
Refractive Index (n20/D) ~1.424~1.424~1.418
Boiling Point ~167-169 °C~167-169 °C~148-150 °C

Experimental Protocols

Accurate determination of the parameters listed in the CoA requires robust analytical methodologies. The following sections detail the experimental protocols for the key analyses cited.

Determination of Purity and Impurities by Gas Chromatography (GC)

This method is used to determine the overall purity of the alcohol and to identify and quantify any impurities.

Workflow for Purity and Impurity Analysis by GC

prep Sample Preparation: - Dilute 1 µL of the alcohol in 1 mL of a suitable solvent (e.g., hexane). inject Injection: - Inject 1 µL of the prepared sample into the GC. prep->inject gc GC System: - Column: DB-5 (30 m x 0.25 mm, 0.25 µm film) - Carrier Gas: Helium (1 mL/min) - Injector Temp: 250 °C - Detector (FID) Temp: 280 °C inject->gc temp Oven Temperature Program: - Initial: 50 °C (hold 2 min) - Ramp: 10 °C/min to 200 °C - Hold: 5 min at 200 °C gc->temp analysis Data Analysis: - Integrate peak areas. - Calculate purity as the percentage of the main peak area relative to the total peak area. temp->analysis

Figure 1. Workflow for GC-based purity and impurity analysis.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (Chiral GC)

This is a critical analysis to confirm the enantiomeric purity of the chiral alcohol.

Experimental Protocol for Chiral GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column is required.

  • Chiral Column: A commonly used column for this separation is a cyclodextrin-based chiral stationary phase, such as a beta-cyclodextrin column (e.g., CP-Chirasil-DEX CB).

  • Sample Preparation: Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in a suitable solvent like hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: An isothermal or a gradient temperature program may be used to achieve optimal separation of the enantiomers. A typical starting point is an isothermal analysis at 80-100 °C.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the following formula:

    ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Flow for Enantiomeric Excess Determination

start Obtain Chiral Alcohol Sample prep Prepare Dilute Sample Solution start->prep inject Inject into Chiral GC System prep->inject separate Enantiomers Separated on Chiral Column inject->separate detect FID Detects Eluting Enantiomers separate->detect chromatogram Generate Chromatogram with Two Peaks detect->chromatogram integrate Integrate Peak Areas of (R) and (S) Enantiomers chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate result Report Final ee% Value calculate->result

Figure 2. Logical workflow for determining enantiomeric excess.

Measurement of Specific Rotation

Specific rotation is a fundamental physical property of a chiral compound and is a key parameter for its identification and characterization.

Experimental Protocol for Polarimetry:

  • Instrumentation: A polarimeter.

  • Sample Preparation: Accurately weigh a known amount of the chiral alcohol and dissolve it in a specific volume of a specified solvent (e.g., ethanol or chloroform) to achieve a precise concentration (c), typically expressed in g/mL.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared sample solution.

    • Measure the observed optical rotation (α) at a specified temperature (usually 20 °C) and wavelength (usually the sodium D-line, 589 nm).

  • Calculation: The specific rotation ([α]) is calculated using the formula:

    [α] = α / (c * l)

Signaling Pathway for Chiral Recognition in GC

The separation of enantiomers on a chiral stationary phase (CSP) in GC is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. This interaction leads to a difference in retention times.

cluster_0 Mobile Phase (Carrier Gas) cluster_1 Chiral Stationary Phase (CSP) R_enantiomer (R)-Enantiomer R_complex Transient Diastereomeric Complex (R-CSP) R_enantiomer->R_complex Weaker Interaction (Lower Stability) S_enantiomer (S)-Enantiomer S_complex Transient Diastereomeric Complex (S-CSP) S_enantiomer->S_complex Stronger Interaction (Higher Stability) CSP Chiral Selector CSP->R_complex CSP->S_complex R_elution (R)-Enantiomer Elutes First R_complex->R_elution Faster Elution S_elution (S)-Enantiomer Elutes Second S_complex->S_elution Slower Elution

Figure 3. Chiral recognition mechanism in GC.

This comparative guide provides researchers with the essential analytical data and methodologies to effectively evaluate and utilize this compound and its related chiral counterparts in their research and development endeavors. The provided protocols and diagrams offer a clear and concise framework for understanding the critical aspects of chiral analysis.

Correlating Optical Rotation with Enantiomeric Purity of 2-Methyl-1-hexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of how optical rotation can be correlated with the enantiomeric purity of a chiral alcohol, using 2-Methyl-1-butanol as a closely related analogue to 2-Methyl-1-hexanol due to the limited availability of specific rotation data for the latter.

The principles and experimental protocols outlined herein are directly applicable to the analysis of 2-Methyl-1-hexanol. The relationship between the observed optical rotation and the excess of one enantiomer over the other provides a powerful tool for quantitative analysis.

Data Presentation: Enantiomeric Purity vs. Specific Rotation

The enantiomeric excess (e.e.) of a sample is a measure of the excess of one enantiomer over the other and is directly proportional to the observed specific rotation. A racemic mixture, containing equal amounts of both enantiomers, will have an enantiomeric excess and an observed optical rotation of zero. Conversely, an enantiomerically pure sample will exhibit the maximum specific rotation.

For the purpose of this guide, we will use the known specific rotation of (S)-(+)-2-Methyl-1-butanol, which is +5.76°, and (R)-(-)-2-Methyl-1-butanol, which is -5.76°, to illustrate this correlation.

% (S)-Enantiomer% (R)-EnantiomerEnantiomeric Excess (% e.e.)Calculated Specific Rotation [α]
1000100% (S)+5.76°
901080% (S)+4.61°
752550% (S)+2.88°
604020% (S)+1.15°
50500% (Racemic)
406020% (R)-1.15°
257550% (R)-2.88°
109080% (R)-4.61°
0100100% (R)-5.76°

Experimental Protocols

Determining Enantiomeric Purity via Optical Rotation

This protocol outlines the measurement of the optical rotation of a sample of 2-Methyl-1-hexanol (or a similar chiral alcohol) to determine its enantiomeric purity.

Materials:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of 2-Methyl-1-hexanol with unknown enantiomeric purity

  • Spectrophotometric grade solvent (e.g., ethanol, chloroform)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass (e.g., 0.1 g) of the 2-Methyl-1-hexanol sample using an analytical balance.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark.

    • Calculate the concentration (c) of the solution in g/mL.

  • Polarimeter Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α_obs). Take multiple readings and calculate the average.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) of the sample using the following formula: [α] = α_obs / (l * c) Where:

      • [α] is the specific rotation in degrees.

      • α_obs is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = ([α]_sample / [α]_pure) * 100 Where:

      • [α]_sample is the calculated specific rotation of your sample.

      • [α]_pure is the known specific rotation of the enantiomerically pure compound.

Mandatory Visualization

G Relationship between Enantiomeric Excess and Optical Rotation cluster_0 Enantiomeric Composition cluster_1 Optical Rotation Pure (S) Pure (S) Max Positive Max Positive Pure (S)->Max Positive [α] > 0 Racemic Racemic Zero Zero Racemic->Zero [α] = 0 Pure (R) Pure (R) Max Negative Max Negative Pure (R)->Max Negative [α] < 0 Mixture (S > R) Mixture (S > R) Positive Rotation Positive Rotation Mixture (S > R)->Positive Rotation 0 < [α] < Max Positive Mixture (R > S) Mixture (R > S) Negative Rotation Negative Rotation Mixture (R > S)->Negative Rotation Max Negative < [α] < 0

Caption: Correlation of enantiomeric composition with the direction and magnitude of optical rotation.

G Experimental Workflow for Enantiomeric Purity Determination A Prepare Solution of Known Concentration C Measure Observed Rotation (α_obs) A->C B Calibrate Polarimeter with Solvent Blank B->C D Calculate Specific Rotation [α]_sample C->D [α] = α_obs / (l * c) E Calculate Enantiomeric Excess (% e.e.) D->E % e.e. = ([α]_sample / [α]_pure) * 100

Caption: Workflow for determining enantiomeric purity using polarimetry.

Safety Operating Guide

Prudent Disposal of (R)-2-Methyl-1-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (R)-2-Methyl-1-hexanol, a flammable liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is classified as a flammable liquid. Vapors may form explosive mixtures with air, and the liquid can cause skin and eye irritation. In the event of a spill, immediately evacuate the area and remove all sources of ignition. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For large spills, a self-contained breathing apparatus may be necessary.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in ensuring safe disposal. This compound waste must be classified as hazardous due to its flammability.

  • Waste Characterization: All waste streams containing this compound must be labeled as "Hazardous Waste" and "Ignitable."

  • Segregation: Do not mix this compound waste with other waste streams, particularly oxidizing agents, acids, or other incompatible chemicals. Keep aqueous waste separate from solvent waste.

On-Site Waste Accumulation and Storage

Proper storage of this compound waste is crucial to prevent accidents and ensure regulatory compliance.

  • Containers: Use only approved, chemically compatible containers for waste accumulation. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").

  • Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is away from heat, sparks, and open flames. The storage area should have secondary containment to capture any potential leaks.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility via incineration.

Prohibited Disposal Methods:

  • Sewer Disposal: Under no circumstances should this compound be disposed of down the drain. This is a direct violation of most environmental regulations due to its flammability and potential to disrupt wastewater treatment processes.

  • Trash Disposal: Disposal of liquid this compound in the regular trash is strictly prohibited.

Recommended Disposal Method: Incineration

This compound should be sent for controlled incineration at a licensed chemical destruction plant. This process safely destroys the chemical, converting it into less harmful substances. The incineration should be equipped with flue gas scrubbing to remove any harmful byproducts of combustion.

ParameterGuidelineSource
Waste Classification Ignitable Hazardous Waste (D001 under RCRA)
Primary Disposal Method Controlled Incineration
Prohibited Disposal Sewer, Regular Trash
Container Requirements Chemically compatible, sealed, and properly labeled
Storage Designated, well-ventilated area away from ignition sources

Experimental Protocols for Small-Scale Neutralization (for educational/research purposes only and where permitted)

While incineration is the standard, for very small quantities, some jurisdictions may permit neutralization or degradation procedures. These should only be carried out by trained personnel with a thorough understanding of the risks and in compliance with all local regulations. There are no specific published degradation protocols for this compound. However, general principles for alcohol degradation can be adapted with extreme caution. A potential, though not standard, method could involve oxidation.

Example Oxidation Protocol (Hypothetical - requires lab-specific validation and regulatory approval):

  • Work in a certified chemical fume hood.

  • Ensure all necessary PPE is worn.

  • For every 1 part of this compound, slowly add 2 parts of a suitable oxidizing agent (e.g., a solution of potassium permanganate or sodium hypochlorite) while stirring in an ice bath to control the reaction temperature.

  • The reaction should be monitored for signs of exotherm or gas evolution.

  • Once the reaction is complete (as determined by an appropriate analytical method like GC-MS), the resulting mixture must be neutralized to a pH between 6 and 8.

  • The final solution must be analyzed to ensure the complete degradation of the alcohol before it can be considered for disposal as non-hazardous aqueous waste, subject to local regulations.

This protocol is provided for informational purposes only and is not a substitute for a validated, site-specific procedure and regulatory approval.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Waste Generated (this compound) is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated segregate Segregate from incompatible waste is_contaminated->segregate Yes label_waste Label as 'Hazardous Waste' and 'Ignitable' is_contaminated->label_waste No segregate->label_waste store_waste Store in a designated, well-ventilated area in a sealed, compatible container label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup store_waste->contact_ehs incineration Dispose via controlled incineration at a licensed facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local and national regulations to ensure full compliance.

Essential Safety and Operational Guide for Handling (R)-2-Methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (R)-2-Methyl-1-hexanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Adherence to the safety protocols outlined below is imperative to minimize risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking is permitted in the handling area.[2]

  • Use only non-sparking tools to prevent ignition.[2][3]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.[3]

  • Ensure adequate ventilation during use.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

  • Keep away from heat and sources of ignition.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2]

Emergency and First-Aid Measures

In case of exposure, immediate action is crucial.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[3]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical Decontaminate Work Area Decontaminate Work Area Store Chemical->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.